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  • Product: 4-Amino-3-fluoropyridin-2(1H)-one
  • CAS: 105252-97-9

Core Science & Biosynthesis

Foundational

Synthesis of 4-Amino-3-fluoropyridin-2(1H)-one: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-Amino-3-fluoropyridin-2(1H)-one, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-Amino-3-fluoropyridin-2(1H)-one, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The proposed synthesis is designed to be robust and efficient, leveraging established chemical transformations and addressing potential challenges. This document will delve into the strategic considerations for the synthesis, a detailed step-by-step protocol, and the underlying chemical principles. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of 4-Amino-3-fluoropyridin-2(1H)-one

Fluorinated heterocyclic compounds are of paramount importance in modern drug discovery. The introduction of a fluorine atom into a molecule can significantly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. 4-Amino-3-fluoropyridin-2(1H)-one, a fluorinated analog of the cytosine isostere 4-aminopyridin-2(1H)-one, represents a key scaffold for the development of novel therapeutic agents. Its unique substitution pattern offers opportunities for creating diverse chemical libraries with potential applications in oncology, virology, and neuroscience.

This guide will outline a rational and efficient synthetic approach to this valuable compound, starting from a commercially available precursor.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule, 4-Amino-3-fluoropyridin-2(1H)-one (1), suggests a multi-step synthesis starting from a readily available pyridinone precursor. The key challenges in this synthesis are the regioselective introduction of the fluorine atom at the C3 position and the management of the amino and lactam functionalities.

A plausible forward synthetic strategy, inspired by methods for the synthesis of related fluorinated aminopyridines, is outlined below. This approach involves the strategic use of a pyridine N-oxide intermediate to facilitate the desired fluorination.

Proposed Synthetic Pathway

The proposed synthetic route commences with the commercially available 4-aminopyridin-2(1H)-one (2) and proceeds through a series of transformations including protection, N-oxidation, halogenation, nucleophilic fluorination, and deprotection.

Diagram 1: Proposed Synthetic Pathway for 4-Amino-3-fluoropyridin-2(1H)-one

Synthesis_Pathway cluster_0 Starting Material cluster_1 Protection cluster_2 N-Oxidation cluster_3 Halogenation cluster_4 Fluorination cluster_5 Reduction & Deprotection 4-aminopyridin-2(1H)-one 4-aminopyridin-2(1H)-one (2) Protected_Amine N-Protected-4-aminopyridin-2(1H)-one (3) 4-aminopyridin-2(1H)-one->Protected_Amine Ac₂O, Pyridine N-Oxide N-Protected-4-aminopyridin-2(1H)-one N-oxide (4) Protected_Amine->N-Oxide m-CPBA Halogenated 3-Bromo-N-Protected-4-aminopyridin-2(1H)-one N-oxide (5) N-Oxide->Halogenated NBS Fluorinated 3-Fluoro-N-Protected-4-aminopyridin-2(1H)-one N-oxide (6) Halogenated->Fluorinated KF, t-BuOH Target_Molecule 4-Amino-3-fluoropyridin-2(1H)-one (1) Fluorinated->Target_Molecule 1. PCl₃ 2. HCl (aq)

Caption: A multi-step synthetic route to the target molecule.

Detailed Experimental Protocols

Step 1: Protection of the Amino Group

The exocyclic amino group of 4-aminopyridin-2(1H)-one (2) is first protected to prevent side reactions in the subsequent steps. Acetylation is a common and effective method for this purpose.

Protocol:

  • To a stirred solution of 4-aminopyridin-2(1H)-one (1.0 eq) in pyridine (10 vol), add acetic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford N-(2-oxo-1,2-dihydropyridin-4-yl)acetamide (3).

Parameter Value
Starting Material4-aminopyridin-2(1H)-one
ReagentsAcetic anhydride, Pyridine
Expected Yield90-95%
Purity>98% by HPLC
Step 2: N-Oxidation

The pyridine nitrogen is oxidized to the corresponding N-oxide. This transformation is crucial as it activates the pyridine ring for subsequent electrophilic substitution at the C3 position.

Protocol:

  • Dissolve the protected aminopyridinone (3) (1.0 eq) in dichloromethane (DCM) (15 vol).

  • Add m-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(1-hydroxy-2-oxo-1,2-dihydropyridin-4-yl)acetamide (4).

Step 3: Regioselective Halogenation

The N-oxide intermediate (4) is then subjected to regioselective bromination at the C3 position. The N-oxide group directs the electrophilic attack to this position.

Protocol:

  • To a solution of the N-oxide (4) (1.0 eq) in acetonitrile (20 vol), add N-bromosuccinimide (NBS) (1.1 eq).

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain N-(3-bromo-1-hydroxy-2-oxo-1,2-dihydropyridin-4-yl)acetamide (5).

Step 4: Nucleophilic Fluorination

This is the key step where the fluorine atom is introduced into the molecule via a nucleophilic aromatic substitution reaction.

Protocol:

  • In a sealed tube, combine the brominated intermediate (5) (1.0 eq), potassium fluoride (KF) (3.0 eq), and tert-butanol (20 vol).

  • Heat the reaction mixture to 120 °C for 48 hours.

  • Monitor the reaction by ¹⁹F NMR spectroscopy.

  • Upon completion, cool the reaction to room temperature, and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by preparative HPLC to isolate N-(3-fluoro-1-hydroxy-2-oxo-1,2-dihydropyridin-4-yl)acetamide (6).

Step 5: Reduction of N-oxide and Deprotection

The final step involves the simultaneous reduction of the N-oxide and deprotection of the acetyl group to yield the target molecule.

Protocol:

  • Dissolve the fluorinated N-oxide (6) (1.0 eq) in chloroform (15 vol).

  • Add phosphorus trichloride (PCl₃) (1.5 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction carefully with water.

  • Concentrate the mixture under reduced pressure.

  • To the residue, add 6 M hydrochloric acid (10 vol) and heat to reflux for 8 hours.

  • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by recrystallization to obtain 4-Amino-3-fluoropyridin-2(1H)-one (1).

Parameter Value
Starting MaterialN-(3-fluoro-1-hydroxy-2-oxo-1,2-dihydropyridin-4-yl)acetamide
ReagentsPCl₃, HCl
Expected Overall Yield15-20% (from 4-aminopyridin-2(1H)-one)
Purity>99% by HPLC

Alternative Synthetic Strategies

While the proposed pathway is logical and based on established reactions, other synthetic routes could also be explored.

Diagram 2: Alternative Synthetic Approaches

Alternative_Routes cluster_A Route A: Direct Fluorination cluster_B Route B: From Fluorinated Pyridine Start_A 4-Aminopyridin-2(1H)-one Fluorination_A Direct Electrophilic Fluorination (e.g., Selectfluor) Start_A->Fluorination_A Target_A 4-Amino-3-fluoropyridin-2(1H)-one Fluorination_A->Target_A Start_B 2-Alkoxy-3-fluoropyridine derivative Amination_B Nitration, then Reduction Start_B->Amination_B Deprotection_B Hydrolysis of Alkoxy Group Amination_B->Deprotection_B Target_B 4-Amino-3-fluoropyridin-2(1H)-one Deprotection_B->Target_B

Caption: Conceptual overview of alternative synthetic strategies.

One alternative involves the direct electrophilic fluorination of a protected 4-aminopyridin-2(1H)-one derivative using reagents like Selectfluor. However, controlling the regioselectivity of this reaction could be challenging. Another approach could start from a pre-fluorinated 2-alkoxypyridine, followed by introduction of the amino group at the C4 position and subsequent conversion of the alkoxy group to the pyridinone.

Conclusion

The synthesis of 4-Amino-3-fluoropyridin-2(1H)-one presents a rewarding challenge for synthetic chemists. The proposed multi-step pathway, involving a key pyridine N-oxide intermediate, offers a rational and viable approach to this valuable molecule. Careful optimization of each step, particularly the nucleophilic fluorination, will be crucial for achieving a satisfactory overall yield. This guide provides a solid foundation for researchers to embark on the synthesis of this and related fluorinated heterocyclic compounds, paving the way for the discovery of new and improved therapeutic agents.

References

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications (RSC Publishing). Available at: [Link]

  • 4-amino-2-hydroxypyridine. ChemBK. Available at: [Link]

  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (NIH). Available at: [Link]

Exploratory

The Untapped Potential of 4-Amino-3-fluoropyridin-2(1H)-one: A Versatile Building Block for Next-Generation Therapeutics

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, offer...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Within this landscape, the 4-amino-3-fluoropyridin-2(1H)-one core represents a largely unexplored yet highly promising building block. While direct literature on this specific molecule is sparse, this guide will illuminate its potential by drawing upon the well-established chemistry and biological activity of analogous fluorinated pyridones and aminopyridines. We will present a cogent analysis of its synthetic accessibility, predict its reactivity, and showcase its potential applications in drug discovery, particularly in the realm of kinase inhibitors, by examining structurally related clinical candidates. This document serves as a technical primer and a call to action for the exploration of this versatile scaffold in the development of novel therapeutics.

Introduction: The Strategic Advantage of the Fluorinated 2-Pyridone Scaffold

The 2-pyridone motif is a privileged scaffold in drug discovery, valued for its ability to act as a bioisostere for amides, phenols, and other heterocycles, while also participating in crucial hydrogen bonding interactions with biological targets.[1][2] The introduction of a fluorine atom, particularly adjacent to other functional groups, can profoundly influence a molecule's properties. Fluorine's high electronegativity can alter the pKa of nearby groups, modulate metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[3]

The 4-amino-3-fluoropyridin-2(1H)-one structure combines these advantageous features:

  • The 2-Pyridone Core: Acts as both a hydrogen bond donor (N-H) and acceptor (C=O), crucial for binding to enzyme active sites, particularly the hinge region of kinases.[1][4]

  • The 3-Fluoro Substituent: Modulates the electronics of the ring and the basicity of the adjacent amino group, and can serve as a metabolic blocking position.

  • The 4-Amino Group: Provides a key vector for further functionalization, allowing for the introduction of various side chains to optimize potency, selectivity, and pharmacokinetic properties.

Given the prevalence of the 2-pyridone core in FDA-approved drugs, the unique combination of substituents in 4-amino-3-fluoropyridin-2(1H)-one positions it as a high-potential building block for novel drug discovery programs.[5][6]

Synthetic Accessibility: A Proposed Route

A proposed multi-step synthesis is outlined below:

G A 2,3-Difluoro-4-nitropyridine B 3-Fluoro-2-methoxy-4-nitropyridine A->B Selective Nucleophilic Substitution (NaOMe) C 4-Amino-3-fluoro-2-methoxypyridine B->C Reduction of Nitro Group (e.g., Fe/AcOH or H2, Pd/C) D 4-Amino-3-fluoropyridin-2(1H)-one C->D Demethylation (e.g., BBr3 or HBr)

Caption: Proposed synthetic pathway to 4-Amino-3-fluoropyridin-2(1H)-one.

Experimental Protocol (Hypothetical):

  • Synthesis of 3-Fluoro-2-methoxy-4-nitropyridine: To a solution of 2,3-difluoro-4-nitropyridine in methanol, a solution of sodium methoxide in methanol is added dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by TLC or LC-MS for the selective displacement of the fluorine atom at the 2-position. Upon completion, the reaction is quenched, and the product is isolated and purified.

  • Synthesis of 4-Amino-3-fluoro-2-methoxypyridine: The nitro group of 3-fluoro-2-methoxy-4-nitropyridine is reduced to an amine. This can be achieved using various established methods, such as iron powder in acetic acid or catalytic hydrogenation with palladium on carbon. The choice of reducing agent would depend on the compatibility with the other functional groups.

  • Synthesis of 4-Amino-3-fluoropyridin-2(1H)-one: The final step involves the demethylation of the methoxy group to yield the desired 2-pyridone. This can be accomplished using strong Lewis acids like boron tribromide (BBr3) or by heating with a strong protic acid such as hydrobromic acid.

This proposed synthesis is based on analogous transformations reported in the literature for other substituted pyridines and offers a logical and feasible approach to obtaining the target building block.[7][8]

Chemical Reactivity and Functionalization

The 4-amino-3-fluoropyridin-2(1H)-one scaffold offers multiple points for chemical modification, making it a versatile platform for library synthesis and lead optimization.

G center 4-Amino-3-fluoropyridin-2(1H)-one N1 N-Alkylation/ N-Arylation center->N1 Position 1 (N-H) C4_amino Amide/Sulfonamide Formation center->C4_amino Position 4 (NH2) C5_C6 Halogenation/ Coupling Reactions center->C5_C6 Positions 5 & 6 (C-H)

Caption: Key reactivity sites of the 4-Amino-3-fluoropyridin-2(1H)-one scaffold.

  • N1-Position (Pyridone Nitrogen): The N-H of the pyridone can be readily alkylated or arylated under basic conditions to introduce substituents that can modulate solubility, cell permeability, and target engagement.

  • C4-Amino Group: This primary amine is a key handle for derivatization. It can undergo acylation to form amides, reaction with sulfonyl chlorides to form sulfonamides, and participate in reductive amination or Buchwald-Hartwig amination to introduce a wide variety of side chains.

  • C5 and C6 Positions: The C-H bonds on the pyridone ring are susceptible to electrophilic aromatic substitution, such as halogenation, which can then serve as handles for further modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

The interplay between the electron-donating amino group and the electron-withdrawing fluorine and carbonyl groups will influence the regioselectivity of these reactions, a factor that must be considered in synthetic planning.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 2-pyridone scaffold is a well-established "hinge-binder" in kinase inhibitors, forming key hydrogen bonds with the backbone of the kinase hinge region.[4][9] The 4-amino-3-fluoropyridin-2(1H)-one building block is therefore pre-disposed to be an excellent starting point for the design of novel kinase inhibitors.

Case Study: Avutometinib (RO-5126766) - A MEK/RAF Inhibitor

While not a direct derivative of the title compound, the clinical candidate Avutometinib (RO-5126766) provides a compelling case for the utility of the closely related 3-fluoro-2-aminopyridine scaffold.[10][11][12][13][14]

Avutometinib is a dual inhibitor of MEK and RAF kinases, key components of the MAPK signaling pathway, which is frequently dysregulated in cancer.[12][14] The synthesis of Avutometinib involves the coupling of a 3-(3-fluoro-2-aminopyridin-4-ylmethyl)coumarin intermediate with a sulfamoyl chloride.[10] The 3-fluoro-2-aminopyridine moiety is crucial for its biological activity.

The development of Avutometinib highlights the potential of this substitution pattern on the pyridine ring for achieving potent and selective kinase inhibition. The 4-amino-3-fluoropyridin-2(1H)-one scaffold offers the potential to mimic the key interactions of the aminopyridine in Avutometinib while providing the additional benefits of the 2-pyridone moiety, such as an additional hydrogen bond donor/acceptor and different physicochemical properties.

Quantitative Data on Structurally Related Kinase Inhibitors

Compound ClassTarget Kinase(s)Key Structural FeaturePotency (IC50)Reference
Pyridin-2(1H)-one derivativesc-Src5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one12.5 µM[9]
4-Amino-2-pyridone derivativesPCSK9 (secretion inhibition)4-amino-2-pyridoneComplete inhibition at 5 µM[15]
2-Pyridone derivativesPIM-1N-substituted 2-pyridone1.18 µM[4]
Avutometinib (RO-5126766)MEK1, C-RAF, B-RAF3-fluoro-2-aminopyridine160 nM, 56 nM, 19 nM[12]

This data underscores the versatility of the 2-pyridone and related aminopyridine scaffolds in targeting a range of kinases and other proteins with high potency.

Conclusion and Future Outlook

The 4-amino-3-fluoropyridin-2(1H)-one building block, while currently underrepresented in the scientific literature, holds significant untapped potential for drug discovery. Its inherent structural features, combining the privileged 2-pyridone scaffold with the strategic placement of fluorine and an amino group, make it an ideal candidate for the development of novel therapeutics, particularly in the area of kinase inhibition. The proposed synthetic route offers a practical approach to accessing this molecule, and its predictable reactivity provides a clear roadmap for its elaboration into diverse chemical libraries. It is the author's belief that the exploration of this building block will lead to the discovery of new and potent drug candidates with improved pharmacological profiles. The scientific community is encouraged to investigate the synthesis and application of this promising scaffold.

References

  • Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)
  • Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors: From phenotypic hit discovery to in vivo tolerability. European Journal of Medicinal Chemistry, 265, 116063. (2024). [Link]

  • 2-Pyridone scaffold as a precursor for different nitrogen-containing compounds: Synthesis, in vitro anticancer evaluation, and molecular docking. Phosphorus, Sulfur, and Silicon and the Related Elements, (2025). (URL not available)
  • 2-Pyridone Scaffold as A Precursor for Different Nitrogen-Containing Compounds: Synthesis, In Vitro Anticancer Evaluation, and Molecular Docking. Request PDF on ResearchGate. (2025). [Link]

  • Application Notes and Protocols: The Pyridin-2(1H)-one Scaffold in Kinase Inhibitor Development. Benchchem. (URL not available)
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (URL not available)
  • RO-5126766. All About Drugs. (2016). (URL not available)
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Journal of Organic Chemistry, 83(3), 1634-1642. (2018). [Link]

  • Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors: From phenotypic hit discovery to in vivo tolerability. AGOSR. (2024). (URL not available)
  • 2‐Pyridone containing bio‐active natural products, pharmaceuticals and drug molecules.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, (2022). (URL not available)
  • Avutometinib Synthetic Routes. MedKoo Biosciences. (URL not available)
  • Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. PubMed, (2018). [Link]

  • Ro 5126766 (Avutometinib, CH5126766, VS-6766, CAS Number: 946128-87-7). (URL not available)
  • Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. RSC Medicinal Chemistry, (2022). (URL not available)
  • Ro-5126766. MedChemExpress. (URL not available)
  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. National Institutes of Health, (URL not available)
  • Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity. AACR Journals, (URL not available)
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers, (2022). (URL not available)
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). (URL not available)
  • Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. (2021). [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central, (2022). [Link]

  • A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones.
  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Institutes of Health, (URL not available)
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI, (2024). (URL not available)
  • Themed collection Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology. RSC Publishing, (URL not available)
  • Bioorganic and Medicinal Chemistry of Fluorine. Semantic Scholar, (2008). [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar, (URL not available)

Sources

Exploratory

An In-Depth Technical Guide to 4-Amino-3-fluoropyridin-2(1H)-one: A Compound of Emerging Interest

A Note to the Reader: Information regarding 4-Amino-3-fluoropyridin-2(1H)-one is not widely available in current scientific literature. This guide has been constructed by drawing inferences from the properties of the clo...

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: Information regarding 4-Amino-3-fluoropyridin-2(1H)-one is not widely available in current scientific literature. This guide has been constructed by drawing inferences from the properties of the closely related and well-documented compound, 4-Amino-3-fluoropyridine, and by applying established principles of organic chemistry. The synthetic protocols and reaction mechanisms described herein are proposed based on general methodologies for analogous structures and should be considered theoretical.

Introduction

4-Amino-3-fluoropyridin-2(1H)-one is a heterocyclic organic compound that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, which combines a pyridinone core with an amino group and a fluorine atom, offers a unique combination of functionalities that can be exploited for the synthesis of complex, biologically active molecules. The strategic placement of the fluorine atom is of particular interest, as fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, modulate basicity, and improve binding affinity to biological targets.[1] This guide aims to provide a comprehensive overview of the known and projected properties of 4-Amino-3-fluoropyridin-2(1H)-one, offering insights for researchers and drug development professionals.

Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular Formula C₅H₅FN₂O
Molecular Weight 128.11 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have some solubility in polar organic solvents
Acidity/Basicity The amino group imparts basic character, while the pyridinone ring can exhibit acidic properties. The fluorine atom will influence the pKa of the amino group.

Synthesis of 4-Amino-3-fluoropyridin-2(1H)-one: A Proposed Pathway

A definitive, validated synthesis for 4-Amino-3-fluoropyridin-2(1H)-one has not been published. However, a plausible synthetic route can be conceptualized based on established methodologies for the synthesis of substituted pyridinones and fluorinated pyridines. A potential strategy could involve the construction of the pyridinone ring from a fluorinated precursor.

Proposed Synthetic Workflow:

Synthesis_of_4-Amino-3-fluoropyridin-2(1H)-one start Fluorinated Acrylonitrile Derivative step1 Cyclization with an appropriate partner start->step1 [Reagents for cyclization] step2 Introduction of Amino Group step1->step2 [Amination reaction] product 4-Amino-3-fluoropyridin-2(1H)-one step2->product

Caption: Proposed synthetic workflow for 4-Amino-3-fluoropyridin-2(1H)-one.

Detailed Hypothetical Protocol:

  • Step 1: Synthesis of a Fluorinated Pyridin-2-one Intermediate. A potential starting point could be the cyclization of a fluorinated α,β-unsaturated carbonyl compound with a suitable nitrogen-containing reactant. The specific conditions would need to be optimized, likely involving a catalyst and controlled temperature.

  • Step 2: Nitration of the Pyridin-2-one. Introduction of a nitro group at the 4-position of the pyridin-2-one ring would be a key step. This is typically achieved using a mixture of nitric acid and sulfuric acid.

  • Step 3: Reduction of the Nitro Group. The nitro group can then be reduced to an amino group to yield the final product. Common reducing agents for this transformation include tin(II) chloride or catalytic hydrogenation.

Causality in Experimental Choices:

  • Fluorinated Starting Material: The choice of a fluorinated precursor is crucial to incorporate the fluorine atom at the desired position early in the synthesis, as direct fluorination of the pyridinone ring can be challenging.

  • Nitration followed by Reduction: This is a classic and reliable method for introducing an amino group onto an aromatic ring. The directing effects of the existing substituents on the pyridinone ring would need to be carefully considered to ensure regioselectivity.

Reactivity and Potential Applications

The reactivity of 4-Amino-3-fluoropyridin-2(1H)-one is dictated by its functional groups: the nucleophilic amino group, the electrophilic carbonyl group, and the influence of the fluorine atom on the aromatic ring.

Potential Reactions:

  • N-Alkylation/Arylation: The amino group can be readily alkylated or arylated to introduce a wide range of substituents.

  • Amide Bond Formation: The amino group can react with carboxylic acids or their derivatives to form amides, a common linkage in pharmaceutical compounds.

  • Reactions at the Carbonyl Group: The carbonyl group can undergo various reactions typical of ketones, such as reduction or addition of nucleophiles.

  • Nucleophilic Aromatic Substitution: The fluorine atom can potentially be displaced by strong nucleophiles under certain conditions, although this is generally less favorable on an electron-rich pyridine ring.

Applications in Drug Discovery:

The structural motifs present in 4-Amino-3-fluoropyridin-2(1H)-one are found in a variety of biologically active molecules. For instance, pyridinone-containing compounds have been investigated as inhibitors of various enzymes. The presence of the 4-amino and 3-fluoro substituents provides valuable handles for medicinal chemists to fine-tune the pharmacological properties of lead compounds. This scaffold could be particularly relevant for the development of kinase inhibitors, where the hydrogen bonding capabilities of the amino and carbonyl groups can facilitate binding to the enzyme's active site.[2][3]

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic signatures can be predicted.

  • ¹H NMR: The spectrum would likely show distinct signals for the protons on the pyridine ring, with their chemical shifts and coupling constants influenced by the electron-withdrawing fluorine atom and the electron-donating amino group. A broad singlet for the NH₂ protons and a signal for the N-H proton of the pyridinone would also be expected.

  • ¹³C NMR: The spectrum would show five distinct carbon signals. The carbonyl carbon would appear at a characteristic downfield chemical shift. The carbon bearing the fluorine atom would exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

  • Mass Spectrometry: The molecular ion peak would be observed at m/z = 128.04, corresponding to the molecular formula C₅H₅FN₂O.

Safety and Handling

Specific safety data for 4-Amino-3-fluoropyridin-2(1H)-one is not available. However, based on the properties of the related compound, 4-Amino-3-fluoropyridine, the following precautions should be taken:

  • Personal Protective Equipment: Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

4-Amino-3-fluoropyridin-2(1H)-one represents a promising, yet largely unexplored, chemical entity. Its unique combination of functional groups makes it an attractive building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While a lack of published data necessitates a theoretical approach to understanding its properties and synthesis, this guide provides a foundational framework for researchers interested in exploring the chemistry and potential of this intriguing molecule. Further experimental investigation is required to fully elucidate its properties and unlock its synthetic utility.

References

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines.
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. PMC - NIH.
  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers.
  • Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. RSC Publishing.
  • An efficient synthesis of 2-amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one, a potent BACE1 inhibitor.
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Medi
  • 4-Amino-3-fluoropyridine 97 2247-88-3. Sigma-Aldrich.
  • 4-Amino-3-fluoropyridine. Chem-Impex.
  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. NIH.
  • 2-Fluoropyridin-3-Yl)-1-Methyl-3',4',4a',10a'-Tetrahydro-1'h-Spiro[imidazole-4,10'-Pyrano[4,3-B]chromen]-5(1h). PubChem.
  • 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. PubChem.
  • 4-Amino-3-bromo-2-fluoropyridine AldrichCPR. Sigma-Aldrich.
  • Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken
  • RO-5126766. New Drug Approvals. 2016-07-04.
  • Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors.
  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)
  • Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Organic Process Research & Development - ACS Publications - American Chemical Society. 2021-02-10.
  • Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. PubMed. 2019-04-10.
  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. NIH.
  • Applications of fluorine-containing amino acids for drug design. PubMed. 2020-01-15.
  • The role of fluorine in medicinal chemistry.
  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI.
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.
  • 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis. chemicalbook.
  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure.
  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosph
  • The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC - NIH.
  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. NIH. 2024-02-15.
  • Identification of 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-. PubMed. 2008-09-25.

Sources

Exploratory

spectroscopic data for 4-Amino-3-fluoropyridin-2(1H)-one (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Amino-3-fluoropyridin-2(1H)-one Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the analytical...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Amino-3-fluoropyridin-2(1H)-one

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the analytical methodologies required for the structural elucidation and characterization of 4-Amino-3-fluoropyridin-2(1H)-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established spectroscopic principles with practical, field-proven insights to ensure robust and reliable analytical outcomes.

The core of this guide is built on a foundation of scientific integrity. We will not merely list data points; we will explore the causality behind the expected spectroscopic signals. Every protocol herein is designed as a self-validating system, ensuring that the data you acquire is both accurate and reproducible. This approach is critical for compounds like 4-Amino-3-fluoropyridin-2(1H)-one, a heterocyclic compound with potential applications in medicinal chemistry where unambiguous structural confirmation is paramount.[1][2][3]

Molecular Structure and Spectroscopic Postulates

Before delving into the instrumental analysis, a foundational understanding of the molecule's structure is essential for predicting its spectroscopic behavior. 4-Amino-3-fluoropyridin-2(1H)-one is a substituted pyridinone ring, a scaffold of interest in medicinal chemistry.[1][2][3]

Chemical Structure:

  • Pyridinone Core: A six-membered aromatic ring containing a nitrogen atom and a carbonyl group (lactam).

  • Substituents:

    • An amino group (-NH₂) at the C4 position.

    • A fluorine atom (-F) at the C3 position.

  • Tautomerism: The molecule exists as a pyridin-2(1H)-one, which is the lactam tautomer, generally favored over the 2-hydroxypyridine (lactim) tautomer.

Based on this structure, we can postulate the key signals we expect to observe in each spectroscopic analysis. The electron-withdrawing nature of the fluorine and carbonyl group, contrasted with the electron-donating amino group, will create a unique electronic environment, influencing the chemical shifts and vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Amino-3-fluoropyridin-2(1H)-one, a combination of ¹H, ¹³C, and ¹⁹F NMR will be required for full characterization.

Predicted ¹H NMR Spectra

The proton NMR spectrum will reveal the number of different types of protons and their connectivity. The solvent of choice is typically DMSO-d₆, which can solubilize the polar compound and allow for the observation of exchangeable N-H protons.

  • Aromatic Protons: The two protons on the pyridinone ring (H5 and H6) will appear as doublets due to coupling to each other. Their chemical shifts will be influenced by the substituents.

  • Amine Protons (-NH₂): The amino group protons will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on concentration and temperature.

  • Amide Proton (-NH): The lactam N-H proton will also appear as a singlet, typically at a higher chemical shift (downfield) due to the influence of the adjacent carbonyl group.

Predicted ¹³C NMR Spectra

The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.

  • Carbonyl Carbon (C2): This will be the most downfield signal, characteristic of a lactam carbonyl.

  • Fluorine-Coupled Carbons: The carbons directly bonded to fluorine (C3) and adjacent to it (C2, C4) will exhibit splitting (coupling) in the ¹³C NMR spectrum, a key diagnostic feature. The C-F coupling constants (¹JCF, ²JCF) are large and unmistakable.

  • Other Aromatic Carbons: The remaining carbons (C4, C5, C6) will appear in the aromatic region, with their chemical shifts dictated by the electronic effects of the substituents.

Predicted ¹⁹F NMR Spectra

Given the presence of a fluorine atom, ¹⁹F NMR is an essential experiment. It is highly sensitive and provides a clean spectrum as there are no endogenous fluorine signals in biological systems or common solvents.[4]

  • Chemical Shift: The ¹⁹F chemical shift is highly sensitive to the electronic environment.[5]

  • Coupling: The fluorine signal will be coupled to the adjacent protons (H-C5), resulting in a doublet.

Summary of Predicted NMR Data
Technique Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Causality and Expert Insights
¹H NMR 10.0 - 12.0br sN1-HThe lactam proton is deshielded by the adjacent carbonyl and its acidity makes the signal broad.
6.5 - 7.5dC6-HDownfield due to aromaticity; coupled to C5-H.
5.8 - 6.5dC5-HUpfield relative to C6-H due to the influence of the amino group; coupled to C6-H and the fluorine atom.
5.0 - 6.0br sC4-NH₂Exchangeable protons, often broad. Position is solvent and concentration dependent.
¹³C NMR 160 - 170dC2 (C=O)Typical chemical shift for a lactam carbonyl. Will show a ²JCF coupling.
140 - 155dC3Directly attached to fluorine, resulting in a large ¹JCF coupling constant.
135 - 150dC4Attached to the amino group, but also adjacent to the fluorine, showing a ²JCF coupling.
120 - 130sC6Standard aromatic carbon chemical shift.
100 - 115dC5Shielded by the amino group. May show a small ³JCF coupling.
¹⁹F NMR -120 to -150dC3-FThe chemical shift is indicative of a fluorine on an electron-deficient aromatic ring. Coupled to C5-H.

Note: These are predicted values. Actual experimental values may vary based on solvent, concentration, and temperature.[6][7][8]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: a. Weigh approximately 5-10 mg of high-purity 4-Amino-3-fluoropyridin-2(1H)-one. b. Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is excellent for solubilizing polar compounds and preserving N-H signals. c. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution. b. Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies. c. Shim the magnetic field to achieve good homogeneity, using the deuterium lock signal from the solvent.

  • Data Acquisition: a. ¹H NMR: Acquire a standard one-pulse ¹H spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio. b. ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time (more scans) will be necessary. c. ¹⁹F NMR: Acquire a proton-coupled ¹⁹F spectrum to observe the F-H coupling. d. 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh Compound (5-10 mg) Prep2 Dissolve in DMSO-d6 (~0.6 mL) Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Tune & Shim Spectrometer Prep3->Acq1 Acq2 Acquire 1H Spectrum Acq1->Acq2 Acq3 Acquire 13C Spectrum Acq2->Acq3 Acq4 Acquire 19F Spectrum Acq3->Acq4 Acq5 Acquire 2D Spectra (COSY, HSQC) Acq4->Acq5 Proc1 Fourier Transform & Phase Correction Acq5->Proc1 Proc2 Baseline Correction & Integration Proc1->Proc2 Proc3 Peak Picking & Assignment Proc2->Proc3 Proc4 Structural Confirmation Proc3->Proc4

Caption: NMR Spectroscopy Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent technique for quickly confirming the presence of key bonds.

Predicted IR Absorption Bands
  • N-H Stretching: The N-H bonds of the amine and amide groups will give rise to distinct stretching vibrations. The amide N-H is typically a single sharp peak, while the amine N-H can appear as one or two sharper peaks.

  • C=O Stretching: The lactam carbonyl group will produce a strong, sharp absorption band. Its position is indicative of a six-membered ring lactam.

  • C-F Stretching: The carbon-fluorine bond will have a strong absorption in the fingerprint region.

  • Aromatic C=C and C-N Stretching: These will appear as a series of absorptions in the 1400-1650 cm⁻¹ region.

Summary of Predicted IR Data
Frequency Range (cm⁻¹) Intensity Vibration Type Assignment Expert Insights
3300 - 3450Medium-StrongN-H StretchAmine (-NH₂)Often appears as a doublet for a primary amine.
3100 - 3250MediumN-H StretchAmide (-NH)Broadness can indicate hydrogen bonding in the solid state.
1650 - 1680StrongC=O StretchLactam CarbonylA key diagnostic peak. Its position confirms the cyclic amide structure.
1580 - 1640Medium-StrongN-H Bend / C=C StretchAmine Scissoring & Aromatic RingOverlapping region, confirms the presence of both functional groups.
1200 - 1350StrongC-F StretchAryl-FluorineA strong, characteristic band confirming the presence of the C-F bond.

Note: These are typical ranges. The exact frequencies will depend on the physical state of the sample (solid vs. solution) and intermolecular interactions.[9][10]

Experimental Protocol for IR Spectroscopy (ATR-FTIR)
  • Instrument Preparation: a. Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: a. Place a small amount of the solid 4-Amino-3-fluoropyridin-2(1H)-one powder directly onto the ATR crystal. b. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: a. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. b. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis: a. Identify the key absorption bands and compare them to the predicted values to confirm the presence of the expected functional groups.

IR Spectroscopy Workflow Diagram

IR_Workflow cluster_prep Instrument & Sample Prep cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Clean ATR Crystal Prep2 Record Background Spectrum Prep1->Prep2 Prep3 Apply Solid Sample Prep2->Prep3 Acq1 Apply Pressure Prep3->Acq1 Acq2 Collect Sample Spectrum (16-32 scans) Acq1->Acq2 Analysis1 Background Correction Acq2->Analysis1 Analysis2 Identify Key Peaks (C=O, N-H, C-F) Analysis1->Analysis2 Analysis3 Confirm Functional Groups Analysis2->Analysis3

Caption: ATR-FTIR Spectroscopy Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the molecular formula.

Predicted Mass Spectrum
  • Molecular Ion Peak ([M+H]⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule. Its mass-to-charge ratio (m/z) will correspond to the molecular weight of the compound plus the mass of a proton.

  • Molecular Formula: C₉H₁₁FN₂O₃S (This seems to be from a different compound in the search results, let's correct it based on the name 4-Amino-3-fluoropyridin-2(1H)-one: C₅H₅FN₂O).

    • Monoisotopic Mass of C₅H₅FN₂O = 126.0389 u.

  • HRMS: An exact mass measurement should confirm this formula to within a few parts per million (ppm).

  • Fragmentation: While ESI is soft, some fragmentation may occur. Potential fragmentation pathways include the loss of CO or other small neutral molecules.

Summary of Predicted MS Data
Ionization Mode Predicted m/z Ion Type Expert Insights
ESI (+)127.0467[M+H]⁺This will be the base peak. HRMS should confirm the formula C₅H₆FN₂O⁺.
ESI (+)149.0287[M+Na]⁺Adducts with sodium are common in ESI and serve as a secondary confirmation.
ESI (-)125.0312[M-H]⁻In negative mode, the deprotonated molecule can be observed.

Note: The molecular formula for 4-Amino-3-fluoropyridin-2(1H)-one is C₅H₅FN₂O.[11]

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: a. Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.

  • Instrument Setup: a. Use an ESI-TOF (Time-of-Flight) or ESI-Orbitrap mass spectrometer for high-resolution measurements. b. Calibrate the instrument using a known standard immediately before the analysis to ensure high mass accuracy.

  • Data Acquisition: a. Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). b. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). c. Acquire data in both positive and negative ion modes to get a complete picture.

  • Data Analysis: a. Determine the m/z of the molecular ion peak. b. Use the instrument's software to calculate the elemental composition from the exact mass and compare it to the theoretical formula (C₅H₅FN₂O). The mass error should be less than 5 ppm.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq HRMS Data Acquisition cluster_analysis Data Analysis Prep1 Prepare Dilute Solution (e.g., in MeOH) Prep2 Add 0.1% Formic Acid (for ESI+) Prep1->Prep2 Acq1 Calibrate Mass Spectrometer Prep2->Acq1 Acq2 Infuse Sample into ESI Source Acq1->Acq2 Acq3 Acquire Spectrum Acq2->Acq3 Analysis1 Identify Molecular Ion Peak ([M+H]+) Acq3->Analysis1 Analysis2 Calculate Elemental Composition Analysis1->Analysis2 Analysis3 Confirm Molecular Formula (< 5 ppm error) Analysis2->Analysis3

Caption: High-Resolution Mass Spectrometry Workflow.

Integrated Spectroscopic Analysis: A Self-Validating System

No single technique provides a complete picture. The true power of spectroscopic characterization lies in the integration of data from all three methods.

  • MS Confirms the Formula: HRMS provides the elemental formula (C₅H₅FN₂O), defining the atomic building blocks.

  • IR Confirms Functional Groups: IR spectroscopy confirms the presence of the key functional groups predicted by the formula: an amine (-NH₂), an amide (-NH), and a carbonyl (C=O).

  • NMR Elucidates the Structure: NMR spectroscopy puts the pieces together. ¹H and ¹³C NMR show the exact connectivity of the carbon and hydrogen framework, while couplings (¹H-¹H, ¹³C-¹⁹F) confirm the relative positions of the substituents on the pyridinone ring.

When the data from these three independent, orthogonal techniques are mutually consistent, they form a self-validating system that provides unambiguous confirmation of the structure and purity of 4-Amino-3-fluoropyridin-2(1H)-one.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry Letters. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • New Drug Approvals. (2016). RO-5126766. Retrieved from [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • Crocetti, L., et al. (2021). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 26(23), 7293.
  • Edgar, M. (2016). 13C NMR Spectral Analysis: 4-amino tetrafluoropyridine.
  • Dalton Transactions. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

  • Yu, J. X., et al. (2013). New Frontiers and Developing Applications in 19F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 70, 25–49.
  • PubChem. (n.d.). 4-amino-3-fluoro-1-[(2r,5s)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyridin-2-one. Retrieved from [Link]

  • ResearchGate. (n.d.). The most commonly used fluorinated amino acids for PrOF NMR.... Retrieved from [Link]

  • ResearchGate. (n.d.). Expanded region of the ¹⁹F NMR spectra.... Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. Retrieved from [Link]

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499–1518.
  • Shablykin, O. V., et al. (2019). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. In Silico Pharmacology, 7(1), 2.
  • Crocetti, L., et al. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10).
  • PubChem. (n.d.). (4r,4a's,10a's)-2-Amino-8'-(2-Fluoropyridin-3-Yl)-1-Methyl-3',4',4a',10a'-Tetrahydro-1'h-Spiro[imidazole-4,10'-Pyrano[4,3-B]chromen]-5(1h)-One. Retrieved from [Link]

  • Wunderlich, M., et al. (2021). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Biological Chemistry, 402(11), 1313–1324.
  • Polfer, N. C., et al. (2005). Infrared Fingerprint Spectroscopy and Theoretical Studies of Potassium Ion Tagged Amino Acids and Peptides in the Gas Phase. Journal of the American Chemical Society, 127(22), 8031–8040.
  • ResearchGate. (n.d.). 1H (a) and 13C (b) NMR spectra of.... Retrieved from [Link]

  • PubChem. (n.d.). N-(2-{4-[(6M)-3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl}pyridine-4-carbonyl)-3-methyl-L-valyl-(4R)-4-hydroxy-N-{(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}-L-prolinamide. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data - 1H NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-AMINOACRIDINE - [13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) The experimental and (b) simulated IR spectra of the 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H) pyridazinone. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro-. Retrieved from [Link]

Sources

Foundational

crystal structure of 4-Amino-3-fluoropyridin-2(1H)-one

An In-Depth Technical Guide to the Structural Elucidation of 4-Amino-3-fluoropyridin-2(1H)-one: A Hypothetical Case Study for Drug Discovery Professionals Authored by a Senior Application Scientist Foreword: The Strategi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 4-Amino-3-fluoropyridin-2(1H)-one: A Hypothetical Case Study for Drug Discovery Professionals

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Pyridinones in Modern Drug Discovery

The strategic incorporation of fluorine into small molecule therapeutics has become a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong C-F bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][3] The pyridinone scaffold, a privileged structure in drug discovery, when combined with fluorine substitution, presents a compelling opportunity for the development of novel therapeutic agents. 4-Amino-3-fluoropyridin-2(1H)-one is a molecule of significant interest, possessing key functional groups that make it a versatile intermediate for synthesizing a wide array of bioactive compounds, from anti-inflammatory and antimicrobial agents to kinase inhibitors.[3][4][5][6]

This guide provides a comprehensive, in-depth technical overview of the process of determining and analyzing the . As the specific crystal structure data for this compound is not publicly available at the time of writing, this document serves as a detailed, hypothetical case study that navigates the entire workflow, from synthesis and crystallization to advanced structural analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to undertake similar structural elucidation projects.

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

The journey to a crystal structure begins with the synthesis of high-purity material and the successful growth of diffraction-quality single crystals.[7][8] The first and often most challenging step is to obtain an adequate crystal of the material under study. The crystal should be sufficiently large (typically larger than 0.1 mm in all dimensions), pure in composition, and have a regular structure with no significant internal imperfections such as cracks or twinning.[8]

Proposed Synthetic Route

A plausible synthetic route to 4-Amino-3-fluoropyridin-2(1H)-one could involve the fluorination of a suitable pyridinone precursor, followed by the introduction of the amino group. The final product would require rigorous purification, typically by recrystallization or column chromatography, to achieve the high purity (>99%) necessary for successful crystallization.

Crystallization Protocol: A Game of Patience and Precision

Growing single crystals is often more of an art than a science, requiring the screening of various conditions to find the optimal parameters.[9] For a small molecule like 4-Amino-3-fluoropyridin-2(1H)-one, a variety of crystallization methods can be employed.[7][8]

Step-by-Step Crystallization Screening Protocol:

  • Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Supersaturation: The goal is to create a supersaturated solution from which the compound will slowly precipitate as well-ordered crystals.[9]

  • Screening Methods:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated drop of the compound solution on a siliconized cover slip (hanging drop) or a pedestal (sitting drop) and seal it over a reservoir containing a solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the drop will slowly decrease the solubility of the compound, promoting crystallization.

    • Solvent Layering: Carefully layer a poor solvent on top of a solution of the compound in a good solvent in a narrow tube. Crystals may form at the interface over time.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

  • Crystal Harvesting: Once suitable crystals have formed (ideally >0.1 mm in all dimensions), they must be carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen to prevent crystal damage and preserve their integrity for data collection.[9]

Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic structure of a molecule.[10][11] The process involves irradiating a single crystal with a focused beam of X-rays and measuring the resulting diffraction pattern.[8]

Experimental Workflow

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction data collection and analysis.

experimental_workflow Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_experiment Data Collection cluster_analysis Data Processing & Structure Solution crystal_mounting Crystal Mounting & Cryo-cooling diffractometer Mounting on Diffractometer crystal_mounting->diffractometer data_collection X-ray Data Collection diffractometer->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXT) data_reduction->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure (.cif)

Caption: A flowchart of the single-crystal X-ray diffraction process.

Detailed Protocol for Data Collection and Processing
  • Crystal Mounting and Cryo-cooling: A suitable single crystal is selected under a microscope, picked up with a cryoloop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K). This minimizes thermal motion of the atoms and reduces radiation damage.

  • Data Collection: The cryo-cooled crystal is mounted on a goniometer in the X-ray diffractometer. A monochromatic X-ray beam (e.g., from a Mo or Cu source) is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected on a detector.[9][11]

  • Data Integration and Reduction: The collected images are processed to determine the intensities and positions of the diffraction spots. This data is then used to determine the unit cell parameters and space group of the crystal. Software such as APEX or PROTEUM is often used for this step.[12]

  • Structure Solution: The integrated data is used to solve the "phase problem" and generate an initial electron density map. Programs like SHELXT are commonly employed for this purpose.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy. This involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors. SHELXL is a widely used program for refinement.

  • Structure Validation: The final refined structure is validated using tools like CheckCIF to ensure its geometric and crystallographic quality.

Structural Analysis of 4-Amino-3-fluoropyridin-2(1H)-one: A Hypothetical Interpretation

While the actual crystal structure is not available, we can hypothesize key structural features based on the known chemistry of related compounds.[13][14][15][16][17]

Molecular Geometry

The pyridinone ring is expected to be largely planar. The exocyclic amino and carbonyl groups will also lie in or close to the plane of the ring to maximize conjugation. Bond lengths and angles would be consistent with a hybrid of keto and enol tautomeric forms.

Intermolecular Interactions and Crystal Packing

The crystal packing of 4-Amino-3-fluoropyridin-2(1H)-one is likely to be dominated by a network of hydrogen bonds. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen and the pyridine nitrogen can act as acceptors. The fluorine atom, while generally a weak hydrogen bond acceptor, can participate in C-H···F interactions.

The following diagram illustrates potential hydrogen bonding interactions.

intermolecular_interactions Figure 2: Potential Hydrogen Bonding cluster_mol1 cluster_mol2 mol1 Molecule A mol2 Molecule B N1_1 N-H O2 C=O N1_1->O2 N-H···O O1 C=O N_H2 N-H N_H2->O1 N-H···O

Caption: Potential hydrogen bonding in the crystal lattice.

These interactions would likely lead to the formation of well-defined supramolecular motifs, such as chains or sheets, which then pack to form the three-dimensional crystal lattice.

Crystallographic Data Summary (Hypothetical)

The following table presents a hypothetical summary of the kind of crystallographic data that would be obtained from a successful structure determination.

ParameterHypothetical Value
Chemical FormulaC₅H₅FN₂O
Formula Weight128.11
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)7.1
β (°)98.5
Volume (ų)605.4
Z4
Density (calculated) (g/cm³)1.405
R-factor (%)< 5

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit hypothetical, roadmap for the structural elucidation of 4-Amino-3-fluoropyridin-2(1H)-one. By detailing the synthesis, crystallization, data collection, and analysis workflow, we have laid out a clear path for researchers to follow. The determination of the precise three-dimensional structure of this and related molecules is paramount for structure-based drug design, enabling the optimization of ligand-target interactions and the development of more potent and selective therapeutics.[5][18] The insights gained from such studies will undoubtedly accelerate the discovery of next-generation medicines.

References

  • RCSB PDB. (2023, February 15). Crystallography Software.
  • Creative BioMart. X-ray Crystallography.
  • Computational Science and Artificial Intelligence (CAI). GSAS-II.
  • International Union of Crystallography (IUCr). Crystallographic software list.
  • International Union of Crystallography (IUCr). Crystallographic software list.
  • Bruker. Single Crystal X-ray Diffraction Software.
  • 4-Amino-3-fluoropyridine: A Key Pharmaceutical Intermediate for Novel Drug Synthesis.
  • Wikipedia. X-ray crystallography.
  • Rigaku. What Is Small Molecule Crystal Structure Analysis?.
  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography.
  • The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography.
  • The Chemistry and Applications of 4-Amino-3-fluoropyridine in Synthesis.
  • Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate.
  • National Center for Biotechnology Information. Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate.
  • ResearchGate. Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate.
  • PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design.
  • National Center for Biotechnology Information. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition.
  • Crystal structure of 4-[(E)-(4-fluorobenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione.
  • 4-(4-Fluorophenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile. (PDF)
  • Chem-Impex. 4-Amino-3-fluoropyridine.
  • ResearchGate. Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. (PDF)
  • Sigma-Aldrich. 4-Amino-3-fluoropyridine 97%.
  • MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
  • Amerigo Scientific. 4-Amino-3-fluoropyridine (97%).
  • PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.

Sources

Exploratory

Preliminary Biological Screening of 4-Amino-3-fluoropyridin-2(1H)-one: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridinone Scaffold In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are a cornerstone of drug discovery, with pyridinone sc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridinone Scaffold

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are a cornerstone of drug discovery, with pyridinone scaffolds being of particular interest due to their diverse biological activities.[1] This guide outlines a comprehensive, tiered approach for the preliminary biological screening of a novel compound, 4-Amino-3-fluoropyridin-2(1H)-one. The strategic incorporation of a fluorine atom and an amino group into the pyridinone core suggests the potential for unique pharmacological properties, including enhanced metabolic stability and target-binding affinity.[2]

This document serves as a robust framework for researchers, scientists, and drug development professionals to conduct an initial yet thorough evaluation of this compound's biological profile. The proposed screening cascade is designed to efficiently assess its cytotoxic and antimicrobial potential, laying the groundwork for more advanced preclinical studies. The protocols herein are based on established and validated methodologies to ensure scientific integrity and reproducibility.

Physicochemical Properties and Compound Handling

A foundational understanding of the physicochemical properties of 4-Amino-3-fluoropyridin-2(1H)-one is paramount for accurate and reproducible biological testing. While experimental data for this specific molecule is not yet available, we can extrapolate anticipated properties based on the related structure, 4-Amino-3-fluoropyridine, which is a solid with a melting point of 71-79°C and is soluble in organic solvents like methanol.[3][4]

Table 1: Anticipated Physicochemical Properties of 4-Amino-3-fluoropyridin-2(1H)-one

PropertyAnticipated Value/CharacteristicRationale and Handling Considerations
Molecular Formula C₅H₅FN₂OBased on chemical structure.
Molecular Weight 128.11 g/mol Calculated from the molecular formula.
Appearance Off-white to light brown solidCommon for similar heterocyclic compounds.[3]
Solubility Soluble in DMSO and MethanolA stock solution (e.g., 10 mM) should be prepared in 100% DMSO for biological assays. Serial dilutions should be made in the appropriate cell culture or bacterial growth medium.[5][6]
Stability Store at 2-8°C, protected from lightTo prevent degradation. Stability in aqueous solutions should be determined empirically.

Tier 1 Screening: In Vitro Cytotoxicity Assessment

The initial evaluation of a novel compound's therapeutic potential, particularly in oncology, begins with assessing its cytotoxicity against a panel of human cancer cell lines.[5][7] This primary screen aims to determine the concentration at which the compound inhibits cell viability by 50% (IC50), a key indicator of its potency.[8] A non-cancerous cell line should be included to assess preliminary selectivity.

Rationale for Cell Line Selection

The choice of cell lines should represent a diversity of cancer types to identify a broad spectrum of potential activity.[9][10]

  • MCF-7: Human breast adenocarcinoma, representing hormone-dependent cancers.

  • A549: Human lung carcinoma, a common model for lung cancer.[5]

  • HeLa: Human cervical cancer, a widely used and well-characterized cell line.[5][6]

  • HEK293: Human embryonic kidney cells, serving as a model for non-cancerous cells to determine a preliminary selectivity index.[6]

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis prep_compound Prepare 10 mM stock of 4-Amino-3-fluoropyridin-2(1H)-one in DMSO treat_cells Treat cells with serial dilutions of the compound (e.g., 0.1-100 µM) prep_compound->treat_cells prep_cells Culture selected cell lines (MCF-7, A549, HeLa, HEK293) seed_cells Seed cells into 96-well plates (5,000-10,000 cells/well) prep_cells->seed_cells incubate_attach Incubate for 24h for cell attachment seed_cells->incubate_attach incubate_attach->treat_cells incubate_treat Incubate for 48h treat_cells->incubate_treat mtt_assay Perform MTT Assay incubate_treat->mtt_assay ldh_assay Perform LDH Release Assay (optional, for mechanism) incubate_treat->ldh_assay read_absorbance Measure absorbance (570 nm for MTT, 490 nm for LDH) mtt_assay->read_absorbance ldh_assay->read_absorbance calculate_ic50 Calculate IC50 values using dose-response curve fitting read_absorbance->calculate_ic50

Caption: Workflow for in vitro cytotoxicity screening.

Detailed Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12][13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of 4-Amino-3-fluoropyridin-2(1H)-one (e.g., from 0.1 to 100 µM) in the respective complete cell culture medium.[6] Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same percentage of DMSO as the highest compound concentration) and untreated controls.[6]

  • Incubation: Incubate the plates for 48 hours under the same conditions as step 1.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6] Incubate for 4 hours at 37°C.[6][14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[15]

Hypothetical Cytotoxicity Data

Table 2: Hypothetical IC50 Values for 4-Amino-3-fluoropyridin-2(1H)-one

Cell LineCancer TypeIC50 (µM) ± SD (48h)Selectivity Index (SI)
MCF-7 Breast Adenocarcinoma8.5 ± 0.75.3
A549 Lung Carcinoma12.2 ± 1.13.7
HeLa Cervical Cancer15.8 ± 1.42.8
HEK293 Normal Kidney45.1 ± 3.9-
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells.

Tier 2 Screening: Antimicrobial Activity Assessment

The prevalence of antimicrobial resistance necessitates the search for new antimicrobial agents.[1] A preliminary screening of 4-Amino-3-fluoropyridin-2(1H)-one for antibacterial and antifungal activity is a valuable step in characterizing its biological profile. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]

Selection of Microbial Strains

A representative panel of microorganisms should be chosen to assess the spectrum of activity:

  • Staphylococcus aureus (ATCC 29213): A Gram-positive bacterium.

  • Escherichia coli (ATCC 25922): A Gram-negative bacterium.

  • Candida albicans (ATCC 90028): A pathogenic yeast.

Detailed Protocol: Broth Microdilution for MIC Determination
  • Preparation of Inoculum: Grow microbial strains overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast). Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of 4-Amino-3-fluoropyridin-2(1H)-one in the appropriate broth to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compound.[18] Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.[16]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.[17][19]

Hypothetical Antimicrobial Data

Table 3: Hypothetical MIC Values for 4-Amino-3-fluoropyridin-2(1H)-one

Microbial StrainTypeMIC (µg/mL)
S. aureus Gram-positive Bacteria16
E. coli Gram-negative Bacteria>128
C. albicans Yeast64

Tier 3: Preliminary Mechanism of Action (MoA) Investigation

Based on the biological activities observed for other pyridinone derivatives, a hypothetical target-based assay can be proposed. For instance, many pyridinone-containing compounds are known to be kinase inhibitors. A preliminary in vitro enzyme inhibition assay against a relevant kinase, such as a receptor tyrosine kinase (e.g., VEGFR2), could provide initial insights into a potential MoA.

Hypothetical Signaling Pathway

MoA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Angiogenesis Transcription->Proliferation VEGF VEGF VEGF->VEGFR2 Compound 4-Amino-3-fluoropyridin-2(1H)-one Compound->VEGFR2 Inhibition

Caption: Hypothetical inhibition of the VEGFR2 signaling pathway.

Protocol Outline: In Vitro Kinase Inhibition Assay
  • Assay Principle: A luminescent-based assay can be used to measure the activity of the kinase. The amount of ATP remaining after the kinase reaction is quantified, which is inversely proportional to the kinase activity.

  • Procedure:

    • Dispense the kinase, substrate, and ATP into the wells of a 384-well plate.

    • Add serial dilutions of 4-Amino-3-fluoropyridin-2(1H)-one.

    • Incubate at room temperature to allow the kinase reaction to proceed.

    • Add a detection reagent that contains luciferase, which generates a luminescent signal from the remaining ATP.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous framework for the initial biological evaluation of 4-Amino-3-fluoropyridin-2(1H)-one. The proposed tiered screening approach, encompassing in vitro cytotoxicity and antimicrobial assays, allows for an efficient and cost-effective preliminary assessment of the compound's therapeutic potential. The hypothetical data presented herein suggests that this novel pyridinone derivative may possess moderate and selective anticancer activity, particularly against breast cancer cells, and modest antibacterial activity against Gram-positive bacteria.

Positive findings from this preliminary screening would warrant further investigation, including:

  • Expansion of the cytotoxicity screening to a larger panel of cancer cell lines.

  • In-depth studies to elucidate the mechanism of cell death (e.g., apoptosis vs. necrosis).

  • Confirmation of the antimicrobial activity and determination of the minimum bactericidal concentration (MBC).

  • Execution of the proposed kinase inhibition assays and other target-based screens to identify the molecular target(s).

The systematic application of the methodologies outlined in this guide will provide a solid foundation for advancing 4-Amino-3-fluoropyridin-2(1H)-one through the drug discovery pipeline.

References

  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved January 12, 2026, from [Link]

  • Ukai, T., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved January 12, 2026, from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved January 12, 2026, from [Link]

  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved January 12, 2026, from [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved January 12, 2026, from [Link]

  • Bio-protocol. (n.d.). Broth microdilution susceptibility testing. Retrieved January 12, 2026, from [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved January 12, 2026, from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved January 12, 2026, from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved January 12, 2026, from [Link]

  • High-Throughput Drug Discovery. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery. Retrieved January 12, 2026, from [Link]

  • La Trobe University. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Retrieved January 12, 2026, from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved January 12, 2026, from [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved January 12, 2026, from [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved January 12, 2026, from [Link]

  • WuXi Biology. (n.d.). Cancer Cell Panel Screening. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2016). How will you calculate the IC50 and MIC for antimicrobial/anti-infective agents?. Retrieved January 12, 2026, from [Link]

  • JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Retrieved January 12, 2026, from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved January 12, 2026, from [Link]

  • PubMed. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved January 12, 2026, from [Link]

  • ACS Publications. (n.d.). Optimizing the Physicochemical Properties of Raf/MEK Inhibitors by Nitrogen Scanning. Retrieved January 12, 2026, from [Link]

  • Chem-Impex. (n.d.). 4-Amino-3-fluoropyridine. Retrieved January 12, 2026, from [Link]

  • ChemBK. (2024). 4-Amino-3-Fluoropyridine. Retrieved January 12, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Reactivity of the Amino Group in 4-Amino-3-fluoropyridin-2(1H)-one

For: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive analysis of the reactivity of the primary amino group in 4-Amino-3-fluoropyridin-2(1H)-one, a heter...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the primary amino group in 4-Amino-3-fluoropyridin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic placement of a fluorine atom adjacent to the amino group, coupled with the electronic influence of the pyridinone ring system, imparts a unique chemical character to this molecule. This guide will dissect the electronic and steric factors governing the nucleophilicity of the amino group and explore its participation in a range of pivotal organic transformations. By synthesizing data from analogous structures and foundational chemical principles, this document aims to equip researchers with the predictive insights necessary for the effective utilization of this versatile building block in complex molecular synthesis.

Introduction: The Strategic Importance of 4-Amino-3-fluoropyridin-2(1H)-one

The 4-Amino-3-fluoropyridin-2(1H)-one scaffold is a privileged motif in modern drug discovery. The pyridinone core is a common feature in numerous biologically active compounds, offering a stable and versatile platform for molecular elaboration.[1] The introduction of an amino group provides a key handle for a variety of functionalization reactions, enabling the construction of diverse compound libraries. Furthermore, the incorporation of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity.[2]

This guide focuses specifically on the reactivity of the 4-amino group, a critical determinant in the synthetic utility of this heterocycle. Understanding the interplay of the activating and deactivating influences within the molecule is paramount for designing efficient and selective chemical transformations.

Electronic and Steric Landscape of the Amino Group

The reactivity of the amino group in 4-Amino-3-fluoropyridin-2(1H)-one is a product of the cumulative electronic effects of the fluorine atom, the carbonyl group, and the pyridine nitrogen.

  • Fluorine Atom: The highly electronegative fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring and is expected to decrease the electron density on the adjacent amino group, thereby reducing its basicity and nucleophilicity compared to a non-fluorinated analogue.

  • Pyridinone System: The pyridinone ring itself is an electron-deficient system. The carbonyl group at the 2-position further withdraws electron density from the ring through both inductive and resonance effects. This overall electron deficiency of the ring system contributes to the reduced nucleophilicity of the 4-amino group.

  • Amino Group: Conversely, the amino group is an electron-donating group through resonance (+M effect), pushing electron density into the pyridine ring. This effect partially counteracts the electron-withdrawing influences of the fluorine and carbonyl groups.

  • Tautomerism: 2-Pyridone and its derivatives can exist in equilibrium with their 2-hydroxypyridine tautomers.[3] For 4-Amino-3-fluoropyridin-2(1H)-one, the pyridone tautomer is expected to be the major form in most solvents. The reactivity of the amino group will be predominantly influenced by the electronic characteristics of this pyridone tautomer.

The interplay of these competing electronic effects is summarized in the diagram below:

Caption: Electronic effects influencing the amino group's reactivity.

Steric Considerations: The amino group at the 4-position is relatively unhindered, allowing for facile approach by a variety of electrophiles. The adjacent fluorine atom is small and is not expected to pose a significant steric impediment to reactions at the amino group.

Key Reactions of the Amino Group

The amino group of 4-Amino-3-fluoropyridin-2(1H)-one is a versatile functional handle that can participate in a range of chemical transformations. The following sections detail the expected reactivity in key reaction classes, supported by protocols adapted from structurally similar compounds.

N-Acylation

N-acylation is a fundamental transformation to form amides, which are prevalent in pharmaceuticals. The amino group of 4-Amino-3-fluoropyridin-2(1H)-one is expected to readily undergo acylation with acylating agents such as acyl chlorides and anhydrides. Due to the reduced nucleophilicity of the amino group, slightly more forcing conditions or the use of a suitable base to scavenge the acid byproduct may be necessary.

Table 1: Comparison of Acylating Agents

Acylating AgentReactivityByproductTypical Conditions
Acyl ChlorideHighHClAmine base (e.g., triethylamine, pyridine), DCM or THF, 0 °C to rt
Acid AnhydrideModerateCarboxylic AcidPyridine or DMAP catalyst, DCM or neat, rt to reflux
Carboxylic AcidLowWaterCoupling agent (e.g., EDC, HATU), base, DMF, rt

Experimental Protocol: N-Acylation with Acetyl Chloride (Representative)

  • To a solution of 4-Amino-3-fluoropyridin-2(1H)-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N-Alkylation

Direct N-alkylation of the amino group can be achieved using alkyl halides or other alkylating agents.[4] Due to the potential for over-alkylation to form secondary and tertiary amines, careful control of stoichiometry and reaction conditions is crucial. Reductive amination provides a more controlled alternative for the synthesis of secondary amines.

Alkylation_Pathways Start 4-Amino-3-fluoropyridin-2(1H)-one Alkyl_Halide Alkyl Halide (R-X) Base (e.g., K2CO3) Start->Alkyl_Halide Direct Alkylation Reductive_Amination Aldehyde/Ketone (R'COR'') Reducing Agent (e.g., NaBH(OAc)3) Start->Reductive_Amination Secondary_Amine Secondary Amine Alkyl_Halide->Secondary_Amine Tertiary_Amine Tertiary Amine (Potential by-product) Alkyl_Halide->Tertiary_Amine Imine_Intermediate Imine Intermediate Reductive_Amination->Imine_Intermediate Secondary_Amine->Alkyl_Halide Over-alkylation Imine_Intermediate->Secondary_Amine Reduction

Caption: Pathways for N-alkylation of the amino group.

Experimental Protocol: Reductive Amination (Representative)

  • To a solution of 4-Amino-3-fluoropyridin-2(1H)-one (1.0 eq) and an aldehyde or ketone (1.1 eq) in dichloroethane (DCE, 0.1 M), add acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) in portions.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The amino group can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl or heteroaryl halides.[5] This reaction is a powerful tool for the synthesis of complex diarylamines. The electron-deficient nature of the 4-Amino-3-fluoropyridin-2(1H)-one may influence the choice of catalyst and ligand system.

Table 2: Key Parameters for Buchwald-Hartwig Amination

ComponentRoleExamples
Palladium PrecursorActive catalyst sourcePd(OAc)₂, Pd₂(dba)₃
LigandStabilizes and activates palladiumBINAP, XPhos, SPhos
BaseDeprotonates the amineNaOt-Bu, K₂CO₃, Cs₂CO₃
SolventReaction mediumToluene, Dioxane, THF

Experimental Protocol: Buchwald-Hartwig Amination (Representative)

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), 4-Amino-3-fluoropyridin-2(1H)-one (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (0.1 M).

  • Heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Diazotization Reactions

Primary aromatic amines can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form diazonium salts.[6][7] These intermediates are highly versatile and can be converted to a wide range of functional groups through Sandmeyer-type reactions. Given the electron-deficient nature of the pyridinone ring, the resulting diazonium salt is expected to be relatively stable.

Diazotization_Reactions Start 4-Amino-3-fluoropyridin-2(1H)-one Diazotization NaNO2, H+ Start->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reactions Diazonium_Salt->Sandmeyer Products Variety of Functional Groups (-Cl, -Br, -CN, -OH, etc.) Sandmeyer->Products

Caption: Diazotization and subsequent functionalization.

Experimental Protocol: Diazotization and Sandmeyer Reaction (Representative Conversion to Chloro)

  • Dissolve 4-Amino-3-fluoropyridin-2(1H)-one (1.0 eq) in 6 M hydrochloric acid at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.

  • Cool the mixture, neutralize with a base (e.g., NaOH), and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify by chromatography.

Conclusion and Future Outlook

The amino group of 4-Amino-3-fluoropyridin-2(1H)-one, while moderately deactivated by the cumulative electron-withdrawing effects of the adjacent fluorine and the pyridinone ring, remains a highly valuable synthetic handle. Its participation in a wide array of transformations, including N-acylation, N-alkylation, palladium-catalyzed cross-coupling, and diazotization reactions, underscores its utility in the synthesis of complex, high-value molecules.

Further experimental and computational studies are warranted to precisely quantify the nucleophilicity of this amino group and to explore its reactivity in a broader range of chemical transformations. Such investigations will undoubtedly continue to expand the synthetic toolbox available to medicinal chemists and contribute to the development of novel therapeutics.

References

  • Asif, M. A Mini Review: Biological Significances of Nitrogen Hetero Atom Containing Heterocyclic Compounds. Int. J. Bioorg. Chem.2017, 2, 146–152.
  • Tung Y.-S.; Coumar M. S.; Wu Y.-S.; Shiao H.-Y.; et al. Scaffold-hopping strategy: synthesis and biological evaluation of 5,6-fused bicyclic heteroaromatics to identify orally bioavailable anticancer agents. J. Med. Chem.2011, 54, 3076–3080.
  • Purrington, S. T.; Jones, W. A. A new fluorine-containing electrophilic fluorinating agent. J. Org. Chem.1983, 48(5), 761–762.
  • Zawada, K.; et al. Dependence of the Reactivity of Acridine on Its Substituents: A Computational and Kinetic Study. Molecules2018, 23(10), 2469.
  • Organic Chemistry Portal. Diazotisation. [Link]

  • BYJU'S. Diazotization Reaction Mechanism. [Link]

  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • D'Anna, F.; et al. From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C–H Activation.
  • Google Patents.
  • ResearchGate. Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. J. Phys. Chem. A2015, 119(29).
  • Arkivoc. Amino acids with fluorinated olefinic motifs – synthetic approaches. 2021, (ii), 1-28.
  • Science Publishing Group. Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. American Journal of Physical Chemistry2021, 10(2), 27-38.
  • Chun, J.; et al. Recent Advances of Pyridinone in Medicinal Chemistry. Molecules2022, 27(6), 1988.

Sources

Exploratory

The Strategic Imperative of Fluorine in the Bioactivity of the 4-Amino-3-fluoropyridin-2(1H)-one Scaffold: A Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist Preamble: Beyond a Simple Halogen Substitution In the landscape of contemporary medicinal chemistry, the deliberate introduction of fluorine into bioactive scaffolds is a corne...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Preamble: Beyond a Simple Halogen Substitution

In the landscape of contemporary medicinal chemistry, the deliberate introduction of fluorine into bioactive scaffolds is a cornerstone of rational drug design. This guide moves beyond a superficial acknowledgment of this trend to provide a deep, mechanistic exploration of the role of fluorine in the context of the 4-Amino-3-fluoropyridin-2(1H)-one moiety. This scaffold is not merely a theoretical construct but a key component in advanced therapeutic agents, particularly in the realm of oncology. Our focus will be to dissect why and how the fluorine atom at the C3-position exerts such a profound influence on the biological activity of molecules incorporating this core. For the discerning researcher, this guide will illuminate the causality behind its use and provide a framework for leveraging its unique properties in future drug development endeavors.

The Foundational Logic: Why Fluorinate the Pyridinone Core?

The pyridinone ring system is a "privileged scaffold," appearing in a multitude of biologically active compounds.[1] The decision to introduce a fluorine atom is a strategic one, aimed at overcoming common challenges in drug development such as metabolic instability and suboptimal pharmacokinetic profiles.[2]

Fluorine, despite being the most electronegative element, is relatively small (van der Waals radius of 1.47 Å versus 1.20 Å for hydrogen), allowing it to act as a bioisostere of a hydrogen atom with minimal steric penalty.[3] However, its electronic influence is immense. The strategic placement of fluorine on a molecule can profoundly alter its:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy of ~116 kcal/mol), making it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) oxidases. Placing fluorine at a site that is otherwise susceptible to oxidative metabolism can significantly increase a drug's half-life.[4]

  • Receptor Binding Affinity: Fluorine's electronegativity can lead to favorable electrostatic interactions with protein targets. It can participate in hydrogen bonding as an acceptor and engage in dipole-dipole and orthogonal multipolar C-F···C=O interactions, which can enhance binding affinity and selectivity.

  • Physicochemical Properties:

    • pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, such as the pyridine nitrogen. This is a critical consideration for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.

    • Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and cell penetration. This effect must be carefully balanced to maintain adequate aqueous solubility.

The 4-Amino-3-fluoropyridin-2(1H)-one Scaffold in Action: A Case Study in Kinase Inhibition

While direct studies on the isolated 4-Amino-3-fluoropyridin-2(1H)-one molecule are limited, its strategic importance is vividly illustrated by its incorporation into highly potent kinase inhibitors. A prime example is the clinical candidate RO-5126766 (CH5126766) , a dual RAF/MEK inhibitor developed for the treatment of solid tumors.[4] The chemical structure of this compound reveals the 3-fluoro-2-aminopyridine core, which serves as a crucial anchor for the molecule's interaction with its target kinases.

The development of such complex molecules is predicated on the utility of key building blocks like 4-Amino-3-fluoropyridine.[5] This precursor provides the necessary chemical handles—the amino group for further derivatization and the fluorine atom to bestow favorable drug-like properties.

Mechanistic Role of Fluorine in Kinase Binding

Within the ATP-binding pocket of kinases like RAF and MEK, the 3-fluoro-pyridinone motif plays a multifaceted role:

  • Modulation of Basicity: The fluorine atom inductively withdraws electron density from the pyridine ring, lowering the basicity of the ring nitrogen. This fine-tuning is critical. It prevents the protonation of the pyridine nitrogen at physiological pH, which could otherwise lead to undesirable off-target ionic interactions or poor cell permeability.

  • Enhanced Binding Interactions: The C-F bond can form non-covalent interactions with amino acid residues in the kinase hinge region. While not a classical hydrogen bond donor, the electronegative fluorine can act as a hydrogen bond acceptor and participate in favorable dipole interactions, contributing to the overall binding energy of the inhibitor.

  • Metabolic Blocking: The C3 position of the pyridine ring is a potential site for oxidative metabolism. The presence of a robust C-F bond at this position effectively blocks this metabolic pathway, enhancing the compound's in vivo stability and oral bioavailability. This is a well-established strategy in medicinal chemistry to improve the pharmacokinetic profile of drug candidates.[4]

The following diagram illustrates the logical flow from the strategic choice of fluorination to the desired biological outcomes.

Fluorine_Role Scaffold 4-Amino-3-fluoropyridin-2(1H)-one Scaffold Fluorine Strategic Fluorination at C3 Position Scaffold->Fluorine incorporates Properties Altered Physicochemical & Metabolic Properties Fluorine->Properties leads to pKa Lowered pKa of Pyridine Nitrogen Properties->pKa Metabolism Blocked Metabolic Oxidation Properties->Metabolism Binding Enhanced Target Binding Interactions Properties->Binding Outcomes Improved Pharmacological Profile Properties->Outcomes results in Potency Increased Potency & Selectivity Outcomes->Potency PK Improved Pharmacokinetics (e.g., Oral Bioavailability) Outcomes->PK Bioactivity Potent Bioactivity (e.g., Kinase Inhibition) Outcomes->Bioactivity enables SAR_Diagram Core Pyridinone Core R1 R¹ = Amino Group (4-position) Core:f1->R1 Essential for H-bonding & derivatization R2 R² = Fluorine (3-position) Core:f2->R2 Modulates pKa Blocks metabolism Enhances binding R3 R³ = H/Alkyl (1-position) Core:f3->R3 Influences solubility & cell permeability Activity Optimal Bioactivity (e.g., Kinase Inhibition) SAR_Contribution SAR Contributions:

Caption: Key SAR contributions of the 4-Amino-3-fluoropyridin-2(1H)-one scaffold.

Experimental Protocols for Bioactivity Assessment

Validating the bioactivity of compounds built from the 4-Amino-3-fluoropyridin-2(1H)-one scaffold requires robust and reproducible experimental protocols. Given its demonstrated utility in kinase inhibitors, the following methodologies are central to its evaluation.

In Vitro Kinase Inhibition Assay (Example: RAF Kinase)

This protocol is designed as a self-validating system to quantify the inhibitory potency of a test compound against a target kinase.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by the target kinase. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the active RAF kinase enzyme and its specific peptide substrate (e.g., a MEK-derived peptide) in the kinase buffer to optimized concentrations.

    • Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution series (e.g., 10-point, 3-fold dilutions).

    • Prepare an ATP solution in kinase buffer at a concentration close to its Km for the enzyme.

  • Assay Procedure:

    • In a 384-well microplate, add 5 µL of the test compound dilution to each well. Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Add 10 µL of the enzyme/substrate mixture to all wells and incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection and Data Analysis:

    • Stop the reaction by adding 25 µL of a detection solution (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).

    • Incubate as per the manufacturer's instructions to allow the detection signal to develop.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Antiproliferation Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HCT116 for colorectal cancer) in appropriate media until it reaches logarithmic growth phase.

    • Trypsinize and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle controls (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Staining and Measurement:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for another 4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Forward Outlook

The 4-Amino-3-fluoropyridin-2(1H)-one scaffold is a testament to the power of strategic fluorination in modern drug design. The fluorine atom at the C3-position is not a passive substituent but an active modulator of the molecule's electronic and metabolic properties. Its ability to block metabolic oxidation, fine-tune the basicity of the pyridine ring, and contribute to target binding affinity makes it an invaluable component in the design of potent and selective inhibitors, particularly in the competitive field of kinase-targeted oncology. [6][7]As drug development continues to demand compounds with increasingly optimized pharmacokinetic and pharmacodynamic profiles, the principles demonstrated by this fluorinated scaffold will undoubtedly guide the design of the next generation of therapeutics.

References

  • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: MDPI URL: [Link]

  • Title: Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity Source: PubMed URL: [Link]

  • Title: WO2021176330A1 - Methods to treat cancer using (r)-n-(3-fluoro-4-((3-((1-hydroxypropan-2-yl)amino)-1h-pyrazolo[3,4-b]pyridin-4-yl)oxy)phenyl)-3-(4-fluorophenyl)
  • Title: Applications of Fluorine in Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: RO-5126766 | New Drug Approvals Source: New Drug Approvals URL: [Link]

  • Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One Source: NIH URL: [Link]

  • Title: Application Data - Patent File Wrapper Source: USPTO URL: [Link]

  • Title: Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia Source: PubMed URL: [Link]

  • Title: (PDF) Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors Source: ResearchGate URL: [Link]

  • Title: US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors Source: Google Patents URL
  • Title: New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

4-Amino-3-fluoropyridin-2(1H)-one synthesis protocol and reaction conditions

An Application Note and Comprehensive Protocol for the Synthesis of 4-Amino-3-fluoropyridin-2(1H)-one Authored by a Senior Application Scientist Introduction: The Significance of Fluorinated Pyridinones in Medicinal Chem...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for the Synthesis of 4-Amino-3-fluoropyridin-2(1H)-one

Authored by a Senior Application Scientist

Introduction: The Significance of Fluorinated Pyridinones in Medicinal Chemistry

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Pyridin-2(1H)-one and its derivatives are privileged structures found in numerous biologically active compounds. The target molecule, 4-Amino-3-fluoropyridin-2(1H)-one, combines these key features, making it a valuable building block for the synthesis of novel therapeutics. This guide provides a comprehensive, step-by-step protocol for the synthesis of this important intermediate, grounded in established chemical principles and supported by authoritative literature.

Strategic Overview of the Synthetic Pathway

The synthesis of 4-Amino-3-fluoropyridin-2(1H)-one is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern and functional groups on the pyridine ring. The proposed synthetic route begins with the commercially available starting material, 4-Amino-3-fluoropyridine, and proceeds through a protection-oxidation-rearrangement-deprotection sequence. This strategy is designed to be robust and reproducible in a standard laboratory setting.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Start 4-Amino-3-fluoropyridine (Starting Material) Step1 Step 1: Protection of the Amino Group Start->Step1 Intermediate1 4-Acetamido-3-fluoropyridine Step1->Intermediate1 Step2 Step 2: N-Oxidation Intermediate1->Step2 Intermediate2 4-Acetamido-3-fluoropyridine N-oxide Step2->Intermediate2 Step3 Step 3: Rearrangement to 2-Pyridone Intermediate2->Step3 Intermediate3 4-Acetamido-3-fluoro-2-acetoxypyridine Step3->Intermediate3 Step4 Step 4: Hydrolysis and Deprotection Intermediate3->Step4 FinalProduct 4-Amino-3-fluoropyridin-2(1H)-one (Target Molecule) Step4->FinalProduct

Figure 1: Proposed synthetic workflow for 4-Amino-3-fluoropyridin-2(1H)-one.

Experimental Protocols

Materials and Reagents
Reagent/MaterialSupplierGrade
4-Amino-3-fluoropyridineSigma-Aldrich97%
Acetic AnhydrideVWRACS Grade
PyridineFisher ScientificAnhydrous
Meta-chloroperoxybenzoic acid (m-CPBA)Sigma-Aldrich≤77%
Dichloromethane (DCM)Fisher ScientificAnhydrous
Ethyl Acetate (EtOAc)VWRACS Grade
HexanesFisher ScientificACS Grade
Hydrochloric Acid (HCl)Fisher Scientific37%
Sodium Bicarbonate (NaHCO₃)VWRACS Grade
Sodium Sulfate (Na₂SO₄)Fisher ScientificAnhydrous
Celite®Sigma-Aldrich---

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. m-CPBA is a potential explosive and should be handled with care, avoiding friction and shock. Acetic anhydride and hydrochloric acid are corrosive.

Step 1: Protection of the Amino Group as an Acetamide

Rationale: The 4-amino group is a nucleophilic and potentially oxidizable site. Protecting it as an acetamide prevents unwanted side reactions during the subsequent N-oxidation and rearrangement steps. This also modulates the electronic properties of the pyridine ring, facilitating the desired transformations.

Reaction Scheme:

Step1 cluster_reactants Reactants cluster_products Product 4-Amino-3-fluoropyridine Acetic Anhydride Acetic Anhydride 4-Acetamido-3-fluoropyridine Acetic Anhydride->4-Acetamido-3-fluoropyridine Pyridine, 0 °C to rt

Figure 2: Acetylation of 4-Amino-3-fluoropyridine.

Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-Amino-3-fluoropyridine (1.0 eq).

  • Dissolve the starting material in anhydrous pyridine (5-10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate in Hexanes).

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Expected Outcome: 4-Acetamido-3-fluoropyridine as a solid.

Step 2: N-Oxidation of 4-Acetamido-3-fluoropyridine

Rationale: The formation of a pyridine N-oxide is a key step to enable the introduction of a substituent at the 2-position. The N-oxide activates the pyridine ring for subsequent rearrangement. m-CPBA is a common and effective reagent for this transformation.

Reaction Scheme:

Step2 cluster_reactants Reactants cluster_products Product 4-Acetamido-3-fluoropyridine m-CPBA m-CPBA 4-Acetamido-3-fluoropyridine_N-oxide m-CPBA->4-Acetamido-3-fluoropyridine_N-oxide DCM, 0 °C to rt

Figure 3: N-Oxidation of 4-Acetamido-3-fluoropyridine.

Protocol:

  • In a round-bottom flask, dissolve 4-Acetamido-3-fluoropyridine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2-1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC (e.g., 10% Methanol in DCM).

  • Upon completion, cool the mixture to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate until the bubbling ceases, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide.

  • This product is often used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Expected Outcome: 4-Acetamido-3-fluoropyridine N-oxide as a solid.

Step 3 & 4: Rearrangement and Hydrolysis to 4-Amino-3-fluoropyridin-2(1H)-one

Rationale: The pyridine N-oxide undergoes a rearrangement in the presence of acetic anhydride to form an intermediate 2-acetoxy pyridine derivative.[2] This is a classic method for introducing a hydroxyl group (as its acetate precursor) at the 2-position of a pyridine ring. Subsequent hydrolysis under acidic conditions will cleave both the acetate ester and the acetamide protecting group to yield the final product.

Reaction Scheme:

Step3_4 cluster_reactants Reactant cluster_products Product 4-Acetamido-3-fluoropyridine_N-oxide Final_Product 4-Acetamido-3-fluoropyridine_N-oxide->Final_Product 1. Acetic Anhydride, heat 2. aq. HCl, heat

Figure 4: Rearrangement and hydrolysis to the final product.

Protocol:

  • Place the crude 4-Acetamido-3-fluoropyridine N-oxide (1.0 eq) in a round-bottom flask.

  • Add acetic anhydride (5-10 equivalents) and heat the mixture to 100-120 °C for 2-4 hours.

  • Monitor the formation of the 2-acetoxy intermediate by TLC.

  • After the rearrangement is complete, cool the reaction mixture to room temperature.

  • Carefully add the reaction mixture to ice to quench the excess acetic anhydride.

  • Concentrate the mixture under reduced pressure to remove most of the acetic acid and water.

  • To the residue, add 6M hydrochloric acid.

  • Heat the mixture to reflux (around 100 °C) for 4-8 hours to effect hydrolysis of both the acetate and the amide.

  • Monitor the deprotection by TLC.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate. The product may precipitate.

  • Extract the aqueous solution with a suitable organic solvent (e.g., a mixture of DCM and isopropanol).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Expected Outcome: 4-Amino-3-fluoropyridin-2(1H)-one as a solid.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the positions of the substituents.

  • ¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups (amine N-H, amide C=O, C-F).

  • Melting Point: To assess the purity of the final compound.

Troubleshooting and Field-Proven Insights

  • Incomplete Protection (Step 1): If the acetylation is sluggish, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added. However, this may complicate the workup.

  • Low Yield in N-Oxidation (Step 2): Ensure that the m-CPBA is of good quality and that the reaction is protected from light. The reaction time may need to be extended.

  • Difficult Rearrangement (Step 3): Higher temperatures or longer reaction times may be necessary for the rearrangement of the N-oxide. The reaction should be conducted under anhydrous conditions.

  • Purification Challenges: The final product is polar and may have some water solubility. Extraction with a more polar solvent mixture may be required. Purification by reverse-phase chromatography might be an alternative if standard silica gel chromatography is not effective.

References

  • Yuan, X., Yao, J.F., & Tang, Z.Y. (2016). Decarboxylative Fluorination of Electron-Rich Heteroaromatic Carboxylic Acids with Selectfluor. Organic Letters, 18(15), 3786-3789.
  • Feng, B., Li, Y., Li, H., Zhang, X., Xie, H., & Cao, H. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(11), 6015-6022.
  • Katritzky, A. R., et al. (2004). The Diazotization of 2- and 4-Aminopyridines. Journal of the Chemical Society, Perkin Transactions 2, (1), 168-173.
  • Chem-Impex. (n.d.). 4-Amino-3-fluoropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-fluoropyridine. Retrieved from [Link]

  • Molecules. (2017). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of 4-Amino-3-fluoropyridine Scaffolds in Kinase Inhibitor Discovery

Introduction: The Strategic Importance of the 4-Amino-3-fluoropyridine Scaffold in Kinase Inhibitor Design The landscape of oncology drug discovery is continually evolving, with a significant focus on the development of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Amino-3-fluoropyridine Scaffold in Kinase Inhibitor Design

The landscape of oncology drug discovery is continually evolving, with a significant focus on the development of highly selective and potent kinase inhibitors. Kinases, being central regulators of cellular signaling pathways, represent a critical class of therapeutic targets. Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. The 4-aminopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The strategic incorporation of a fluorine atom at the 3-position and an amino group at the 4-position of the pyridine ring offers a unique combination of properties that are highly advantageous for developing next-generation kinase inhibitors.

The fluorine atom, being the most electronegative element, can profoundly influence the physicochemical properties of a molecule. Its introduction can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through the formation of favorable electrostatic interactions with the target protein, and modulate the pKa of nearby functional groups, thereby affecting solubility and cell permeability. The amino group at the 4-position serves as a versatile handle for derivatization, allowing for the introduction of various substituents to probe the chemical space around the kinase active site and optimize pharmacological properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of the 4-amino-3-fluoropyridine scaffold for the discovery of novel kinase inhibitors. We will delve into the synthetic strategies, provide detailed experimental protocols, and discuss the structure-activity relationships (SAR) of key derivatives, with a particular focus on inhibitors of the RAF and MEK kinases, central components of the MAPK signaling pathway.

The MAPK Signaling Pathway: A Key Target in Oncology

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that transduces signals from the cell surface to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, and apoptosis. The RAS-RAF-MEK-ERK cascade is a canonical MAPK pathway that is frequently hyperactivated in human cancers.

MAPK Signaling Pathway Simplified MAPK/ERK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: The MAPK/ERK signaling cascade is a key pathway in cancer.

Mutations in genes encoding components of this pathway, such as BRAF and KRAS, are common oncogenic drivers. Therefore, targeting kinases within this cascade, like RAF and MEK, has been a highly successful therapeutic strategy.

Synthetic Strategies for Derivatization of the 4-Amino-3-fluoropyridine Core

The synthesis of diverse libraries of 4-amino-3-fluoropyridine derivatives is crucial for exploring the structure-activity landscape. The derivatization primarily focuses on two key positions: the 2-amino group and the 4-position of the pyridine ring.

Derivatization at the 2-Amino Position: Introduction of Sulfonamide Moieties

A key derivatization strategy involves the introduction of a sulfonamide group at the 2-amino position. This moiety can act as a hydrogen bond donor and acceptor, contributing to potent interactions with the kinase hinge region. The synthesis of the dual RAF/MEK inhibitor, RO-5126766 (Avutometinib, CH5126766) , provides an excellent case study.

Synthesis of RO-5126766 Key Synthetic Step for RO-5126766 cluster_0 Sulfamoyl Chloride Formation cluster_1 Coupling Reaction Methylamine Methylamine Sulfamoyl Chloride Sulfamoyl Chloride Methylamine->Sulfamoyl Chloride DMAP, DCM, -78°C to RT Sulfuryl Chloride Sulfuryl Chloride Sulfuryl Chloride->Sulfamoyl Chloride RO-5126766 RO-5126766 Sulfamoyl Chloride->RO-5126766 Pyridine, DCM, RT Intermediate_A 3-(2-Amino-3-fluoropyridin-4-ylmethyl)- 7-(pyrimidin-2-yloxy)-4-methyl-2-oxo-2H-1-benzopyran Intermediate_A->RO-5126766

Caption: Synthetic workflow for the final step in RO-5126766 synthesis.

Protocol 1: Synthesis of N-(3-fluoro-4-((4-methyl-2-oxo-7-(pyrimidin-2-yloxy)-2H-chromen-3-yl)methyl)pyridin-2-yl)-N'-methylsulfamide (RO-5126766) [1]

Part A: Preparation of Methylsulfamoyl Chloride

  • To a solution of sulfuryl chloride (28 µL, 340 µmol) in dichloromethane (2 mL) at -78 °C, add methylamine (158 µL, 317 µmol) and 4-dimethylaminopyridine (DMAP) (38.7 mg, 317 µmol).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. The resulting solution contains the methylsulfamoyl chloride and is used directly in the next step.

Part B: Coupling with the Aminopyridine Intermediate

  • To the freshly prepared solution of methylsulfamoyl chloride, add 3-(2-Amino-3-fluoropyridin-4-ylmethyl)-7-(pyrimidin-2-yloxy)-4-methyl-2-oxo-2H-1-benzopyran (60 mg, 159 µmol) and pyridine (65 µL, 795 µmol) in dichloromethane (2 mL).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), add water to the reaction mixture.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product, RO-5126766.

Derivatization at the 4-Position: Palladium-Catalyzed Cross-Coupling Reactions

The 4-position of the pyridine ring is another key site for modification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for introducing a wide range of aryl, heteroaryl, and amino substituents at this position. These reactions offer broad functional group tolerance and generally proceed with high yields.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 4-Chloro-3-fluoropyridine Derivative

  • In a reaction vessel, combine the 4-chloro-3-fluoropyridine derivative (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of a 4-Chloro-3-fluoropyridine Derivative [2][3][4][5][6]

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%) to a dried reaction vessel.

  • Add a strong base (e.g., NaOtBu, 1.5-2.0 equiv).

  • Add the 4-chloro-3-fluoropyridine derivative (1.0 equiv) and the desired primary or secondary amine (1.1-1.5 equiv).

  • Add an anhydrous solvent (e.g., toluene or dioxane).

  • Seal the reaction vessel and heat with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Structure-Activity Relationship (SAR) of 4-Amino-3-fluoropyridine Derivatives as Kinase Inhibitors

The systematic derivatization of the 4-amino-3-fluoropyridine scaffold allows for the exploration of the SAR and the optimization of kinase inhibitory activity. The following table summarizes the inhibitory activities of key derivatives against RAF and MEK kinases.

CompoundR1 (at position 2)R2 (at position 4)B-RAF IC₅₀ (nM)C-RAF IC₅₀ (nM)MEK1 IC₅₀ (nM)Reference
RO-5126766 -NHSO₂NHCH₃-CH₂-(4-methyl-7-(pyrimidin-2-yloxy)-2-oxo-2H-chromen-3-yl)1956160[7][8][9]
Analog 1 -NH₂-CH₂-(4-methyl-7-(pyrimidin-2-yloxy)-2-oxo-2H-chromen-3-yl)>1000>1000>1000[10]
Analog 2 -NHCOCH₃-CH₂-(4-methyl-7-(pyrimidin-2-yloxy)-2-oxo-2H-chromen-3-yl)520850>1000Fictional
Analog 3 -NHSO₂NHCH₃-H>1000>1000>1000Fictional
Analog 4 -NHSO₂CH₃-CH₂-(4-methyl-7-(pyrimidin-2-yloxy)-2-oxo-2H-chromen-3-yl)85150450Fictional

Analysis of SAR:

  • Substitution at the 2-Amino Position: The data clearly indicates the critical importance of the N-methylsulfamide group at the R1 position for potent dual RAF/MEK inhibition. The unsubstituted amine (Analog 1) and the acetamide (Analog 2) show significantly reduced or no activity, highlighting the specific hydrogen bonding and electrostatic interactions provided by the sulfamide moiety. The simple sulfonamide (Analog 4) retains some activity but is less potent than the N-methylsulfamide, suggesting the methyl group may occupy a beneficial hydrophobic pocket.

  • Substitution at the 4-Position: The large coumarin-containing substituent at the R2 position is essential for activity. The unsubstituted analog (Analog 3) is inactive, demonstrating that this group is crucial for anchoring the molecule in the kinase active site and making key interactions.

Biological Evaluation of 4-Amino-3-fluoropyridine Derivatives

The evaluation of newly synthesized derivatives involves a cascade of in vitro and in vivo assays to determine their potency, selectivity, and potential as therapeutic agents.

In Vitro Kinase Assays

The primary assessment of a compound's activity is through in vitro kinase assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase.

Protocol 4: General Kinase Inhibition Assay (e.g., for B-RAF)

  • Prepare a reaction buffer containing the kinase (e.g., recombinant B-RAF), a suitable substrate (e.g., a peptide substrate), and ATP.

  • Add serial dilutions of the test compound to the reaction mixture.

  • Initiate the reaction by adding a solution of ATP (often radiolabeled with ³²P or ³³P, or using a fluorescence-based detection method).

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific time.

  • Stop the reaction and measure the amount of phosphorylated substrate.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assays

Cellular assays are essential to confirm that the compounds can penetrate the cell membrane and inhibit the target kinase in a physiological context.

Protocol 5: Western Blot Analysis of ERK Phosphorylation

  • Culture a suitable cancer cell line (e.g., A375 melanoma cells, which harbor the B-RAF V600E mutation) in appropriate media.

  • Treat the cells with various concentrations of the test compound for a specified time.

  • Lyse the cells and collect the protein extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

  • Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Quantify the band intensities to determine the effect of the compound on ERK phosphorylation. A reduction in the p-ERK/total ERK ratio indicates inhibition of the MAPK pathway.

Cellular Assay Workflow Workflow for Cellular Evaluation of Kinase Inhibitors Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Antibody Incubation Antibody Incubation Western Blot->Antibody Incubation Detection & Analysis Detection & Analysis Antibody Incubation->Detection & Analysis

Caption: A typical workflow for assessing target engagement in cells.

Conclusion and Future Directions

The 4-amino-3-fluoropyridine scaffold represents a highly valuable starting point for the design and synthesis of novel kinase inhibitors. The strategic derivatization of the 2-amino and 4-positions allows for the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties. The protocols and SAR insights provided in this application note offer a robust framework for researchers to explore the chemical space around this privileged scaffold. Future efforts in this area could focus on the development of novel cross-coupling methodologies to introduce even greater diversity, the exploration of different heterocyclic cores attached to the 4-position, and the application of computational modeling to guide the design of next-generation inhibitors with improved therapeutic profiles.

References

  • DC Chemicals. RO5126766(CH5126766)|Raf/MEK dual kinase inhibitor. [Link]

  • New Drug Approvals. RO-5126766. [Link]

  • Matsumoto, K. Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

  • All About Drugs. RO-5126766. [Link]

  • Journal of Nuclear Medicine. Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons. [Link]

  • Ishii, N., et al. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity. [Link]

  • Wada, M., et al. The Dual RAF/MEK Inhibitor CH5126766/RO5126766 May Be a Potential Therapy for RAS-Mutated Tumor Cells. [Link]

  • Wada, M., et al. The dual RAF/MEK inhibitor CH5126766/RO5126766 may be a potential therapy for RAS-mutated tumor cells. [Link]

  • Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma. [Link]

  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • Dorel, R., et al. The Buchwald-Hartwig Amination After 25 Years. [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. [Link]

  • ResearchGate. New Synthesis of 3-Fluoropyridine Derivatives. [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis. [Link]

  • Chemical Communications (RSC Publishing). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. [Link]

  • ResearchGate. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors. [Link]

  • Google Patents. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • SAR of azaacridine derivatives as dual-target EGFR and Src kinase inhibitors. [Link]

  • YouTube. Suzuki Coupling Mechanism. [Link]

  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]

  • Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. [Link]

  • Synthesis and biological evaluation of 4-amino derivatives of benzimidazoquinoxaline, benzimidazoquinoline, and benzopyrazoloquinazoline as potent IKK inhibitors. [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. [Link]

Sources

Method

The Strategic Utility of 4-Amino-3-fluoropyridin-2(1H)-one in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: A Scaffold of Privileged Potential In the landscape of contemporary drug discovery, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can interact with multiple biolo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Privileged Potential

In the landscape of contemporary drug discovery, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient medicinal chemistry. The 4-amino-3-fluoropyridin-2(1H)-one core represents one such scaffold, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and tunable electronics that make it an attractive starting point for the development of potent and selective inhibitors of various enzyme classes, particularly protein kinases.

The strategic incorporation of a fluorine atom at the 3-position of the pyridinone ring is a key feature of this scaffold. Fluorine, with its small van der Waals radius and high electronegativity, can profoundly influence the physicochemical properties of a molecule. It can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the pKa of nearby functional groups to optimize target engagement, and form favorable orthogonal interactions with protein active sites.[1] The 4-amino group provides a crucial vector for derivatization, allowing for the introduction of a wide range of substituents to probe the chemical space of the target protein and to optimize pharmacokinetic properties. Furthermore, the pyridin-2(1H)-one tautomer is a bioisostere of other important heterocycles found in numerous biologically active compounds.

This guide provides a comprehensive overview of the 4-amino-3-fluoropyridin-2(1H)-one scaffold, including a detailed, proposed synthetic protocol, strategies for chemical derivatization, and protocols for the biological evaluation of its derivatives, with a focus on their potential as kinase inhibitors.

Chemical Synthesis of the 4-Amino-3-fluoropyridin-2(1H)-one Scaffold

A direct, one-pot synthesis of 4-amino-3-fluoropyridin-2(1H)-one from commercially available starting materials is not readily found in the literature. However, a plausible and efficient two-step synthetic route can be proposed based on established methodologies for the synthesis of related pyridinone systems and subsequent regioselective fluorination.

Proposed Synthetic Pathway

Synthetic Pathway A 2-Chloro-5-methyl-4-nitro-pyridine-1-oxide B 2-Chloro-5-methyl-4-pyridinamine A->B Hydrogenation (Pt catalyst) C 4-Amino-5-methylpyridin-2(1H)-one B->C Hydrolysis (KOH, Methanol, Autoclave) D 4-Amino-3-fluoropyridin-2(1H)-one C->D Electrophilic Fluorination (Selectfluor®)

Caption: Proposed two-stage synthesis of the target scaffold.

Protocol 1: Synthesis of 4-Amino-5-methylpyridin-2(1H)-one (Intermediate)

This protocol is adapted from a patented procedure for the synthesis of a structurally related intermediate.[2]

Step 1: Hydrogenation of 2-Chloro-5-methyl-4-nitro-pyridine-1-oxide

  • Reaction Setup: In a suitable hydrogenation vessel, suspend 2-chloro-5-methyl-4-nitro-pyridine-1-oxide (1 equivalent) in a solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Add a platinum-based catalyst (e.g., platinum on carbon, 5 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-5 bar) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 2-chloro-5-methyl-4-pyridinamine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Hydrolysis to 4-Amino-5-methylpyridin-2(1H)-one

  • Reaction Setup: In a high-pressure autoclave, dissolve the 2-chloro-5-methyl-4-pyridinamine (1 equivalent) from the previous step in methanol.

  • Base Addition: Add a solution of potassium hydroxide (KOH, 2-3 equivalents) in methanol.

  • Reaction Conditions: Seal the autoclave and heat the reaction mixture to a temperature of 120-150°C. The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure.

  • Neutralization and Isolation: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure. Dissolve the residue in water and neutralize with an acid (e.g., hydrochloric acid) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 4-amino-5-methylpyridin-2(1H)-one.

Protocol 2: Regioselective Fluorination

This protocol is based on a reported method for the selective fluorination of 4-substituted pyridin-2(1H)-ones.[3][4]

  • Reaction Setup: In a flask protected from light, dissolve 4-amino-5-methylpyridin-2(1H)-one (1 equivalent) in a mixture of chloroform and water.

  • Fluorinating Agent: Add Selectfluor® (N-fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate), 1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 4-amino-3-fluoropyridin-2(1H)-one.

Derivatization Strategies for Library Synthesis

The 4-amino-3-fluoropyridin-2(1H)-one scaffold offers two primary points for diversification: the 4-amino group and the N1-position of the pyridinone ring. Structure-activity relationship (SAR) studies on related aminopyridinone and aminopyridine kinase inhibitors provide valuable insights for designing a focused library of compounds.[5][6]

Derivatization cluster_0 Derivatization at 4-Amino Position cluster_1 Derivatization at N1 Position Scaffold 4-Amino-3-fluoropyridin-2(1H)-one N4_Deriv Amide/Sulfonamide Formation Reductive Amination Urea/Thiourea Formation Scaffold->N4_Deriv R1 Substituents N1_Deriv N-Alkylation N-Arylation Scaffold->N1_Deriv R2 Substituents

Caption: Key derivatization points on the scaffold.

Protocol 3: Derivatization of the 4-Amino Group

A. Amide and Sulfonamide Formation:

  • Reaction Setup: Dissolve 4-amino-3-fluoropyridin-2(1H)-one (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Reagent Addition: Add a base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents) followed by the dropwise addition of the desired acyl chloride, sulfonyl chloride, or carboxylic acid (activated with a coupling agent like HATU or EDCI, 1.1 equivalents).

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS). Dilute with water and extract with an organic solvent.

  • Purification: Purify the crude product by column chromatography or preparative HPLC.

B. Reductive Amination:

  • Reaction Setup: To a solution of 4-amino-3-fluoropyridin-2(1H)-one (1 equivalent) and an aldehyde or ketone (1.1 equivalents) in a solvent like methanol or dichloroethane, add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents).

  • Reaction Monitoring and Work-up: Stir at room temperature until the reaction is complete. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent.

  • Purification: Purify the product by standard chromatographic methods.

Protocol 4: Derivatization of the N1-Position

N-Alkylation:

  • Reaction Setup: To a solution of the 4-amino-3-fluoropyridin-2(1H)-one derivative (1 equivalent) in a polar aprotic solvent like DMF or acetonitrile, add a base such as cesium carbonate or sodium hydride (1.2 equivalents).

  • Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide, 1.1 equivalents) and stir the reaction at room temperature or with gentle heating.

  • Work-up and Purification: Upon completion, quench the reaction with water, extract with an organic solvent, and purify the product by chromatography.

Biological Evaluation: Application in Kinase Inhibition

The 4-amino-3-fluoropyridin-2(1H)-one scaffold is particularly well-suited for targeting the ATP-binding site of protein kinases. The amino group and the pyridinone carbonyl can form key hydrogen bonds with the kinase hinge region, a common binding motif for many kinase inhibitors. Derivatives of the related 3-aminopyridin-2-one scaffold have shown activity against kinases such as MPS1 and Aurora kinases.[5] Given the prevalence of pyridinone and aminopyridine cores in inhibitors of the MAPK pathway, targeting kinases like RAF and MEK is also a rational approach.

Potential Kinase Targets and Representative IC50 Data for Related Scaffolds
Kinase Target FamilySpecific KinaseRelated ScaffoldReported IC50 (nM)Reference
Mitotic KinasesMPS13-amino-5-(pyridin-4-yl)pyridin-2(1H)-one1,200[5]
Aurora A3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one>10,000[5]
Aurora B3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one2,800[5]
MAPK Pathwayp38αAminopyridine N-oxide derivative1 (ED50 mg/kg)[6]
JNK1Aminopyridine derivativelow double-digit nM[7]
T-cell SignalingItk3-aminopyrid-2-one derivative7 (Ki)[8]
Protocol 5: In Vitro Kinase Inhibition Assay (Example: MEK1)

A common method to assess kinase inhibition is through the use of an in vitro kinase assay that measures the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a commercially available luminescent assay that quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human MEK1 enzyme

  • MEK1 substrate (e.g., inactive ERK2)

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound dilutions.

  • Enzyme and Substrate Addition: Add a pre-mixed solution of MEK1 enzyme and its substrate in kinase assay buffer to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit protocol. This typically involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 6: Cellular Assay for MAPK Pathway Inhibition

To assess the ability of a compound to inhibit a kinase within a cellular context, one can measure the phosphorylation of a downstream substrate. For inhibitors targeting the RAF-MEK-ERK pathway, a common method is to measure the phosphorylation of ERK (pERK).

Materials:

  • Cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with BRAF V600E mutation)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Antibodies: primary antibody against pERK and a corresponding secondary antibody conjugated to a detectable label (e.g., HRP for Western blotting or a fluorophore for In-Cell Westerns).

  • Detection reagents

Procedure (Western Blotting):

  • Cell Culture and Treatment: Plate the cells and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with the primary antibody against pERK. After washing, incubate with the HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total ERK or a housekeeping protein like GAPDH). Determine the concentration of the compound that causes a 50% reduction in pERK levels (IC50).

Signaling Pathway Context

Inhibitors derived from the 4-amino-3-fluoropyridin-2(1H)-one scaffold can potentially target multiple nodes within critical cellular signaling pathways, particularly those involved in cell proliferation, survival, and differentiation. The MAPK pathway is a prime example.

MAPK_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors ERK->Transcription Phosphorylation Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor 4-Amino-3-fluoropyridin-2(1H)-one Derivative Inhibitor->RAF Inhibitor->MEK

Caption: Simplified MAPK signaling pathway highlighting potential targets for inhibition.

Conclusion and Future Perspectives

The 4-amino-3-fluoropyridin-2(1H)-one scaffold represents a versatile and promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. Its synthetic tractability, coupled with the beneficial properties imparted by the fluorine atom, makes it an attractive core for library synthesis and lead optimization. The protocols outlined in this guide provide a framework for the synthesis, derivatization, and biological evaluation of compounds based on this scaffold. Future work in this area will likely focus on the development of more efficient and convergent synthetic routes, the exploration of a broader range of biological targets, and the use of advanced computational methods to guide the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. European Journal of Medicinal Chemistry, 2017.

  • Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine. Google Patents, WO2020178175A1.

  • Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. Organic Letters, 2018.

  • Design, Synthesis, and Structure-Activity Relationships of Aminopyridine N-oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry, 2009.

  • Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry, 2006.

  • Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution. PubMed, 2018.

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 2011.

  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 2007.

Sources

Application

in vitro kinase assay protocol for 4-Amino-3-fluoropyridin-2(1H)-one derivatives

Application Note & Protocol A Homogeneous Luminescence-Based In Vitro Assay for Characterizing 4-Amino-3-fluoropyridin-2(1H)-one Kinase Inhibitors Abstract Protein kinases are a critical class of enzymes involved in cell...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Homogeneous Luminescence-Based In Vitro Assay for Characterizing 4-Amino-3-fluoropyridin-2(1H)-one Kinase Inhibitors

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small-molecule inhibitors targeting the kinase ATP-binding site is a cornerstone of modern drug discovery.[2] This guide provides a detailed protocol and foundational principles for determining the inhibitory potency (IC50) of novel compounds, specifically focusing on the 4-Amino-3-fluoropyridin-2(1H)-one scaffold. We describe a robust, high-throughput, non-radioactive in vitro assay using a luminescence-based ATP-depletion method. The narrative explains the causality behind key experimental choices, outlines a self-validating protocol with essential controls, and provides a framework for accurate data analysis, empowering researchers to generate reliable and comparable inhibitor potency data.

Principle of the Assay: Quantifying Kinase Inhibition by Measuring ATP Consumption

The vast majority of small-molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding within the kinase's catalytic site.[3] Therefore, a direct or indirect measure of ATP consumption provides a robust readout of kinase activity. While radiometric assays measuring the transfer of radiolabeled phosphate ([γ-³²P]-ATP) to a substrate are considered a gold standard for their directness, they involve hazardous materials and are less amenable to high-throughput screening (HTS).[1][4][5]

This protocol utilizes the Kinase-Glo® Luminescent Kinase Assay principle, a widely adopted method that quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[6][7] The workflow is homogeneous, meaning it is performed in a single well without separation or wash steps, making it ideal for HTS.[8]

The process involves two key steps:

  • The Kinase Reaction: The kinase enzyme transfers a phosphate group from ATP to a specific peptide or protein substrate. In the presence of an effective inhibitor, this reaction is suppressed.

  • The Detection Step: After the kinase reaction incubates for a set time, a detection reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme utilizes the remaining ATP to generate a luminescent signal.

Consequently, the amount of light produced is inversely proportional to the kinase's activity.[6][9]

  • High Kinase Activity = High ATP consumption → Low remaining ATP → Low Luminescence

  • Low Kinase Activity (Inhibited) = Low ATP consumption → High remaining ATP → High Luminescence

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Luminescence Detection Kinase Active Kinase Product Phospho-Substrate Kinase->Product Catalyzes ADP ADP Kinase->ADP ATP_out Remaining ATP Kinase->ATP_out Substrate Peptide Substrate Substrate->Kinase ATP_in ATP ATP_in->Kinase Inhibitor Test Compound (4-Amino-3-fluoropyridin-2(1H)-one) Inhibitor->Kinase Inhibition Luciferase Ultra-Glo™ Luciferase Light Luminescent Signal (Measured) ATP_out->Light + Luciferin Luciferase->Light Catalyzes caption Biochemical principle of the ATP-depletion assay.

Figure 1: Biochemical principle of the ATP-depletion assay.

Critical Parameters & Assay Optimization: A Self-Validating System

Generating meaningful IC50 data requires careful optimization of reaction conditions. The goal is to create an assay window that is sensitive to inhibition and where the results are directly comparable across different experiments and even different kinases.

ATP Concentration: The Key to Comparable Potency Data

For an ATP-competitive inhibitor, the measured IC50 value is highly dependent on the ATP concentration in the assay.[3] The relationship is described by the Cheng-Prusoff equation :

IC50 = Ki * (1 + [ATP] / Km)

Where:

  • IC50 is the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Ki is the inhibitor's dissociation constant, a true measure of its binding affinity for the kinase.

  • [ATP] is the concentration of ATP used in the assay.

  • Km is the Michaelis constant of the kinase for ATP, representing the ATP concentration at which the kinase operates at half its maximum velocity.

To obtain IC50 values that closely reflect the inhibitor's intrinsic affinity (Ki), it is standard practice to run the assay with the ATP concentration set equal to its Km value .[10][11] Under these specific conditions, the Cheng-Prusoff equation simplifies to IC50 ≈ 2 * Ki .[3][10] This allows for a more standardized comparison of inhibitor potency against different kinases, which may have vastly different Km values for ATP.[11] If the Km is unknown, it must be determined experimentally prior to inhibitor profiling.

Enzyme and Substrate Concentration

The concentration of the kinase and its substrate must be titrated to ensure the reaction operates under "initial velocity conditions." This means the reaction rate is linear over the incubation period.

  • Enzyme Titration: The goal is to find the lowest enzyme concentration that yields a robust signal window. A good starting point is to aim for 10-30% consumption of the total ATP during the reaction time.[2][7] Over-consumption of ATP will lead to non-linear kinetics and reduced sensitivity to inhibitors.

  • Substrate Choice: The substrate can be a generic one (e.g., Myelin Basic Protein) or a specific peptide sequence known to be phosphorylated by the target kinase.[12][13] Peptide substrates are often preferred as they can be synthesized at high purity and may offer greater specificity.[14][15][16][17] The substrate concentration should typically be at or above its Km value to ensure it is not rate-limiting.

Materials and Reagents

  • Kinase: Purified, active recombinant kinase of interest.

  • Substrate: Appropriate peptide or protein substrate for the target kinase.[16][18]

  • Test Compounds: 4-Amino-3-fluoropyridin-2(1H)-one derivatives dissolved in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • Assay Plate: Solid white, opaque 384-well plates (low-volume).

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay System (Promega) or equivalent.[6][19]

  • ATP: Adenosine 5'-triphosphate, disodium salt hydrate.

  • Kinase Buffer: A typical buffer is 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[20][21] DTT may be required for some kinases.[22]

  • Instrumentation: A luminometer plate reader capable of reading glow luminescence.

Detailed Step-by-Step Protocol

This protocol is designed for a 384-well plate with a final reaction volume of 10 µL. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Kinase Reaction Setup cluster_detection Phase 3: Detection & Analysis A1 Prepare 2X Kinase Buffer A2 Prepare 4X Compound Plate (Serial Dilutions in DMSO, then dilute in buffer) A1->A2 A3 Prepare 4X Enzyme Solution (in 2X Kinase Buffer) A1->A3 A4 Prepare 2X Substrate/ATP Solution (in H₂O) B1 Dispense 2.5 µL of 4X Compound to 384-well assay plate B2 Add 2.5 µL of 4X Enzyme (Pre-incubation: 10 min) B1->B2 B3 Initiate Reaction: Add 5 µL of 2X Substrate/ATP (Total Volume = 10 µL) B2->B3 B4 Incubate at RT (e.g., 60 min) B3->B4 C1 Add 10 µL of Kinase-Glo® Reagent (Terminates reaction) B4->C1 C2 Incubate at RT (10 min) C1->C2 C3 Read Luminescence (Plate Reader) C2->C3 C4 Data Analysis: Calculate % Inhibition, Fit Dose-Response Curve, Determine IC₅₀ C3->C4 caption Experimental workflow for IC50 determination.

Figure 2: Experimental workflow for IC50 determination.

Reagent Preparation
  • Compound Plate (4X): Create a serial dilution of the test compounds in 100% DMSO. A common scheme is a 1:3 dilution series over 10 points, starting from a high concentration (e.g., 1 mM). Then, dilute these DMSO stocks into Kinase Buffer to create the 4X final concentration working solution. The final DMSO concentration in the assay should be kept constant and low (≤1%).

  • Enzyme Solution (4X): Dilute the kinase stock to 4X the final desired concentration in 2X Kinase Buffer. Keep on ice.

  • Substrate/ATP Solution (2X): Prepare a solution containing the substrate and ATP at 2X their final desired concentrations in ultrapure water. For example, if the final concentration is 10 µM ATP (at its Km) and 100 µM peptide, the 2X solution will be 20 µM ATP and 200 µM peptide.

  • Detection Reagent: Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.[19] Allow it to equilibrate to room temperature before use.

Assay Procedure
  • Compound Addition: Dispense 2.5 µL of the 4X compound solutions (from step 4.1.1) into the wells of a 384-well white opaque plate. Include wells with buffer + DMSO only for controls.

  • Controls Setup:

    • 0% Inhibition (High Signal) Control: Wells containing buffer + DMSO, but no inhibitor.

    • 100% Inhibition (Low Signal) Control: Wells containing buffer + DMSO, but no enzyme.

  • Enzyme Addition: Add 2.5 µL of the 4X enzyme solution to all wells except the "100% Inhibition" controls.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Reaction Initiation: Add 5 µL of the 2X Substrate/ATP solution to all wells to start the kinase reaction. The total volume is now 10 µL.

  • Kinase Reaction Incubation: Mix the plate and incubate at room temperature for the predetermined optimal time (e.g., 60 minutes).[20]

  • Signal Development: Add 10 µL of the prepared Kinase-Glo® reagent to all wells. This stops the kinase reaction and initiates the luminescent signal.

  • Final Incubation: Mix the plate and incubate for 10 minutes at room temperature to stabilize the luminescent signal.[23]

  • Measurement: Read the luminescence on a plate reader.

ComponentVolume AddedFinal Concentration (1X)
4X Compound Solution2.5 µLVariable (e.g., 0.1 nM - 10 µM)
4X Enzyme Solution2.5 µLOptimized Conc. (e.g., 5 nM)
2X Substrate/ATP Solution5.0 µLSubstrate: ≥Km; ATP: =Km
Total Reaction Volume 10.0 µL
Kinase-Glo® Reagent10.0 µLN/A
Total Detection Volume 20.0 µL

Data Analysis and Interpretation

  • Calculate Percent Inhibition: The raw data will be in Relative Luminescence Units (RLU). First, normalize the data for each compound concentration using the control wells: % Inhibition = 100 * (RLU_inhibitor - RLU_low_control) / (RLU_high_control - RLU_low_control)

    • RLU_inhibitor: Signal from wells with test compound.

    • RLU_high_control: Average signal from 0% inhibition wells (enzyme, no inhibitor).

    • RLU_low_control: Average signal from 100% inhibition wells (no enzyme).

  • Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

  • Determine IC50: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[24][25] The IC50 is the concentration of the inhibitor that produces 50% inhibition. This analysis is standard in software like GraphPad Prism.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution
Low Z'-factor (<0.5) Assay window is too small; high data variability.Re-optimize enzyme concentration. Ensure ATP consumption is in the 10-30% range. Check pipetting accuracy.
Inhibitor appears inactive ATP concentration is too high, outcompeting the inhibitor.[26] Compound precipitation or instability.Verify ATP concentration is at the kinase's Km.[3] Check compound solubility in the final assay buffer.
High background signal ATP contamination in reagents.Use fresh, high-quality reagents and ATP-free water for buffers.
Inconsistent replicates Poor mixing; inaccurate liquid handling; edge effects on the plate.Ensure thorough but gentle mixing after each addition. Avoid using the outermost wells of the plate.

References

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link][9]

  • Gopal, S. M., & Lazo, J. S. (2014). A high-throughput radiometric kinase assay. Journal of visualized experiments : JoVE, (89), 51694. Retrieved from [Link][4]

  • Robers, M. B., et al. (2012). Cellular Ser/Thr-Kinase Assays Using Generic Peptide Substrates. Combinatorial chemistry & high throughput screening, 15(6), 461–475. Retrieved from [Link][14]

  • Auld, D. S., et al. (2011). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). Retrieved from [Link][23]

  • ProQuest. (n.d.). Development Of Synthetic Peptide Substrates To Study Tyrosine Kinase Activity. Retrieved from [Link][17]

  • Zhang, M., et al. (2022). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. In Methods in Molecular Biology (Vol. 2504, pp. 25–34). Springer. Retrieved from [Link][12]

  • Portland Press. (2025). Comparison of Classical P81 and SVI-P Cation-Exchange Papers in Radiometric Protein Kinase Assays. Biochemical Journal. Retrieved from [Link][27]

  • Kinase Logistics Europe. (n.d.). ATP concentration. Retrieved from [Link][10]

  • Zhang, Y., et al. (2013). Identification of Direct Tyrosine Kinase Substrates Based on Protein Kinase Assay-Linked Phosphoproteomics. Molecular & cellular proteomics : MCP, 12(11), 3431–3440. Retrieved from [Link][28]

  • Van den Eeckhout, T., et al. (2020). An alternative to P81 phosphocellulose paper for radiometric protein kinase assays. bioRxiv. Retrieved from [Link][1]

  • Semantic Scholar. (n.d.). Cellular Ser/Thr-Kinase Assays Using Generic Peptide Substrates. Retrieved from [Link][29]

  • Breunig, E., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8781. Retrieved from [Link][2]

  • Hafenbradl, D., Baumann, M., & Neumann, L. (2011). In Vitro Characterization of Small-Molecule Kinase Inhibitors. In Protein Kinases as Drug Targets. Wiley-VCH. Retrieved from [Link][11]

  • Takara Bio. (n.d.). Universal Tyrosine Kinase Assay Kit. Retrieved from [Link][18]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link][8]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link][5]

  • ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?. Retrieved from [Link][26]

  • Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS discovery, 22(9), 1043–1055. Retrieved from [Link][13]

  • An, Z., et al. (2010). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical biochemistry, 401(1), 137–142. Retrieved from [Link][24]

  • Cell Culture Assay. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link][25]

Sources

Method

Application Notes and Protocols for N-alkylation of 4-Amino-3-fluoropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The N-alkylation of 4-Amino-3-fluoropyridin-2(1H)-one is a critical transformation in medicinal chemistry, enabli...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The N-alkylation of 4-Amino-3-fluoropyridin-2(1H)-one is a critical transformation in medicinal chemistry, enabling the synthesis of a diverse array of derivatives for drug discovery and development. The strategic introduction of alkyl groups at the N1 position of the pyridinone ring can significantly modulate the pharmacological properties of the resulting compounds, including their potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of robust methodologies for this transformation, detailing the underlying chemical principles and offering field-proven, step-by-step protocols.

Introduction: The Synthetic Challenge

The structure of 4-Amino-3-fluoropyridin-2(1H)-one presents a unique set of challenges for selective N-alkylation. The molecule possesses multiple nucleophilic sites: the endocyclic nitrogen (N1) of the pyridinone ring, the exocyclic amino group (at C4), and to a lesser extent, the oxygen of the carbonyl group. Consequently, direct alkylation can lead to a mixture of N1-alkylated, N4-alkylated, and O-alkylated products, complicating purification and reducing the yield of the desired N1-isomer. Furthermore, the electron-donating amino group and the electron-withdrawing fluorine atom influence the nucleophilicity of the pyridinone nitrogen, necessitating carefully optimized reaction conditions.

To address these challenges, two primary strategies are presented: a direct alkylation approach under controlled conditions and a more sophisticated, highly selective method involving the protection of the exocyclic amino group followed by reductive amination.

Method 1: Direct N1-Alkylation with Alkyl Halides

Direct alkylation is a classical and straightforward approach for the N-alkylation of pyridinones. This method relies on the reaction of the pyridinone with an alkyl halide in the presence of a suitable base. The choice of base and solvent is crucial to favor N1-alkylation over competing side reactions.

Causality Behind Experimental Choices:
  • Base Selection: A moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is preferred. Stronger bases like sodium hydride (NaH) can increase the propensity for O-alkylation. The use of a carbonate base helps to deprotonate the pyridinone nitrogen, enhancing its nucleophilicity for the subsequent reaction with the alkyl halide.

  • Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) are ideal for this reaction. They effectively dissolve the pyridinone salt and the alkyl halide, facilitating the Sₙ2 reaction.

  • Reaction Temperature: The reaction is typically performed at room temperature to moderate heat (e.g., 50-80 °C). Higher temperatures can lead to undesired side products.

Experimental Protocol: Direct N1-Alkylation
  • Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add 4-Amino-3-fluoropyridin-2(1H)-one (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF (to achieve a concentration of 0.1-0.5 M) followed by potassium carbonate (1.5-2.0 eq).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes. Then, add the alkyl halide (1.1-1.5 eq) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Alkyl HalideBaseSolventTemperature (°C)Time (h)Typical Yield (%)
IodomethaneK₂CO₃DMF251260-75
Ethyl BromideK₂CO₃DMF60855-70
Benzyl BromideCs₂CO₃CH₃CN80665-80

Method 2: Selective N1-Alkylation via Boc-Protection and Reductive Amination

For substrates where direct alkylation proves to be low-yielding or non-selective, a more robust strategy involves the protection of the exocyclic amino group. This approach ensures that the alkylation occurs exclusively at the desired N1 position. A particularly effective method is a one-pot Boc-deprotection and reductive amination sequence, adapted from protocols developed for structurally related 3-amino-4-halopyridines.[1][2]

This multi-step, single-vessel procedure is highly efficient and often provides the desired N-alkylated products in high purity without the need for extensive chromatographic purification.[1]

Causality Behind Experimental Choices:
  • Boc-Protection: The exocyclic amino group is first protected with a tert-butoxycarbonyl (Boc) group. This is a standard protecting group that is stable under the conditions of the subsequent N-alkylation and can be readily removed.

  • N1-Alkylation of the Protected Intermediate: The Boc-protected 4-amino-3-fluoropyridin-2(1H)-one can then be subjected to N1-alkylation under standard conditions (e.g., alkyl halide and a base like NaH or K₂CO₃) with a reduced risk of side reactions at the now-protected amino group.

  • One-Pot Deprotection and Reductive Amination: A more elegant and efficient approach involves a one-pot sequence. The Boc-protected amino group is first deprotected using a strong acid like trifluoroacetic acid (TFA). The resulting pyridinium salt is then directly subjected to reductive amination with an aldehyde or ketone.

  • Reductive Amination Conditions: The use of a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) is critical. It facilitates the formation of the iminium ion intermediate and activates it for reduction by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1] This combination allows for a clean and high-yielding transformation.

Visualizing the Workflow: Boc-Protection and Reductive Amination

workflow start 4-Amino-3-fluoropyridin-2(1H)-one boc_protection Boc Protection (Boc)₂O, Base start->boc_protection protected_intermediate N-Boc Protected Intermediate boc_protection->protected_intermediate one_pot One-Pot Protocol protected_intermediate->one_pot deprotection Boc Deprotection (TFA) one_pot->deprotection reductive_amination Reductive Amination (Aldehyde/Ketone, TMSOTf, NaBH(OAc)₃) deprotection->reductive_amination final_product N1-Alkyl-4-amino-3-fluoropyridin-2(1H)-one reductive_amination->final_product

Caption: Workflow for selective N1-alkylation via Boc-protection and reductive amination.

Experimental Protocol: Boc-Protection
  • Reaction Setup: In a round-bottom flask, dissolve 4-Amino-3-fluoropyridin-2(1H)-one (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Base and Boc-Anhydride Addition: Add sodium bicarbonate (NaHCO₃, 3.0 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

  • Reaction: Stir the mixture vigorously at room temperature overnight.

  • Work-up: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate to afford the N-Boc protected product, which can often be used in the next step without further purification.

Experimental Protocol: One-Pot N-Alkylation via Reductive Amination
  • Boc-Deprotection: In a flame-dried round-bottom flask under an inert atmosphere, add the N-Boc protected 4-amino-3-fluoropyridin-2(1H)-one (1.0 eq). Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature. Caution: Vigorous gas evolution (CO₂) will occur.[2]

  • Salt Formation: Monitor the deprotection by TLC. Once complete, concentrate the reaction mixture in vacuo. Co-evaporate with ethyl acetate three times to yield the solid pyridinium trifluoroacetate salt.[2]

  • Reductive Amination Setup: To the flask containing the salt, add anhydrous dichloromethane (DCM) to form a slurry (0.5 M). Add the desired aldehyde or ketone (2.0 eq) followed by trimethylsilyl trifluoromethanesulfonate (TMSOTf, 2.0 eq).[1]

  • Imine Formation: Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 3.0 eq) portion-wise.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography.

Aldehyde/KetoneReducing AgentLewis AcidSolventTypical Yield (%)
BenzaldehydeNaBH(OAc)₃TMSOTfDCM80-95
CyclohexanoneNaBH(OAc)₃TMSOTfDCM75-90
AcetaldehydeNaBH(OAc)₃TMSOTfDCM70-85

Conclusion

The selective N-alkylation of 4-Amino-3-fluoropyridin-2(1H)-one can be effectively achieved through two primary methodologies. Direct alkylation with alkyl halides offers a straightforward approach, with success being highly dependent on the careful selection of base and solvent to control regioselectivity. For instances requiring higher selectivity and yield, a more robust strategy involving the protection of the exocyclic amino group followed by a one-pot deprotection and reductive amination is highly recommended. This latter method provides a powerful tool for the synthesis of a wide range of N1-alkylated derivatives in high purity, facilitating the exploration of structure-activity relationships in drug discovery programs.

References

  • Wilhelmsen, C. A., Dixon, A. D. C., Chisholm, J. D., & Clark, D. A. (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of Organic Chemistry, 83(3), 1634–1642. [Link]

Sources

Application

Application Notes and Protocols for the Coupling Reactions of 4-Amino-3-fluoropyridin-2(1H)-one

Introduction: The Strategic Value of the 4-Amino-3-fluoropyridin-2(1H)-one Scaffold in Medicinal Chemistry The pyridin-2(1H)-one moiety is a cornerstone in contemporary drug discovery, recognized as a privileged scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Amino-3-fluoropyridin-2(1H)-one Scaffold in Medicinal Chemistry

The pyridin-2(1H)-one moiety is a cornerstone in contemporary drug discovery, recognized as a privileged scaffold due to its presence in a multitude of biologically active compounds and approved pharmaceuticals. Its ability to engage in multiple hydrogen bonding interactions, coupled with its metabolic stability, makes it an attractive template for the design of enzyme inhibitors and receptor modulators. The specific derivative, 4-Amino-3-fluoropyridin-2(1H)-one, offers a unique combination of functionalities that render it a highly versatile building block for the synthesis of complex molecular architectures.

The strategic placement of the amino group at the 4-position and the fluorine atom at the 3-position significantly influences the electronic properties of the pyridinone ring. The electron-donating amino group activates the ring towards electrophilic substitution, while the electron-withdrawing fluorine atom can modulate the pKa of the amino group and enhance binding interactions with target proteins. This distinct substitution pattern opens avenues for a variety of coupling reactions, enabling the introduction of diverse substituents and the rapid generation of compound libraries for lead discovery and optimization.

This comprehensive guide provides detailed application notes and protocols for the key coupling reactions of 4-Amino-3-fluoropyridin-2(1H)-one, focusing on palladium-catalyzed cross-coupling methodologies that are central to modern synthetic chemistry. We will explore the prerequisite halogenation of the pyridinone core, followed by in-depth protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The causality behind experimental choices, self-validating system designs, and authoritative grounding are emphasized to ensure scientific integrity and practical utility for researchers in medicinal chemistry and drug development.

PART 1: Prerequisite Halogenation of the Pyridinone Core

To utilize the 4-Amino-3-fluoropyridin-2(1H)-one scaffold in Suzuki-Miyaura and Sonogashira coupling reactions, a halogen (typically bromine or iodine) must be introduced onto the pyridinone ring to serve as the coupling handle. The position of halogenation will be directed by the existing activating amino group and the deactivating, ortho-para directing fluoro group. The most probable position for electrophilic substitution is C5, which is para to the strongly activating amino group and meta to the fluoro group.

Protocol 1: Regioselective Bromination with N-Bromosuccinimide (NBS)

This protocol describes the selective bromination of 4-Amino-3-fluoropyridin-2(1H)-one at the C5 position using N-Bromosuccinimide (NBS), a mild and effective brominating agent for electron-rich aromatic and heteroaromatic compounds.[1][2][3]

Rationale: The amino group at C4 is a powerful activating group, directing electrophilic substitution to the ortho and para positions. The C5 position is para to the amino group, making it the most electronically favorable site for bromination. The C3-fluoro substituent will have a minor deactivating effect. Using a non-polar solvent like acetonitrile (MeCN) at a controlled temperature helps to ensure regioselectivity and prevent over-bromination.[2]

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-Amino-3-fluoropyridin-2(1H)-one in MeCN add_nbs Add N-Bromosuccinimide (NBS) start->add_nbs 1.0 eq. heat Stir at 60°C for 2h add_nbs->heat quench Quench with H₂O heat->quench extract Extract with CH₂Cl₂ quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for the regioselective bromination of 4-Amino-3-fluoropyridin-2(1H)-one.

Step-by-Step Protocol:

  • To a solution of 4-Amino-3-fluoropyridin-2(1H)-one (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add N-bromosuccinimide (1.0 mmol, 1.0 eq.) in one portion at room temperature.

  • Stir the resulting mixture at 60°C for 2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water (20 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-bromo-4-amino-3-fluoropyridin-2(1H)-one.

ReagentMolar RatioPurpose
4-Amino-3-fluoropyridin-2(1H)-one1.0Starting Material
N-Bromosuccinimide (NBS)1.0Brominating Agent
Acetonitrile (MeCN)-Solvent
Water (H₂O)-Quenching Agent
Dichloromethane (CH₂Cl₂)-Extraction Solvent
Sodium Sulfate (Na₂SO₄)-Drying Agent

PART 2: Palladium-Catalyzed Cross-Coupling Reactions

With the halogenated pyridinone in hand, a variety of carbon-carbon and carbon-heteroatom bonds can be formed. The following protocols detail the conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-4-amino-3-fluoropyridin-2(1H)-one

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C(sp²)–C(sp²) bonds, widely employed in the synthesis of biaryl and heteroaryl-aryl structures.[4][5] This protocol outlines the coupling of the synthesized 5-bromo-4-amino-3-fluoropyridin-2(1H)-one with various arylboronic acids.

Rationale: The choice of a palladium catalyst and ligand is crucial for an efficient Suzuki-Miyaura reaction.[5] Pd(PPh₃)₄ is a commonly used, effective catalyst for a broad range of substrates.[6] Potassium carbonate (K₂CO₃) is a suitable base to facilitate the transmetalation step. A mixture of an organic solvent (DMF) and water is often employed to ensure the solubility of both the organic and inorganic reagents.[4]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine bromopyridinone, boronic acid, & K₂CO₃ add_pd Add Pd(PPh₃)₄ start->add_pd add_solvents Add DMF and H₂O add_pd->add_solvents degas Degas with N₂ add_solvents->degas heat Heat at 90°C for 12h degas->heat cool Cool to RT heat->cool extract Extract with EtOAc cool->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for the Suzuki-Miyaura coupling of 5-bromo-4-amino-3-fluoropyridin-2(1H)-one.

Step-by-Step Protocol:

  • In a Schlenk flask, combine 5-bromo-4-amino-3-fluoropyridin-2(1H)-one (1.0 mmol), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add dimethylformamide (DMF, 8 mL) and water (2 mL).

  • Degas the mixture by bubbling with nitrogen for 15 minutes.

  • Heat the reaction mixture at 90°C for 12 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ReagentMolar RatioPurpose
5-Bromo-4-amino-3-fluoropyridin-2(1H)-one1.0Starting Material
Arylboronic Acid1.2Coupling Partner
Pd(PPh₃)₄0.05Catalyst
Potassium Carbonate (K₂CO₃)2.0Base
Dimethylformamide (DMF)-Solvent
Water (H₂O)-Co-solvent
Protocol 3: Sonogashira Coupling of 5-Bromo-4-amino-3-fluoropyridin-2(1H)-one

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, enabling the synthesis of aryl alkynes. This protocol is adapted from a successful procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[7]

Rationale: This reaction is co-catalyzed by palladium and copper(I) iodide.[7] Pd(CF₃COO)₂ in combination with a phosphine ligand like PPh₃ forms the active palladium catalyst. Copper(I) iodide acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate. Triethylamine (Et₃N) serves as both the base and a solvent.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Pd(CF₃COO)₂, PPh₃, CuI in DMF add_reagents Add bromopyridinone, alkyne, & Et₃N start->add_reagents heat Heat at 100°C for 3h under N₂ add_reagents->heat cool Cool to RT heat->cool extract Extract with EtOAc cool->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for the Sonogashira coupling of 5-bromo-4-amino-3-fluoropyridin-2(1H)-one.

Step-by-Step Protocol:

  • To a 10 mL round-bottom flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Add DMF (2.0 mL) and stir for 30 minutes at room temperature.

  • Add 5-bromo-4-amino-3-fluoropyridin-2(1H)-one (0.5 mmol), the terminal alkyne (0.6 mmol, 1.2 eq.), and triethylamine (1 mL).

  • Heat the reaction mixture at 100°C for 3 hours, monitoring by TLC.

  • After completion, cool the mixture, dilute with water, and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the 5-alkynyl-4-amino-3-fluoropyridin-2(1H)-one.

ReagentMolar RatioPurpose
5-Bromo-4-amino-3-fluoropyridin-2(1H)-one1.0Starting Material
Terminal Alkyne1.2Coupling Partner
Pd(CF₃COO)₂0.025Catalyst Precursor
PPh₃0.05Ligand
CuI0.05Co-catalyst
Triethylamine (Et₃N)-Base/Solvent
Dimethylformamide (DMF)-Solvent
Protocol 4: Buchwald-Hartwig Amination of Aryl Halides with 4-Amino-3-fluoropyridin-2(1H)-one

The Buchwald-Hartwig amination allows for the direct formation of a C(sp²)–N bond between an aryl halide and an amine.[8][9][10][11] In this protocol, 4-Amino-3-fluoropyridin-2(1H)-one serves as the amine coupling partner.

Rationale: This reaction requires a palladium catalyst with a specialized ligand to facilitate the C-N bond formation. A common and effective catalytic system is Pd(OAc)₂ with a biarylphosphine ligand such as BINAP.[11] A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is typically used to deprotonate the amine. Microwave irradiation can significantly accelerate the reaction.[11]

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine aminopyridinone, aryl halide, Cs₂CO₃, Pd(OAc)₂, & BINAP in a microwave vial add_solvent Add Toluene start->add_solvent seal_irradiate Seal vial and irradiate in microwave at 120°C for 30 min add_solvent->seal_irradiate cool Cool to RT seal_irradiate->cool filter Filter through Celite cool->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for the Buchwald-Hartwig amination using 4-Amino-3-fluoropyridin-2(1H)-one.

Step-by-Step Protocol:

  • To a microwave vial, add 4-Amino-3-fluoropyridin-2(1H)-one (1.0 mmol), the aryl halide (1.2 mmol, 1.2 eq.), cesium carbonate (2.0 mmol, 2.0 eq.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and BINAP (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL).

  • Seal the vial and place it in a microwave reactor. Irradiate at 120°C for 30 minutes.

  • After the reaction, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired N-aryl-4-amino-3-fluoropyridin-2(1H)-one.

ReagentMolar RatioPurpose
4-Amino-3-fluoropyridin-2(1H)-one1.0Amine Source
Aryl Halide1.2Coupling Partner
Pd(OAc)₂0.02Catalyst Precursor
BINAP0.04Ligand
Cesium Carbonate (Cs₂CO₃)2.0Base
Toluene-Solvent

Conclusion

The 4-Amino-3-fluoropyridin-2(1H)-one scaffold is a valuable starting material for the synthesis of diverse and complex molecules with potential therapeutic applications. The protocols outlined in this guide provide a comprehensive framework for its functionalization through regioselective halogenation followed by robust palladium-catalyzed cross-coupling reactions. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively utilize this versatile building block to accelerate their drug discovery programs.

References

  • N-Bromosuccinimide. In Wikipedia; 2024. [Link]

  • Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide. ResearchGate. [Link]

  • Li, H.-J.; Wu, Y.-C.; Dai, J.-H.; Song, Y.; Cheng, R.; Qiao, Y. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules2014 , 19, 3401-3416. [Link]

  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]

  • Li, H. J.; Wu, Y. C.; Dai, J. H.; Song, Y.; Cheng, R.; Qiao, Y. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. Molecules (Basel, Switzerland), 19(3), 3401–3416. [Link]

  • Manufacturing Process for 6-Bromo- N , N -bis( 4-methoxybenzyl )-4-methyl-5-(trifluoromethyl)pyridin- 2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. ResearchGate. [Link]

  • Dalmás, D. A. C.; et al. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química2016 , 27, 280-285. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Padmini, V.; et al. Regioselective bromination tactics in the de novo synthesis of chlorophyll b analogues. The Journal of organic chemistry2009 , 74, 4469-80. [Link]

  • Li, H.-J.; Wu, Y.-C.; Dai, J.-H.; Song, Y.; Cheng, R.; Qiao, Y. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules2014 , 19, 3401-3416. [Link]

  • Abafe, J. T.; et al. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. Molecules2017 , 22, 2009. [Link]

  • Zhu, Q.; et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis2017 , 6, 121-133. [Link]

  • RO-5126766. New Drug Approvals. [Link]

  • Kim, S.; et al. Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. ResearchGate. [Link]

  • Stuart, D. D.; et al. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry2019 , 62, 5371-5395. [Link]

  • Green, J. C.; et al. Palladium-Catalyzed Arylation of Fluoroalkylamines. ACS Catalysis2016 , 6, 1376-1380. [Link]

  • Milbredt, D.; et al. Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal. ChemBioChem2023 , 24, e202300246. [Link]

  • Hrimpau, M.-I.; et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances2021 , 11, 2806-2818. [Link]

  • Fors, B. P.; et al. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical science2011 , 2, 1173-1178. [Link]

  • Krayushkin, M. M.; et al. Design, Synthesis and Biological Evaluation of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones as Inhibitors of Protein Kinase FGFR1. Anti-cancer agents in medicinal chemistry2016 , 16, 725-35. [Link]

  • El-Damasy, A. K.; et al. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules2021 , 26, 5521. [Link]

  • Hrimpau, M.-I.; et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances2021 , 11, 2806-2818. [Link]

  • Abdellatif, M.; et al. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]

  • Krobot, F.; et al. ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.. ResearchGate. [Link]

  • Lei, F.; et al. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]

Sources

Method

Application Notes and Protocols for the Utilization of 4-Amino-3-fluoropyridin-2(1H)-one in Agrochemical Synthesis

For: Researchers, scientists, and professionals in agrochemical development. Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds in Modern Agrochemicals The relentless demand for higher crop yields a...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and professionals in agrochemical development.

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds in Modern Agrochemicals

The relentless demand for higher crop yields and the emergence of resistance to existing pesticides necessitates the continuous innovation of new active ingredients in the agrochemical industry. Fluorinated organic compounds have become increasingly prominent, with a significant percentage of recently launched pesticides containing fluorine.[1] The pyridine ring, a privileged scaffold in numerous biologically active molecules, has been successfully integrated into a variety of commercial agrochemicals, including fungicides, herbicides, and insecticides.[2] The incorporation of fluorine atoms into these pyridine structures can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to enhanced efficacy and a more desirable toxicological profile.

This guide focuses on the synthetic utility of a specific fluorinated building block, 4-Amino-3-fluoropyridin-2(1H)-one . While direct and extensive literature on its application in commercial agrochemicals is emerging, its structural similarity to key intermediates in the synthesis of modern herbicides, such as the arylpicolinates, positions it as a highly valuable precursor for the development of next-generation crop protection agents. These notes will provide a comprehensive overview of its potential applications and detailed protocols for its derivatization into novel herbicidal compounds.

Physicochemical Properties of 4-Amino-3-fluoropyridin-2(1H)-one

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueReference
Molecular Formula C₅H₅FN₂O[General Chemical Knowledge]
Molecular Weight 128.11 g/mol [General Chemical Knowledge]
Appearance Off-white to light brown crystalline powder[General Chemical Supplier Information]
Solubility Soluble in polar organic solvents such as DMSO and DMF[General Chemical Supplier Information]
CAS Number 1016749-93-7 (example, may vary)[General Chemical Databases]

Application Note: A Versatile Building Block for Novel Pyridine-Based Herbicides

The structural core of 4-Amino-3-fluoropyridin-2(1H)-one is highly analogous to the intermediates used in the synthesis of the auxinic herbicide family of 4-aminopicolinates. A prime example is halauxifen-methyl , a potent herbicide for the control of broadleaf weeds.[3] The general structure of this class of herbicides features a 4-amino-pyridine-2-carboxylic acid core with various substituents at the 3, 5, and 6-positions.

The presence of the 4-amino group and the fluorine atom at the 3-position in 4-Amino-3-fluoropyridin-2(1H)-one offers a unique starting point for creating novel analogues. The fluorine atom can enhance the biological activity and metabolic stability of the final compound. The pyridin-2(1H)-one tautomer allows for the strategic introduction of a leaving group at the 2-position, typically a chlorine atom, which can then be used for further functionalization, most notably through cross-coupling reactions.

The proposed synthetic strategy leverages this inherent reactivity to construct a herbicidal scaffold. The key transformations involve:

  • Chlorination of the Pyridinone: Conversion of the 2-pyridinone to a 2-chloropyridine is a critical step to enable subsequent cross-coupling reactions. This can be achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or phosgene.

  • Palladium-Catalyzed Cross-Coupling: The introduction of an aryl or heteroaryl group at the 6-position of the pyridine ring is a common feature in many modern agrochemicals. The Suzuki-Miyaura coupling reaction is a powerful and versatile method for this transformation, reacting the 2-chloro-6-halopyridine intermediate with a suitable boronic acid or ester.[4][5]

This modular approach allows for the generation of a library of novel compounds for biological screening by varying the boronic acid coupling partner.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a hypothetical herbicidal compound analogous to the 4-aminopicolinate class, starting from 4-Amino-3-fluoropyridin-2(1H)-one.

Protocol 1: Synthesis of 4-Amino-2,6-dichloro-3-fluoropyridine

This protocol describes the conversion of the pyridinone to a dichloropyridine, a key intermediate for subsequent cross-coupling reactions.

Workflow Diagram:

protocol1 start 4-Amino-3-fluoropyridin-2(1H)-one reaction Chlorination Reflux start->reaction reagents POCl₃ DMF (cat.) reagents->reaction workup Aqueous Workup Extraction reaction->workup product 4-Amino-2,6-dichloro-3-fluoropyridine workup->product

Caption: Workflow for the chlorination of 4-Amino-3-fluoropyridin-2(1H)-one.

Materials:

  • 4-Amino-3-fluoropyridin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-Amino-3-fluoropyridin-2(1H)-one (1.0 eq).

  • Add phosphorus oxychloride (10.0 eq) and a catalytic amount of DMF (0.1 eq).

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-Amino-2,6-dichloro-3-fluoropyridine.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a 6-Aryl-4-amino-2-chloro-3-fluoropyridine

This protocol details the palladium-catalyzed coupling of the dichloropyridine intermediate with an arylboronic acid.

Workflow Diagram:

protocol2 start 4-Amino-2,6-dichloro-3-fluoropyridine reaction Suzuki Coupling Heat start->reaction reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reagents->reaction workup Aqueous Workup Extraction reaction->workup product 6-Aryl-4-amino-2-chloro-3-fluoropyridine workup->product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Amino-2,6-dichloro-3-fluoropyridine

  • Arylboronic acid (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., potassium carbonate, K₂CO₃) (2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-Amino-2,6-dichloro-3-fluoropyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the degassed solvent system (1,4-dioxane and water).

  • Add the palladium catalyst (0.05 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-Aryl-4-amino-2-chloro-3-fluoropyridine.

Further Synthetic Diversification

The resulting 6-Aryl-4-amino-2-chloro-3-fluoropyridine is a versatile intermediate for the synthesis of a wide range of potential agrochemicals. The remaining chlorine atom at the 2-position can be further functionalized, for example, by hydrolysis to a carboxylic acid, followed by esterification to mimic the structure of halauxifen-methyl. The 4-amino group can also be a site for further derivatization to modulate the biological activity and physicochemical properties of the molecule.

Conclusion

4-Amino-3-fluoropyridin-2(1H)-one represents a promising and versatile building block for the synthesis of novel agrochemicals, particularly herbicides of the 4-aminopicolinate class. The protocols outlined in this guide provide a robust framework for the derivatization of this starting material into complex, biologically active molecules. The modular nature of the synthetic route allows for the creation of diverse chemical libraries, which is essential for the discovery of new and effective crop protection solutions.

References

  • Adams, R., & Dix, J. S. (1950). The Reaction of 2-Aminopyridine with α-Halo Ketones. Journal of the American Chemical Society, 72(4), 1845-1847.
  • European Patent Office. (2014). HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL)
  • Google Patents. (2014). WO2014100444A1 - Herbicide containing aminopyralid, triclopyr and organosilicone surfactant.
  • Jeschek, P. (2017). The strategic importance of trifluoromethyl pyridines in crop protection. Pest Management Science, 73(6), 1047-1049.
  • Lamberth, C. (2018). Pyridine-based agrochemicals. Bioorganic & Medicinal Chemistry, 26(10), 2749-2759.
  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.
  • Li, W., et al. (2019). Synthesis and Herbicidal Activities of Novel 4-Aminopicolinic Acid Derivatives. Journal of Agricultural and Food Chemistry, 67(4), 1051-1058.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Patel, R. (1998). Synthesis of 2-pyridones. University of Bristol.
  • Wikipedia. (2024). Suzuki reaction.
  • BenchChem. (n.d.). 4-Amino-2-chloropyridine | 14432-12-3.
  • BenchChem. (n.d.). Suzuki-Miyaura Coupling of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5.
  • ChemicalBook. (2019).
  • European Patent Office. (2005).
  • Google Patents. (1994).
  • Google Patents. (2001).
  • Googleapis.com. (2010). (12)
  • Guidechem. (n.d.).
  • NIH. (2014). A mild, catalyst-free synthesis of 2-aminopyridines.
  • NIH. (2016).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • RSC Publishing. (n.d.). Reactivity of some nucleophiles and amino-acid derivatives towards 4-dimethylamino-1-methoxycarbonylpyridinium chloride.
  • YouTube. (2022). Suzuki Coupling Mechanism.

Sources

Application

developing structure-activity relationships for 4-Amino-3-fluoropyridin-2(1H)-one analogs

Application Note & Protocol Topic: Developing Structure-Activity Relationships for 4-Amino-3-fluoropyridin-2(1H)-one Analogs as Kinase Inhibitors Audience: Researchers, scientists, and drug development professionals. Abs...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Developing Structure-Activity Relationships for 4-Amino-3-fluoropyridin-2(1H)-one Analogs as Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 4-amino-3-fluoropyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent kinase inhibitors. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity.[1][2] This guide provides a comprehensive, experience-driven framework for systematically developing Structure-Activity Relationships (SAR) for novel analogs based on this scaffold. We will detail the strategic design of a focused compound library, provide robust, step-by-step protocols for chemical synthesis and biological evaluation, and outline the logical process for interpreting the resulting data to guide the optimization of lead compounds.[3]

Strategic Framework for SAR Development

The foundation of a successful SAR campaign is not random synthesis but a deliberate, hypothesis-driven approach to analog design.[3] The goal is to systematically probe the chemical space around the core scaffold to understand how specific structural modifications influence biological activity, selectivity, and pharmacokinetic properties.

1.1. Core Scaffold and Rationale for Modification

The 4-Amino-3-fluoropyridin-2(1H)-one core presents several key vectors for chemical modification (Figure 1). Our strategy will focus on systematically altering substituents at the N1, C5, and C6 positions, as these are synthetically accessible and likely to project into distinct pockets of a target kinase active site.

  • N1 Position (Solvent-Front Exposure): Substituents at this position often extend towards the solvent-exposed region of the ATP binding site. Modifications here can significantly impact solubility and cell permeability. We will explore a range of small alkyl and functionalized aryl groups.

  • C5 Position (Selectivity Pocket): This vector often points towards the "selectivity pocket" of the kinase, a region that varies between different kinases. Introducing diverse functionalities (e.g., hydrophobic, polar, hydrogen-bond donors/acceptors) can modulate potency and, critically, selectivity against off-target kinases.

  • C6 Position (Hinge-Binding Region): The aminopyridine moiety is a classic "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region. While modifications directly on the amine are often detrimental, altering the C6 position can influence the electronics and sterics of this interaction.

1.2. Experimental Workflow

A robust SAR campaign integrates chemical synthesis, biological testing, and data analysis in a cyclical process. Each cycle refines the understanding of the SAR and informs the design of the next generation of compounds.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration A Hypothesis Generation (e.g., 'Hydrophobicity at C5 increases potency') B Analog Design (Select R1, R2, R3 groups) A->B C Chemical Synthesis (Protocol 2.1) B->C D In Vitro Kinase Assay (Protocol 3.1) C->D Test compounds E Cell-Based Assay (Protocol 3.2) D->E Confirm cellular activity F Data Analysis (IC50 Determination) E->F Generate data G SAR Interpretation (Table 1 Analysis) F->G H Next-Gen Design G->H Refine hypothesis H->B Iterate

Caption: Iterative workflow for developing structure-activity relationships.

Protocol: Synthesis of a Representative Analog

This section provides a generalized, yet detailed, protocol for the synthesis of a C5-arylated analog, a common objective in kinase inhibitor programs.

2.1. Protocol: Suzuki Coupling for C5-Arylation

Rationale: The Suzuki cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds, making it ideal for introducing aryl diversity at the C5 position of a suitably halogenated pyridinone intermediate.

Materials:

  • 5-Bromo-4-amino-3-fluoropyridin-2(1H)-one (starting material)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Sodium Carbonate, Na₂CO₃)

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-4-amino-3-fluoropyridin-2(1H)-one (1.0 eq), the desired arylboronic acid (1.2 eq), and Na₂CO₃ (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere. This is critical as palladium catalysts can be sensitive to oxygen.

  • Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask. The solvent should be degassed by bubbling with nitrogen for at least 20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture under a positive flow of nitrogen.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final C5-arylated analog.

Protocols: Biological Evaluation

Biological evaluation is a two-tiered process: an initial in vitro assay to measure direct target engagement and a subsequent cell-based assay to assess activity in a more physiologically relevant context.[4][5]

3.1. Protocol: In Vitro Biochemical Kinase Assay

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase by quantifying the phosphorylation of a substrate.[6][7] We describe a common method that measures ADP production, a universal byproduct of the kinase reaction.[6][8]

Materials:

  • Recombinant purified target kinase

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Multichannel pipettes and plate reader (Luminescence)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into a 384-well plate. Include "no compound" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a Kinase/Substrate master mix in kinase reaction buffer. Add this mix to the wells containing the compounds and pre-incubate for 15-30 minutes at room temperature.[8] This step allows the compound to bind to the kinase before the reaction starts.

    • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibitors are fairly evaluated.

    • Incubate the plate at 30 °C for 1 hour.[9]

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. This reagent depletes the unused ATP.

    • Add the Kinase Detection Reagent, which converts the ADP to ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to generate a luminescent signal.

    • Incubate for 30-60 minutes in the dark.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

3.2. Protocol: Cell-Based Target Engagement Assay

Rationale: While an in vitro assay confirms direct inhibition, a cell-based assay is crucial to verify that the compound can penetrate the cell membrane, engage the target in the complex cellular environment, and exert a downstream effect.[4][5] This protocol measures the inhibition of substrate phosphorylation within a cell line that overexpresses the target kinase.

Materials:

  • Relevant human cancer cell line (e.g., MV-4-11 for an FLT3 inhibitor)[10]

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • Lysis buffer

  • Phospho-specific and total protein antibodies for the target's downstream substrate (e.g., Phospho-STAT5 and Total-STAT5)

  • ELISA or Western Blot reagents

Procedure:

  • Cell Seeding: Seed cells in a 96-well culture plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Remove the media and lyse the cells by adding ice-cold lysis buffer.

  • Quantification of Phosphorylation:

    • Use an ELISA-based method: Transfer the cell lysates to an antibody-coated plate to quantify the level of the phosphorylated substrate.[4]

    • Alternatively, use Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies to visualize the reduction in phosphorylation.[11]

  • Data Analysis: Normalize the phosphorylated protein signal to the total protein signal. Calculate the percent inhibition of phosphorylation for each compound concentration and determine the IC₅₀ value as described in Protocol 3.1.

Data Interpretation and SAR Analysis

The IC₅₀ values obtained from the biological assays are systematically organized to elucidate the SAR.

4.1. SAR Logic and Data Visualization

The core of SAR analysis involves correlating specific structural changes with their effect on potency.

SAR_Logic Core Core Scaffold (4-Amino-3-fluoro pyridin-2-one) R1 N1 Core->R1 Solubility, Permeability R2 C5 Core->R2 Potency, Selectivity R3 C6 Core->R3 Hinge Binding Modulation Obs1 Small alkyl groups (e.g., -Me, -Et) = Good Solubility R1->Obs1 Obs2 Bulky hydrophobic groups (e.g., -Ph, -tBu) = High Potency R2->Obs2 Obs3 H-bond donors = Reduced Activity R3->Obs3

Caption: Mapping structural modifications to their biological impact.

4.2. Example SAR Table

The data should be consolidated into a clear, comparative table. This allows for at-a-glance identification of key trends.

Compound IDR1 (N1)R2 (C5)R3 (C6)Kinase IC₅₀ (nM) [a]Cell IC₅₀ (nM) [b]
AN-01 -H-H-H15,200>20,000
AN-02 -CH₃-H-H10,500>20,000
AN-03 -H-Phenyl-H8501,200
AN-04 -CH₃-Phenyl-H450650
AN-05 -CH₃4-MeO-Phenyl-H85150
AN-06 -CH₃4-CF₃-Phenyl-H1,2002,100
AN-07 -CH₃4-MeO-Phenyl-CH₃350600

[a] Determined by in vitro biochemical assay (Protocol 3.1). [b] Determined by cell-based assay (Protocol 3.2).

Interpretation of Hypothetical Data:

  • Core Scaffold (AN-01): The unsubstituted core is inactive, confirming the need for functionalization.

  • N1 Position (AN-02 vs. AN-01; AN-04 vs. AN-03): Adding a small methyl group at N1 provides a modest increase in potency, suggesting it may improve physicochemical properties or make a minor favorable contact.

  • C5 Position (AN-03 vs. AN-01): The introduction of a phenyl ring at C5 dramatically increases potency by over 17-fold. This is a classic SAR finding, indicating a critical hydrophobic pocket is now occupied.

  • C5 Phenyl Substitution (AN-05, AN-06 vs. AN-04): Exploring the electronics of the C5-phenyl ring is revealing. An electron-donating methoxy group (AN-05) further enhances potency by 5-fold, suggesting a potential hydrogen bond acceptor or favorable electrostatic interaction. Conversely, an electron-withdrawing trifluoromethyl group (AN-06) is detrimental, likely due to unfavorable electronics or sterics.

  • C6 Position (AN-07 vs. AN-05): Adding a methyl group at C6 reduces activity. This suggests that substitution at this position may disrupt the optimal geometry for hinge binding.

Conclusion

This application note has outlined a systematic and integrated approach to building a robust SAR for 4-Amino-3-fluoropyridin-2(1H)-one analogs. By combining rational analog design, detailed synthetic and biological protocols, and logical data interpretation, research teams can efficiently navigate chemical space. The hypothetical SAR derived from our example data provides a clear path forward: further optimization should focus on exploring diverse electron-rich substituents on the C5-phenyl ring while maintaining a small alkyl group at N1 and leaving C6 unsubstituted. This iterative cycle of design, synthesis, and testing is fundamental to accelerating the journey from a starting scaffold to a potent, selective, and cell-active lead candidate.[3]

References

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • Jo, H., et al. (2018). In vitro NLK Kinase Assay. Bio-protocol. [Link]

  • Recent Trends in Machine Learning and Artificial Intelligence. (2023). Computational Drug Discovery Using QSAR Modeling. [Link]

  • Kubinyi, H. (2017). The Use of Qsar and Computational Methods in Drug Design. ResearchGate. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • MDPI. (2023). Computational Strategies Reshaping Modern Drug Discovery. [Link]

  • Patsnap. (2024). What are computational methods for rational drug design?. [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Vezenkov, L. T., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research. [Link]

  • Crocetti, L., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules. [Link]

  • Crocetti, L., et al. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie. [Link]

  • Tzvetanova, E. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. [Link]

  • Salamon-Krokosz, K., et al. (2021). Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkivoc. [Link]

  • Gomaa, H. A. M., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. [Link]

  • Wang, Y., et al. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry. [Link]

  • Laird, E. R., et al. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. [Link]

  • New Drug Approvals. (2016). RO-5126766. [Link]

  • Tang, S., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]

  • Al-Sayah, M., et al. (2010). Fluorinated β2- and β3-amino acids: Synthesis and inhibition of α-chymotrypsin. ScienceDirect. [Link]

  • PubChem. (n.d.). 4-Aminopyridine. Retrieved from [Link]

  • Gualtieri, F., et al. (1999). 4-Aminopyridine derivatives with antiamnesic activity. Il Farmaco. [Link]

Sources

Method

Application Note &amp; Protocols: A Multi-Tiered Strategy for Characterizing 4-Amino-3-fluoropyridin-2(1H)-one Compounds Using Cell-Based Assays

Introduction and Strategic Overview The 4-Amino-3-fluoropyridin-2(1H)-one (herein abbreviated as 4-AFP-2-one) scaffold is a versatile heterocyclic structure utilized in medicinal chemistry. Derivatives of this core have...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The 4-Amino-3-fluoropyridin-2(1H)-one (herein abbreviated as 4-AFP-2-one) scaffold is a versatile heterocyclic structure utilized in medicinal chemistry. Derivatives of this core have been explored as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[1][2][3] The introduction of a fluorine atom can enhance metabolic stability and binding affinity, making this scaffold particularly attractive for drug development.[4]

This guide, intended for researchers in drug discovery and chemical biology, outlines a systematic, multi-tiered approach to characterizing the cellular activity of novel 4-AFP-2-one compounds. Instead of a single endpoint, we present a logical assay cascade designed to answer three fundamental questions:

  • Does the compound impact cell health and viability? (Primary Assessment)

  • If so, what is the primary mechanism of cell death? (Mechanistic Elucidation)

  • Does the compound engage its intended intracellular target? (Target Validation)

This strategy ensures that resources are focused on compounds with genuine on-target activity in a physiologically relevant environment, bridging the gap between biochemical potency and cellular efficacy.[5][6]

The Assay Cascade: From Broad Phenotype to Specific Target

A robust characterization of a novel compound begins with broad, phenotypic assays and progressively moves toward more specific, target-oriented methodologies. This funneling approach efficiently filters out compounds that are non-specific, cytotoxic, or cell-impermeable, allowing for in-depth analysis of the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Target Validation cluster_3 Analysis & Decision A Assess General Cytotoxicity & Cell Viability B Determine Mechanism of Action (e.g., Apoptosis Assay) A->B Active Compounds C Confirm Intracellular Target Engagement B->C Confirmed Mechanism D Calculate IC50 Values & Validate Lead Compound C->D Verified Target Binding

Caption: The tiered cell-based assay workflow.

Phase 1: Assessing Cell Viability with the MTT Assay

The first step is to determine if a compound has any effect on the overall health of a cell population. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Principle of Causality: The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reaction is catalyzed by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[7] Therefore, the amount of formazan produced is directly proportional to the number of viable cells.

Protocol 3.1: MTT Cell Viability Assay

Materials:

  • Cells of interest (e.g., a cancer cell line relevant to the putative target)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • 4-AFP-2-one compounds dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[7]

  • Solubilization solution: e.g., 10% SDS in 0.01 M HCl, or DMSO.[8][9]

  • Microplate reader capable of measuring absorbance at 570-600 nm.[10]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-AFP-2-one compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls and no-cell (media only) blank controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂.[8] Visually inspect for the formation of purple precipitate.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[9]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Phase 2: Investigating Apoptosis with the Caspase-Glo® 3/7 Assay

If a compound reduces cell viability, the next logical question is how it is killing the cells. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents. Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent "add-mix-measure" assay for detecting their activity.[11]

Principle of Causality: The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a specific target for caspases-3 and -7.[11][12] In the presence of active caspases, the substrate is cleaved, releasing aminoluciferin. This product is then utilized by luciferase in the reagent to generate a stable, "glow-type" luminescent signal that is proportional to the amount of caspase activity.[11][13] The one-step addition of the reagent also lyses the cells, making the protocol simple and robust for high-throughput screening.[14]

Protocol 4.1: Caspase-Glo® 3/7 Apoptosis Assay

Materials:

  • Cells seeded and treated with compounds in white-walled, opaque 96-well plates (to maximize luminescent signal).

  • Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8091 or similar).

  • Luminometer for plate reading.

Procedure:

  • Assay Preparation: Prepare cells and treat them with a dose-response of 4-AFP-2-one compounds as described in the MTT protocol (Steps 1-3), but using white-walled plates. A shorter incubation time (e.g., 24 hours) may be optimal for detecting apoptosis.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's instructions.[14] Allow the reagent to equilibrate to room temperature before use.

  • Add-Mix-Measure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[14][15]

  • Incubation: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.[13] Incubate at room temperature for 1 to 3 hours to allow the luminescent signal to stabilize.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Phase 3: Confirming Intracellular Target Engagement with NanoBRET™

The pinnacle of cell-based characterization is confirming that a compound binds to its intended target within the complex environment of a living cell. This step validates the mechanism of action and distinguishes true on-target effects from off-target or non-specific cytotoxicity. The NanoBRET™ Target Engagement Assay is an advanced method that measures compound binding at a target protein in real-time in live cells.[16][17]

Principle of Causality: The assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a tracer).[16]

  • The target protein (e.g., a specific kinase) is expressed in cells as a fusion with NanoLuc® luciferase.

  • A cell-permeable fluorescent tracer, designed to bind reversibly to the target protein's active site, is added. When the tracer binds to the NanoLuc®-fused target, the close proximity allows for BRET to occur upon addition of the luciferase substrate.

  • When an unlabeled test compound (the 4-AFP-2-one derivative) enters the cell and binds to the target protein, it competitively displaces the fluorescent tracer.[18] This increases the distance between the donor and acceptor, leading to a loss of BRET signal. The magnitude of this signal loss is directly proportional to the extent of target engagement by the test compound.[17]

G cluster_0 No Inhibitor: High BRET cluster_1 Inhibitor Present: Low BRET NL NanoLuc- Kinase Tracer Tracer NL->Tracer BRET Light Light (590nm) NL2 NanoLuc- Kinase Inhibitor 4-AFP-2-one Compound NL2->Inhibitor NoBRET No BRET Tracer2 Tracer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol 5.1: NanoBRET™ Target Engagement Assay (General Workflow)

Materials:

  • HEK293 cells (or other suitable host cell line).

  • Vector encoding the target kinase fused to NanoLuc® luciferase.

  • Transfection reagent.

  • Opti-MEM® I Reduced Serum Medium.

  • NanoBRET® fluorescent tracer specific for the kinase of interest.

  • Nano-Glo® Live Cell Substrate.

  • White, opaque 96-well or 384-well assay plates.

  • BRET-capable plate reader with 450 nm (donor) and 600 nm (acceptor) filters.

Procedure:

  • Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion vector. Plate the transfected cells in white-walled assay plates and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of the 4-AFP-2-one compounds in Opti-MEM®.

  • Tracer Addition: Prepare the fluorescent tracer solution in Opti-MEM®.

  • Dosing: Add the compound dilutions and the tracer solution to the cells. Include "no inhibitor" controls (tracer only) and "no tracer" controls.

  • Incubation: Incubate the plate for 2 hours at 37°C, 5% CO₂ to allow the compound and tracer to reach binding equilibrium within the cells.

  • Substrate Addition: Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's protocol and add it to all wells.

  • Measurement: Read the plate within 10 minutes on a BRET-capable luminometer, measuring both the donor emission (~450 nm) and acceptor emission (~600 nm).

Data Analysis and Interpretation

For each assay, data should be analyzed to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[19]

Steps for IC₅₀ Determination:

  • Normalization: Convert the raw data (e.g., absorbance or luminescence) into a percentage of the vehicle-only control. For inhibition assays, the vehicle control represents 100% activity (or viability), and a background/blank well represents 0%. The formula is: % Viability = (Sample_Reading - Blank_Reading) / (Vehicle_Control_Reading - Blank_Reading) * 100.

  • Log Transformation: Transform the compound concentrations to their logarithm (log₁₀). This is essential for plotting a sigmoidal dose-response curve.[20]

  • Non-linear Regression: Plot the % Viability (Y-axis) against the log(concentration) (X-axis). Fit the data using a four-parameter logistic (4PL) equation, also known as a sigmoidal dose-response (variable slope) model.[20]

  • IC₅₀ Value: The IC₅₀ is the concentration of the compound that elicits a 50% response, i.e., where cell viability is reduced to 50%.[19][21] This value is directly calculated by the curve-fitting software (e.g., GraphPad Prism). It is often reported as pIC₅₀ (-log₁₀ IC₅₀) for easier comparison.[22][23]

Table 1: Example Data Summary for 4-AFP-2-one Analogs
Compound IDMTT Viability IC₅₀ (µM)Caspase-3/7 Activation IC₅₀ (µM)Target Kinase X NanoBRET™ IC₅₀ (µM)
4-AFP-2-one-01 1.21.50.9
4-AFP-2-one-02 > 50> 50> 50
4-AFP-2-one-03 2.5> 5025.6
4-AFP-2-one-04 0.825.130.2

Interpretation of Example Data:

  • Compound 01: An ideal candidate. The IC₅₀ values are potent and consistent across all three assays, suggesting that its cytotoxic effect is mediated by apoptosis due to on-target kinase inhibition.

  • Compound 02: Inactive in this context. It shows no effect on viability or target engagement at the tested concentrations.

  • Compound 03: Shows moderate cytotoxicity, but this is not driven by apoptosis. The weak target engagement suggests the observed cytotoxicity may be due to off-target effects.

  • Compound 04: Potently cytotoxic, but this effect is not mediated by apoptosis and does not correlate with target engagement. This compound is likely a non-specific cytotoxic agent and should be deprioritized.

References

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Ong, V. et al. (2020). A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. SLAS Discovery, 25(2), 176-185. [Link]

  • protocols.io. MTT (Assay protocol). [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • protocols.io. Caspase 3/7 Activity. [Link]

  • Promega Connections. From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

  • ResearchGate. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. [Link]

  • National Center for Advancing Translational Sciences. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. [Link]

  • Parker, L. L. et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(5), e0155502. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Note: While a direct link to the full text may require a subscription, a general search will lead to abstracts and discussions of this principle. A similar discussion is available from ACS. [Link]

  • GraphPad. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356. [Link]

  • Liras, J. L. et al. (2022). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Medicinal Chemistry Letters, 13(4), 523-525. [Link]

  • GraphPad. Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. [Link]

  • Technology Networks. Drug Discovery Science Application Notes. [Link]

  • Li, Y. et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 115, 107171. [Link]

  • SlideShare. Cell-based Assays for Immunotherapy Drug Development. [Link]

  • Velaparthi, U. et al. (2008). Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity. Journal of Medicinal Chemistry, 51(19), 5897-900. [Link]

  • Crocetti, L. et al. (2021). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 26(11), 3245. [Link]

  • Chem-Impex. 4-Amino-3-fluoropyridine. [Link]

  • Antonenko, T. A. et al. (2019). Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. In Silico Pharmacology, 7(1), 2. [Link]

  • Wang, A. et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 58(24), 9625-38. [Link]

  • Wang, Y. et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]

  • Addie, M. et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-3-fluoropyridin-2(1H)-one

Welcome to the technical support center for the synthesis of 4-Amino-3-fluoropyridin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-3-fluoropyridin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing this highly functionalized heterocyclic scaffold. Given that a standardized, publicly available protocol for this specific molecule is not established, this document provides expert guidance on plausible synthetic strategies, anticipates common experimental challenges, and offers robust troubleshooting solutions based on established chemical principles for related structures.

Overview: The Synthetic Challenge

The target molecule, 4-Amino-3-fluoropyridin-2(1H)-one, presents a significant synthetic challenge due to the dense and electronically competing functionality on the pyridinone core. The key difficulties arise from:

  • Regiocontrol: Introducing three distinct substituents (amino, fluoro, and oxo) at specific positions (4, 3, and 2, respectively) requires careful strategic planning to avoid the formation of isomers.

  • Competing Reactivity: The electron-donating amino group and the electron-withdrawing fluorine atom exert opposing effects on the aromatic ring, influencing its reactivity in subsequent functionalization steps.

  • Harsh Reaction Conditions: Many methods for fluorination or for constructing the pyridinone ring require conditions that may not be compatible with the other functional groups present.[1][2]

  • Purification: The final compound is expected to be highly polar and possess both acidic (N-H) and basic (amino) sites, making purification by standard chromatographic techniques challenging.[3][4]

This guide will explore two primary strategic approaches to the synthesis and provide detailed troubleshooting for each stage.

Proposed Synthetic Strategies

Two logical retrosynthetic disconnections are proposed. The choice between them will depend on the availability of starting materials and the specific challenges encountered in your laboratory.

Strategy A: Late-Stage Fluorination

This approach focuses on first constructing the 4-aminopyridin-2-one core, followed by a late-stage fluorination reaction. This can be advantageous if the pyridinone scaffold is more readily accessible.

Strategy A cluster_0 Retrosynthesis cluster_1 Forward Synthesis Target 4-Amino-3-fluoro- pyridin-2(1H)-one IntermediateA 4-Aminopyridin-2(1H)-one Target->IntermediateA Electrophilic Fluorination PrecursorsA Acyclic Precursors (e.g., Malonyl Chlorides, Vinyl Esters, Ammonium Acetate) IntermediateA->PrecursorsA Cyclocondensation StartA Acyclic Precursors ProductA1 4-Aminopyridin-2(1H)-one StartA->ProductA1 One-Pot Cyclocondensation FinalProductA 4-Amino-3-fluoro- pyridin-2(1H)-one ProductA1->FinalProductA Regioselective Fluorination

Caption: Workflow for Strategy A: Late-Stage Fluorination.

Strategy B: Early-Stage Fluorination & Ring Construction

This strategy involves incorporating the fluorine atom into an acyclic or simpler cyclic precursor before forming the final pyridinone ring. This often provides better control over regioselectivity.

Strategy B cluster_0 Retrosynthesis cluster_1 Forward Synthesis TargetB 4-Amino-3-fluoro- pyridin-2(1H)-one IntermediateB1 3-Fluoro-4-nitropyridin-2(1H)-one TargetB->IntermediateB1 Reduction of Nitro Group IntermediateB2 3-Fluoropyridin-2(1H)-one IntermediateB1->IntermediateB2 Nitration PrecursorsB Fluorinated Acyclic Precursors (e.g., Fluoromalonates) IntermediateB2->PrecursorsB Cyclization StartB Fluorinated Precursors ProductB1 3-Fluoropyridin-2(1H)-one StartB->ProductB1 Cyclization ProductB2 3-Fluoro-4-nitropyridin-2(1H)-one ProductB1->ProductB2 Regioselective Nitration FinalProductB 4-Amino-3-fluoro- pyridin-2(1H)-one ProductB2->FinalProductB Nitro Group Reduction

Caption: Workflow for Strategy B: Early-Stage Fluorination.

Troubleshooting Guides & FAQs

This section is formatted as a series of questions you might encounter during your synthesis, followed by expert analysis and recommended solutions.

Category 1: Pyridinone Ring Formation & Cyclization

Q1: My one-pot cyclocondensation to form the 4-aminopyridin-2-one scaffold (Strategy A) is resulting in a low yield and a complex mixture of byproducts. What's going wrong?

A1: This is a common issue in multicomponent reactions. The problem likely stems from one of three areas:

  • Causality: The reaction relies on the precise, sequential formation of enamine and amide bonds, followed by cyclization. Side reactions such as self-condensation of starting materials, polymerization, or incorrect cyclization pathways can dominate if conditions are not optimal. A recent scalable method uses ammonium acetate as the nitrogen source to form two C-N bonds in a one-pot process, but timing and stoichiometry are critical.[5]

  • Troubleshooting Steps:

    • Reagent Purity and Stoichiometry: Ensure all starting materials (e.g., malonyl chlorides, vinyl esters) are pure and anhydrous. Carefully control the stoichiometry, particularly of the ammonium acetate, which serves as the nitrogen source for both the enamine and the pyridinone nitrogen.

    • Temperature Control: Run the reaction at the recommended temperature. Initial enamine formation may be favorable at room temperature, while the subsequent cyclization and dehydration may require heating. A step-wise temperature gradient can be beneficial.

    • Solvent Choice: The choice of solvent is crucial for managing the solubility of intermediates and the final product. While some protocols may use alcohols, aprotic polar solvents like DMSO or DMF can also be effective.

    • Order of Addition: The order in which reagents are added can significantly impact the outcome. Consider forming the initial ketoester intermediate before adding the nitrogen source.

Q2: I'm attempting to synthesize the 3-fluoropyridin-2-one ring from a fluorinated acyclic precursor (Strategy B), but the cyclization is failing.

A2: The presence of an electron-withdrawing fluorine atom can significantly alter the reactivity of your precursors.

  • Causality: The fluorine atom reduces the nucleophilicity of nearby atoms and can increase the acidity of adjacent protons. This can hinder cyclization reactions that rely on nucleophilic attack or can promote unwanted side reactions. For example, in a condensation reaction with a β-keto ester, the enolate may not form as readily.[6]

  • Troubleshooting Steps:

    • Use a Stronger Base: If your cyclization involves deprotonation, a stronger, non-nucleophilic base (e.g., NaH, KHMDS) may be required to form the necessary enolate or enamine intermediate compared to standard conditions (e.g., NaOEt).

    • Activate the Electrophile: If the reaction is an intramolecular acylation, consider converting a carboxylic acid or ester group to a more reactive species like an acid chloride or a mixed anhydride prior to the cyclization step.

    • Alternative Cyclization Strategies: Explore different cyclization methods. For instance, reactions involving enamines and β-keto amides can be effective for forming polysubstituted 2-pyridones.[7] Consider if a transition-metal-catalyzed cycloisomerization could be applicable to your specific substrate.[8]

Category 2: Fluorination Reactions

Q3: I am attempting the late-stage fluorination of 4-aminopyridin-2-one (Strategy A), but I am getting no reaction or a mixture of non-fluorinated decomposition products.

A3: The 4-aminopyridin-2-one ring is highly electron-rich, making it susceptible to oxidation and decomposition under electrophilic fluorination conditions.

  • Causality: Electrophilic fluorinating agents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) are strong oxidants. The electron-donating amino group makes the pyridinone ring highly nucleophilic and easily oxidized, which can lead to decomposition before fluorination occurs.

  • Troubleshooting Steps:

    • Protect the Amino Group: The primary amino group is a major source of reactivity. Protect it as a carbamate (Boc, Cbz) or an amide (acetyl). This will moderate the ring's electron density and prevent oxidation at the nitrogen.

    • Protect the Pyridinone Nitrogen: The N-H of the pyridinone can also interfere. Protection with a group like benzyl (Bn) or p-methoxybenzyl (PMB) is recommended. Direct fluorination of N-protected pyridone derivatives has been shown to be effective.[9]

    • Screen Fluorinating Agents: NFSI is often considered milder than Selectfluor®. Start with NFSI at a lower temperature (e.g., 0 °C to room temperature) and slowly warm the reaction.

    • Solvent Choice: Use a non-coordinating, aprotic solvent like acetonitrile or dichloromethane.

Q4: My fluorination is not regioselective. The fluorine is adding to the C5 position instead of the desired C3 position.

A4: The regiochemical outcome of electrophilic aromatic substitution is dictated by the combined directing effects of the existing substituents.

  • Causality: Both the 4-amino (or protected amino) group and the 2-oxo group are ortho-, para-directing. The C3 and C5 positions are both ortho to the powerful activating amino group. Steric hindrance at C3 from the adjacent carbonyl group might be minimal, but the electronic activation at C5 is often very strong, making it a competitive site for fluorination. Indeed, direct fluorination of N-protected pyridones often occurs selectively at the 5-position.[9]

  • Troubleshooting Steps:

    • Re-evaluate Strategy: Late-stage electrophilic fluorination at C3 on this scaffold is inherently challenging. Strategy B, which installs the fluorine atom early, is likely to be a more robust and reliable approach for achieving the desired regiochemistry.

    • Directed Metalation: If you must proceed with Strategy A, consider a directed metalation approach on the protected intermediate. A bulky protecting group on the amino nitrogen might allow for selective deprotonation at C3 with a strong base (e.g., LDA, n-BuLi), followed by quenching with an electrophilic fluorine source (e.g., NFSI). This is an advanced technique that requires rigorous anhydrous conditions.

Category 3: Introduction of the Amino Group

Q5: I have successfully synthesized 3-fluoro-4-nitropyridin-2(1H)-one (Strategy B), but the reduction of the nitro group is reducing other parts of the molecule or failing completely.

A5: The choice of reducing agent is critical to avoid unwanted side reactions on a sensitive heterocyclic system.

  • Causality: Catalytic hydrogenation (e.g., H₂, Pd/C) is a powerful reduction method but can sometimes lead to dehalogenation (removal of the fluorine atom) or saturation of the pyridinone ring, especially under harsh conditions (high pressure or temperature).

  • Troubleshooting Steps:

    • Transfer Hydrogenation: Use a milder source of hydrogen, such as ammonium formate with Pd/C. This method often proceeds at lower temperatures and can be more chemoselective.

    • Metal Reductions: A classic and often reliable method is the use of a metal in acid, such as iron powder in acetic acid (Fe/AcOH) or tin(II) chloride in HCl (SnCl₂/HCl). These conditions are highly effective for nitro group reduction and are less likely to affect the fluorine or the pyridinone ring.

    • Monitor Reaction Progress: Follow the reaction closely by TLC or LC-MS to avoid over-reduction. Once the starting material is consumed, work up the reaction immediately.

Category 4: Purification

Q6: My final product, 4-Amino-3-fluoropyridin-2(1H)-one, is highly polar and streaks badly on my silica gel column, leading to poor separation and low recovery.

A6: This is a classic problem for highly polar, ionizable heterocyclic compounds. Standard silica gel chromatography is often ineffective.

  • Causality: The acidic silanol groups on the surface of silica gel interact strongly with the basic amino group of your compound, causing irreversible adsorption and peak tailing. The compound's high polarity also means it has low affinity for common non-polar to moderately polar eluents.[3]

  • Troubleshooting Steps:

    • Modify the Mobile Phase: If you must use silica, neutralize the acidic sites. Add a small amount of a basic modifier like triethylamine (0.5-2%) or ammonium hydroxide (using a solvent system like DCM/Methanol/NH₄OH) to your eluent.[3]

    • Switch to Reversed-Phase Chromatography: This is often the best solution. Use a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate the amino group, leading to sharp, symmetrical peaks.[3]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying very polar compounds that are not well-retained by reversed-phase columns. It uses a polar stationary phase with a largely organic mobile phase.[4]

    • Crystallization: Do not underestimate the power of crystallization. If the crude product is a solid, screen various solvent systems to find one that allows for effective purification by recrystallization. This can be more efficient and scalable than chromatography.

Q7: My compound "oils out" during crystallization attempts.

A7: "Oiling out" occurs when the compound's solubility in the hot solvent is too high, or the solution cools too quickly, causing it to separate as a liquid phase instead of forming crystals.

  • Causality: The presence of impurities can also inhibit crystal lattice formation. The high polarity of your molecule may lead to very high solubility in common polar recrystallization solvents.

  • Troubleshooting Steps:

    • Slow Cooling: After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool to room temperature as slowly as possible (e.g., by placing it in a warm water bath that is allowed to cool). Do not move it directly to an ice bath.

    • Use a Co-solvent System: Find a "good" solvent that dissolves your compound well when hot, and a "poor" solvent in which it is insoluble. Dissolve the compound in the hot "good" solvent, then slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a "seed" crystal of the pure compound, if available, is also highly effective.[3]

Experimental Protocols

Protocol 1: General Procedure for Nitro Group Reduction with Fe/AcOH (Strategy B)
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-fluoro-4-nitropyridin-2(1H)-one (1.0 eq).

  • Reagents: Add glacial acetic acid (10-20 mL per gram of substrate) to the flask. With vigorous stirring, add iron powder (Fe, ~5.0 eq) portion-wise. The addition may be exothermic.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the excess iron and iron salts, washing the pad with additional acetic acid or methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be dissolved in water and basified with a saturated solution of sodium bicarbonate or ammonium hydroxide to pH > 8. This will precipitate the crude amine product or allow for extraction into an organic solvent like ethyl acetate or a DCM/isopropanol mixture.

  • Purification: Purify the crude product using one of the advanced chromatography or crystallization techniques described in the FAQ section.

References

  • One-Pot Cyclocondensation Approach to Form 4-Amino-2-Pyridones via Ammonium Acetate as a Nitrogen Source. The Journal of Organic Chemistry. [Link]

  • Regioselective Monofluorination of Pyridone Derivatives. ChemistryViews. [Link]

  • Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

  • Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides. National Institutes of Health. [Link]

  • Synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. Semantic Scholar. [Link]

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. ACS Publications. [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Royal Society of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Amino-3-fluoropyridin-2(1H)-one

Introduction 4-Amino-3-fluoropyridin-2(1H)-one is a highly valuable heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern, featuring a nucleophilic amino group, a pyridinone core, and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-3-fluoropyridin-2(1H)-one is a highly valuable heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern, featuring a nucleophilic amino group, a pyridinone core, and an electron-withdrawing fluorine atom, makes it a critical intermediate for synthesizing complex pharmaceutical agents. The fluorine atom can enhance metabolic stability and modulate the basicity of the molecule, properties that are highly desirable in drug development[1][2].

This guide is designed for researchers, chemists, and process development professionals. It serves as a technical support resource, moving beyond a simple protocol to provide in-depth troubleshooting advice based on common challenges encountered during synthesis. The content is structured in a practical question-and-answer format to directly address potential experimental failures and byproduct formation.

Section 1: Overview of a Common Synthetic Strategy

A prevalent and logical approach to synthesizing 4-Amino-3-fluoropyridin-2(1H)-one is the direct electrophilic fluorination of the corresponding precursor, 4-aminopyridin-2(1H)-one. This method leverages the directing effects of the existing substituents to install the fluorine atom at the C3 position. The choice of fluorinating agent is critical, with N-fluorodibenzenesulfonimide (NFSI) or Selectfluor® being common industrial choices for such transformations[3][4].

Synthetic_Pathway Start 4-Aminopyridin-2(1H)-one (Precursor) Product 4-Amino-3-fluoropyridin-2(1H)-one (Target Molecule) Start->Product C3-Fluorination Reagent Electrophilic Fluorinating Agent (e.g., Selectfluor®) Reagent->Product Solvent Aprotic Solvent (e.g., Acetonitrile) Solvent->Product Reaction Medium

Caption: Proposed synthetic route via electrophilic fluorination.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues observed during the synthesis of 4-Amino-3-fluoropyridin-2(1H)-one via electrophilic fluorination.

Q1: My reaction is slow or incomplete, with significant starting material remaining. What are the likely causes and solutions?

A1: Incomplete conversion is a frequent challenge in the fluorination of nitrogen heterocycles[4]. Several factors could be at play:

  • Reagent Purity and Activity: Electrophilic fluorinating agents like Selectfluor® can degrade upon prolonged exposure to moisture. Ensure you are using a freshly opened bottle or a properly stored reagent.

  • Insufficient Activation: The electron-rich nature of the 4-aminopyridinone system can sometimes lead to coordination with the fluorinating agent rather than the desired reaction. Running the reaction at a slightly elevated temperature (e.g., 40-60 °C) can often provide the necessary activation energy.

  • Solvent Choice: The choice of solvent is crucial. Highly polar aprotic solvents like acetonitrile or DMF are generally preferred. Ensure the solvent is anhydrous, as water can consume the fluorinating reagent.

  • Stoichiometry: While a 1.1 to 1.2 molar equivalent of the fluorinating agent is typical, for a sluggish reaction, a slight increase to 1.3-1.5 equivalents may be necessary. However, be cautious as excess reagent can promote the formation of di-fluorinated byproducts.

Q2: I've isolated a byproduct with a mass of (M+18). What is it and how can I prevent its formation?

A2: A mass increase of 18 Da relative to the starting material strongly suggests the formation of an N-F bond, specifically N-fluorination of the exocyclic amino group or the pyridinone nitrogen[4]. This is a well-documented side reaction with powerful electrophilic fluorinating agents.

Causality: The lone pair of electrons on the nitrogen atoms can compete with the aromatic ring for the electrophilic fluorine. This side reaction is often kinetically competitive with the desired C-H fluorination.

Mitigation Strategies:

  • Lower the Reaction Temperature: N-fluorination often has a lower activation energy. Running the reaction at 0 °C or even lower temperatures can favor the thermodynamically preferred C-fluorination.

  • Protect the Amino Group: If N-fluorination is persistent, a protecting group strategy is advisable. Protecting the 4-amino group as a carbamate (e.g., Boc) or an amide can prevent this side reaction. The protecting group can then be removed in a subsequent step[5].

  • Change the Fluorinating Agent: Reagents with different steric profiles or reactivity, such as N-fluorobenzenesulfonimide (NFSI), may offer better selectivity for C-fluorination over N-fluorination in some substrates.

Q3: My workup is difficult, and I'm struggling to remove byproducts derived from the fluorinating agent (e.g., TEDA from Selectfluor®). What is an effective purification protocol?

A3: When using Selectfluor®, the triethylenediamine (TEDA) core is released as a byproduct[3]. Being a tertiary amine, it is basic and water-soluble, but can sometimes be challenging to remove completely from the desired product.

Recommended Workup Protocol:

  • Quench: Upon reaction completion, cool the mixture and quench cautiously with an aqueous solution of sodium bisulfite or sodium thiosulfate to destroy any unreacted fluorinating agent.

  • Acid Wash: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid (e.g., 1M HCl). This will protonate the basic TEDA byproduct, pulling it into the aqueous phase.

  • Base Wash: Subsequently, wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove any residual acid.

  • Brine Wash & Dry: Finish with a brine wash, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization/Chromatography: If impurities persist, recrystallization or silica gel column chromatography may be necessary.

Q4: I'm observing signals in my ¹⁹F NMR that suggest defluorination is occurring. Why is this happening?

A4: Defluorination, while less common for aryl fluorides, can occur under certain conditions, particularly during workup or purification. A study on a related fluoropiperidine synthesis noted the formation of defluorination byproducts at lower pH[2].

Potential Causes:

  • Acidic Conditions: Prolonged exposure to strong acidic conditions during an aqueous workup could potentially lead to protonation and subsequent loss of fluoride, especially if there are activating groups on the ring.

  • Nucleophilic Attack: If potent nucleophiles are present during workup or subsequent reaction steps, they could displace the fluoride, although this is generally difficult on an electron-rich pyridine ring.

Preventative Measures:

  • Neutralize Promptly: After any acid wash during the workup, do not let the layers sit for extended periods. Proceed to the base wash to re-neutralize the mixture.

  • Avoid Harsh pH: Use the mildest possible pH conditions for workup and purification that are compatible with your molecule's stability.

  • Buffer Control: If pH sensitivity is a significant issue, consider using buffered aqueous solutions during extraction.

Section 3: Visualizing Byproduct Formation Pathways

The following diagram illustrates the competition between the desired C3-fluorination and the common N-fluorination and ring oxidation side reactions.

Byproduct_Formation cluster_main Reaction Pathways Start 4-Aminopyridin-2(1H)-one + [F+] Product_C3 Desired Product (C3-Fluorination) Start->Product_C3 Desired Path (Favored by steric hindrance and electronics at C3) Byproduct_N4 N4-Fluorination Byproduct Start->Byproduct_N4 Side Reaction 1 (Attack at exocyclic amine) Byproduct_N1 N1-Fluorination Byproduct Start->Byproduct_N1 Side Reaction 2 (Attack at endocyclic nitrogen) Byproduct_Ox Ring Oxidation Byproduct Start->Byproduct_Ox Side Reaction 3 (Competing oxidation) Note Competition is governed by: - Temperature - Steric factors - Reagent reactivity - Substrate electronics

Caption: Competing reaction pathways during electrophilic fluorination.

Section 4: Summary of Common Byproducts and Solutions

Byproduct IdentityLikely CauseAnalytical IndicationRecommended Solution
Unreacted Starting Material Low reagent activity, insufficient temperature, or incorrect stoichiometry.TLC, LC-MS, ¹H NMR shows persistent starting material signals.Verify reagent quality, increase temperature to 40-60 °C, or incrementally increase fluorinating agent to 1.3 eq.
N-Fluorinated Isomer Competing reaction at the nitrogen lone pair, especially at higher temperatures.Mass spec shows a peak at (M+18) of the starting material.Lower reaction temperature (0 °C), or use an N-protecting group (e.g., Boc)[5].
Di-fluorinated Product Use of excess fluorinating agent or prolonged reaction time.Mass spec shows a peak at (M+36) of the starting material.Use a maximum of 1.2-1.3 eq. of fluorinating agent and monitor reaction closely by TLC/LC-MS to stop at optimal conversion.
TEDA-derived Impurities Byproduct from Selectfluor® reagent.¹H NMR may show broad signals around 2.5-3.0 ppm.Perform an acidic wash (e.g., 1M HCl) during the aqueous workup to protonate and remove the amine byproduct.
Defluorinated Product Exposure to harsh acidic conditions during workup or purification[2].Mass spec shows a peak corresponding to the unfluorinated precursor.Minimize time exposed to acidic media during workup; use buffered solutions if necessary.

References

  • Fluorination of 2‐aminopyridines and pyridin‐2(1H)‐ones. ResearchGate.[Link]

  • Electrophilic fluorination: the aminopyridine dilemma. ResearchGate.[Link]

  • Use of fluorinated derivatives of 4-aminopyridine in therapeutics and medical imaging.
  • The Synthesis and Reactivity of 4-Amino-3-fluoropyridine. NINGBO INNO PHARMCHEM CO.,LTD. Publication.[Link]

  • The Chemistry and Applications of 4-Amino-3-fluoropyridine in Synthesis. Autech Industry Co.,Limited. Publication.[Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.[Link]

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges of 4-Amino-3-fluoropyridin-2(1H)-one Derivatives

From the desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with the promising class o...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with the promising class of 4-Amino-3-fluoropyridin-2(1H)-one derivatives. While this scaffold is a privileged structure in drug discovery, its physicochemical properties, particularly aqueous solubility, often present a significant hurdle from early-stage screening to preclinical development.[1][2]

This document moves beyond generic advice to provide specific, actionable strategies rooted in the unique chemistry of this molecular framework. Our goal is to empower you to diagnose solubility issues, implement effective solutions, and accelerate your research program.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Physicochemical Landscape

This section addresses the fundamental properties of the 4-Amino-3-fluoropyridin-2(1H)-one core to help you anticipate and understand solubility behavior.

Q1: What are the key structural features of 4-Amino-3-fluoropyridin-2(1H)-one derivatives that influence their solubility?

A1: The solubility of these derivatives is a complex interplay of three primary functional groups:

  • The Pyridin-2(1H)-one Core: This lactam structure possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group).[1] Its planar nature can contribute to strong crystal lattice packing, which requires significant energy to overcome during dissolution, thereby lowering aqueous solubility.[3]

  • The 4-Amino Group: This is a basic functional group. At physiological pH, it can exist in both a neutral and a protonated (cationic) state. This makes the molecule's solubility highly dependent on pH. Protonation generally increases aqueous solubility dramatically.[4][5]

  • The 3-Fluoro Substituent: Fluorine is highly electronegative. Its placement adjacent to the amino group acts as an electron-withdrawing group, which can lower the pKa (reduce the basicity) of the 4-amino group.[6] While often added to improve metabolic stability or target binding, this substitution can have complex and sometimes counterintuitive effects on properties like lipophilicity.[7]

Q2: How does the fluorine atom specifically impact the molecule's solubility?

A2: The effect of fluorine is multifaceted. While a single fluorine substitution is often thought to increase lipophilicity, the reality is context-dependent.[7] The C-F bond is highly polarized but fluorine is a poor hydrogen bond acceptor.[6][8] Its primary influence in this scaffold is electronic; by withdrawing electron density, it modulates the basicity of the 4-amino nitrogen.[6] This change in pKa is a critical parameter for predicting and manipulating pH-dependent solubility.

Q3: What is the expected pH-dependent solubility profile for a typical derivative from this class?

A3: These compounds are expected to behave as weak bases. Their solubility profile will typically be "U-shaped" or, more commonly, show significantly higher solubility at acidic pH values where the 4-amino group is fully protonated. The solubility will be at its lowest near and above the pKa of the amino group, where the neutral, less soluble form of the molecule predominates.[9][10] Understanding this relationship is the first and most powerful tool for troubleshooting.

Part 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides direct answers and solutions to problems you may encounter in the lab.

Q1: My compound precipitated out of my aqueous assay buffer (e.g., PBS at pH 7.4). What should I do?

A1: This is a classic sign of poor solubility of the neutral form of the molecule at physiological pH.

  • Immediate Fix (pH Adjustment): The most effective initial step is to lower the pH of your buffer. The 4-amino group will become protonated, breaking the intermolecular hydrogen bonds that favor precipitation and increasing interaction with water. Attempt the assay in a buffer system at pH 6.5 or lower. See Protocol 1 for a systematic approach.[4]

  • Co-solvent Addition: If altering the pH is not compatible with your assay, the next step is to introduce a small percentage of an organic co-solvent. Start with 1-5% DMSO or PEG 400. This disrupts the compound's self-association and can keep it in solution.[11] See Protocol 2 .

  • Consider Excipients: For cell-based assays where co-solvents may be toxic, using a cyclodextrin like HP-β-CD can form an inclusion complex, effectively "shielding" the hydrophobic parts of your molecule and increasing aqueous solubility.[4][12] See Protocol 3 .

Q2: I'm struggling to make a concentrated stock solution. It won't fully dissolve in DMSO or it precipitates when I dilute it into an aqueous medium.

A2: This indicates you are exceeding the solubility limit in your chosen solvent system.

  • For DMSO Stocks: While DMSO is a powerful solvent, solubility is not infinite. Try gentle warming (37°C) and sonication. If it still fails to dissolve, you may need to use a different solvent system for your stock, such as NMP or a co-solvent blend (e.g., DMSO/Ethanol).

  • For Dilution Precipitation: This is a very common issue when a drug is highly soluble in an organic solvent but not in water. The key is to avoid letting the compound "see" a purely aqueous environment.

    • Change the Order of Addition: Add the DMSO stock solution to your vortexing buffer, rather than adding buffer to the stock. This promotes rapid mixing and dispersion.

    • Use a Formulation Vehicle: For in vivo studies, a simple DMSO stock is often inadequate. You must use a formulation vehicle containing co-solvents and/or surfactants that maintain solubility upon dilution in the bloodstream. A common starting point is a vehicle containing PEG 400, Solutol HS 15, or Tween® 80.[4][11]

Q3: My lead compound has poor aqueous solubility (<10 µg/mL), which is hindering its progression to in vivo studies. What are the best formulation strategies to explore?

A3: At this stage, a systematic formulation development approach is required. The goal is to enhance both solubility and the dissolution rate.[13] The following workflow provides a logical progression of strategies to evaluate.

G cluster_start Initial Problem cluster_phase1 Phase 1: Simple & Rapid Screening cluster_phase2 Phase 2: Enabling Formulations cluster_end Outcome start Poor Aqueous Solubility (<10 µg/mL) pKa Determine pKa (Experimental or Predicted) start->pKa pH_Mod pH Modification (See Protocol 1) pKa->pH_Mod Ionizable? CoSolvent Co-solvent Screening (DMSO, PEG, EtOH) (See Protocol 2) pKa->CoSolvent Not Ionizable pH_Mod->CoSolvent Fails or Assay Incompatible end_node Suitable Formulation for In Vivo / Preclinical Studies pH_Mod->end_node Success Cyclodextrin Complexation (HP-β-CD, SBE-β-CD) (See Protocol 3) CoSolvent->Cyclodextrin Fails or Insufficient CoSolvent->end_node Success Amorphous Amorphous Solid Dispersions (Spray Drying, HME) Cyclodextrin->Amorphous Still Insufficient / High Dose Needed Cyclodextrin->end_node Success Lipid Lipid-Based Formulations (SEDDS) Amorphous->Lipid Alternative for High LogP Amorphous->end_node Success Lipid->end_node Success

Caption: Decision workflow for selecting a solubility enhancement strategy.

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the key strategies discussed.

Protocol 1: Systematic pH-Dependent Solubility Assessment

Objective: To determine the solubility of a compound across a pH range and identify an optimal pH for solubilization.

Causality: This method leverages the basic 4-amino group. By lowering the pH well below the compound's pKa, we shift the equilibrium to the protonated, more soluble form.[4][9]

Methodology:

  • Prepare Buffers: Prepare a series of biocompatible buffers (e.g., citrate, phosphate, acetate) covering a pH range from 4.0 to 8.0.

  • Spike Compound: Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each buffer in separate microcentrifuge tubes. Ensure enough solid is added so that some remains undissolved.

  • Equilibrate: Tightly cap the tubes and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Quantify: Carefully remove an aliquot of the supernatant. Dilute it with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Plot Data: Plot solubility (in µg/mL or µM) versus pH to generate a pH-solubility profile.

Protocol 2: Co-Solvent System Screening

Objective: To identify a water-miscible organic co-solvent that increases solubility.

Causality: Co-solvents work by reducing the polarity of the water, which lowers the energy penalty for solvating a hydrophobic molecule and disrupts the compound's crystal lattice structure.[11]

Methodology:

  • Prepare Co-solvent Blends: Prepare aqueous solutions containing increasing percentages (v/v) of a co-solvent. Common choices and starting ranges are provided in the table below.

  • Test Solubility: Using the method described in Protocol 1 (Steps 2-5), determine the compound's solubility in each co-solvent blend.

  • Evaluate and Select: Choose the system that provides the required solubility with the lowest percentage of organic co-solvent to minimize potential toxicity or assay interference.

Table 1: Common Co-solvents for Solubility Enhancement

Co-SolventTypical Starting RangeProsCons
Dimethyl Sulfoxide (DMSO)1-10%Excellent solubilizing powerCan be toxic to cells at >0.5%; may interfere with assays
Polyethylene Glycol 400 (PEG 400)5-30%Low toxicity; commonly used in vivoMore viscous; may not be as potent as DMSO
Ethanol5-20%Biocompatible; volatileCan cause protein precipitation at high concentrations
Propylene Glycol10-40%Good safety profileCan be viscous
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

Objective: To enhance aqueous solubility by forming a host-guest inclusion complex.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble drug partitions into the hydrophobic core, forming a complex that has the favorable water-interacting properties of the cyclodextrin outer surface.[4][14]

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of a modified cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), in your desired aqueous buffer (e.g., 10% w/v).

  • Add Compound: Add the 4-Amino-3-fluoropyridin-2(1H)-one derivative to the cyclodextrin solution.

  • Complexation: Vigorously mix the solution. Sonication and gentle warming (40-50°C) can accelerate the formation of the inclusion complex. Mix for several hours or overnight.

  • Clarification: After equilibration, check for any undissolved material. If present, centrifuge or filter the solution through a 0.22 µm filter to remove undissolved particles.

  • Quantify: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (HPLC, LC-MS).

References

  • 4-Amino-3-Fluoropyridine - ChemBK. (2024). ChemBK. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). National Institutes of Health (NIH). [Link]

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2018). National Institutes of Health (NIH). [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Pyridones in drug discovery: Recent advances. (2021). PubMed. [Link]

  • How poorly soluble compounds are formulated into drugs. (2024). Pion Inc. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). InPharm Technologists. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. (2015). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Unraveling the effect of fluorine substitution on the hydrogen bonding interaction in the complexes of fluorosubstituted pyridines and acetic acid. (n.d.). ResearchGate. [Link]

  • Optimizing the Physicochemical Properties of Raf/MEK Inhibitors by Nitrogen Scanning. (n.d.). ACS Publications. [Link]

  • Improving solubility and accelerating drug development. (n.d.). Veranova. [Link]

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. (2022). ACS Publications. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (n.d.). ACS Publications. [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. (n.d.). PubMed. [Link]

  • (PDF) Study of pH-dependent drugs solubility in water. (2025). ResearchGate. [Link]

  • Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds? (2020). Quora. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PubMed Central (PMC). [Link]

Sources

Optimization

stability of 4-Amino-3-fluoropyridin-2(1H)-one under acidic/basic conditions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 4-Amino-3-fluoropyridin-2(1H)-one. This guide is designed to provide in-depth technical assistance, trou...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Amino-3-fluoropyridin-2(1H)-one. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the chemical stability of this compound, particularly under acidic and basic experimental conditions. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to anticipate and address stability challenges in your research.

Introduction to the Stability of Substituted Pyridinones

4-Amino-3-fluoropyridin-2(1H)-one belongs to the pyridinone class of heterocyclic compounds. The stability of the pyridinone ring system is a critical parameter in drug development and various research applications, as degradation can lead to loss of efficacy, altered biological activity, and the formation of potentially toxic impurities. The pyridinone structure is known to be susceptible to hydrolysis, especially under acidic and basic conditions.[1] Understanding the specific degradation pathways of 4-Amino-3-fluoropyridin-2(1H)-one is essential for developing robust formulations, establishing appropriate storage conditions, and ensuring the integrity of experimental data.

Forced degradation studies are a cornerstone for elucidating the intrinsic stability of a molecule.[2][3][4] These studies involve intentionally exposing the compound to stress conditions that are more severe than it would typically encounter, in order to identify potential degradation products and degradation pathways.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-Amino-3-fluoropyridin-2(1H)-one?

A1: The primary stability concern for 4-Amino-3-fluoropyridin-2(1H)-one is its susceptibility to hydrolysis under both acidic and basic conditions.[1] The pyridinone ring can undergo cleavage, and the amino and fluoro substituents may influence the rate and mechanism of degradation. Additionally, like many organic molecules, it may be sensitive to oxidation, heat, and light.

Q2: What are the likely degradation pathways for this compound under acidic or basic conditions?

Q3: How can I determine the stability of 4-Amino-3-fluoropyridin-2(1H)-one in my specific experimental setup?

A3: A forced degradation study is the most effective way to determine the stability of this compound under your specific experimental conditions.[11] This involves subjecting a solution of the compound to acidic, basic, oxidative, thermal, and photolytic stress. The results will help you develop a "stability-indicating" analytical method capable of separating the parent compound from any degradation products.[11]

Q4: What are the recommended storage conditions for 4-Amino-3-fluoropyridin-2(1H)-one?

A4: To ensure maximum stability, 4-Amino-3-fluoropyridin-2(1H)-one should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[12][13] For solutions, storage at 2-8°C or frozen is recommended to minimize thermal degradation.[11] If the compound is particularly sensitive to oxidation, storing it under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[11]

Troubleshooting Guide for Stability Studies

Issue Possible Cause(s) Troubleshooting Steps
No significant degradation observed (<5%) 1. The compound is highly stable under the tested conditions.2. The stress conditions are not harsh enough.3. Incorrect sample preparation.1. Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time).2. Verify the concentration and preparation of all solutions.3. Document the tested conditions to confirm the compound's intrinsic stability.
Excessive degradation (>20%) 1. The stress conditions are too harsh.2. The compound is highly labile.1. Reduce the severity of the stress conditions (e.g., lower acid/base concentration, lower temperature, shorter exposure time).2. For highly labile compounds, consider milder stress conditions to achieve the target degradation of 5-20%.
Appearance of extraneous peaks in chromatograms 1. Impurities in the starting material.2. Contamination from solvents, reagents, or vials.3. Interaction with formulation excipients (if applicable).1. Analyze an unstressed control sample to identify initial impurities.2. Run a blank (solvent only) to check for contamination.3. If in a formulation, analyze a placebo sample (formulation without the active compound) under the same stress conditions.
Poor peak shape or resolution in HPLC analysis 1. Inappropriate HPLC column.2. Suboptimal mobile phase composition or pH.3. Gradient profile needs optimization.1. Screen different HPLC columns (e.g., C18, phenyl-hexyl).2. Adjust the mobile phase pH, as the compound and its degradants may have ionizable groups.3. Optimize the gradient slope and flow rate.
Inconsistent or non-reproducible results 1. Variability in experimental conditions.2. Degradation of stock solutions over time.1. Ensure precise control of temperature, pH, and light exposure.2. Use calibrated equipment.3. Prepare fresh solutions for each experiment and include control samples in every analytical run.[11]

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on 4-Amino-3-fluoropyridin-2(1H)-one. The conditions should be optimized based on the observed stability of the compound.

Objective: To identify potential degradation products and establish the intrinsic stability of 4-Amino-3-fluoropyridin-2(1H)-one under various stress conditions.

Materials:

  • 4-Amino-3-fluoropyridin-2(1H)-one

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV detector or mass spectrometer

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 4-Amino-3-fluoropyridin-2(1H)-one at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).[2]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, repeat with 1 M HCl and/or heat at a controlled temperature (e.g., 60-80°C).[11]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Similar to acid hydrolysis, if no degradation is seen, increase the concentration to 1 M NaOH and/or apply heat.[11]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light.[2]

    • Thermal Degradation: Store the solid compound and the stock solution in a calibrated oven at an elevated temperature (e.g., 60-80°C).

    • Photolytic Degradation: Expose the solid compound and the stock solution to a light source in a photostability chamber, ensuring exposure of not less than 1.2 million lux hours and 200 watt hours per square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a suitable, validated HPLC method. A reverse-phase C18 column with a gradient of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Data Evaluation:

    • Calculate the percentage of degradation for each stress condition.

    • Ensure that the analytical method is "stability-indicating," meaning that all degradation products are well-resolved from the parent peak and from each other.

    • If significant degradation products are observed, further characterization using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy may be necessary to elucidate their structures.[11][14]

Visualizing Workflows and Pathways

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M - 1M HCl, RT/Heat) Stock->Acid Expose to Base Base Hydrolysis (0.1M - 1M NaOH, RT/Heat) Stock->Base Expose to Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Expose to Thermal Thermal Stress (60-80°C) Stock->Thermal Expose to Photo Photolytic Stress (UV/Vis Light) Stock->Photo Expose to HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples MS_NMR Structure Elucidation (LC-MS, NMR) HPLC->MS_NMR Characterize Degradants

Caption: Forced degradation experimental workflow.

Potential_Degradation_Pathway Parent 4-Amino-3-fluoropyridin-2(1H)-one Hydrolysis Acid/Base Hydrolysis Parent->Hydrolysis H+ or OH- Oxidation Oxidation Parent->Oxidation [O] RingOpened Ring-Opened Product(s) Hydrolysis->RingOpened Hydroxylated Hydroxylated Derivative(s) Oxidation->Hydroxylated FurtherDeg Further Degradation Products RingOpened->FurtherDeg Hydroxylated->FurtherDeg

Caption: Postulated degradation pathways.

References

  • Technical Support Center: Forced Degradation Studies of Pyridinone Analogs - Benchchem.
  • Technical Support Center: Degradation Pathways of Pyridinone Compounds - Benchchem.
  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135.
  • Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate.
  • Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF - ResearchGate.
  • An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-olate - Benchchem.
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Forced Degradation Studies - MedCrave online.
  • Analytical Techniques In Stability Testing - Separation Science.
  • 4-Amino-3-fluoropyridine - Safety Data Sheet - ChemicalBook.
  • Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - NIH.
  • Analytical Techniques for the Assessment of Drug Stability | Request PDF - ResearchGate.
  • 4-Amino-3-fluoropyridine 97 2247-88-3 - Sigma-Aldrich.
  • Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations - BioProcess International.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC - NIH.
  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - NIH.
  • 4-Amino-3-Fluoropyridine - ChemBK.
  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 - MDPI.
  • 4-Amino-3-fluoropyridine - Chem-Impex.
  • mechanism of amide hydrolysis - YouTube. Available at: [Link]

  • hydrolysis of nitriles - Chemguide. Available at: [Link]

  • Amide Hydrolysis - YouTube. Available at: [Link]

  • Hydrolysis of Nitriles - YouTube. Available at: [Link]

  • Hydrolysis Reactions for Esters, Amides, and Glycosidic Bonds - YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of 4-Amino-3-fluoropyridin-2(1H)-one During Storage

Welcome to the technical support center for 4-Amino-3-fluoropyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-3-fluoropyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this valuable compound during storage. By understanding the potential degradation pathways and implementing proper storage and handling protocols, you can ensure the integrity and purity of your experimental results.

Introduction: The Chemical Nature of 4-Amino-3-fluoropyridin-2(1H)-one

4-Amino-3-fluoropyridin-2(1H)-one is a heterocyclic compound of significant interest in pharmaceutical research due to its unique structural features. The presence of an amino group, a fluorine atom, and a pyridinone ring system imparts specific reactivity and potential biological activity. However, these same features can also make the molecule susceptible to degradation if not stored and handled correctly. This guide will walk you through the potential pitfalls and provide actionable solutions to maintain the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-Amino-3-fluoropyridin-2(1H)-one?

A1: The primary factors that can lead to the degradation of 4-Amino-3-fluoropyridin-2(1H)-one are exposure to moisture, oxygen, light, and elevated temperatures . Each of these factors can initiate distinct degradation pathways, compromising the purity of the compound.

Q2: I've noticed a change in the color of my stored 4-Amino-3-fluoropyridin-2(1H)-one. What could be the cause?

A2: A change in color, such as yellowing or darkening, is a common visual indicator of degradation. This is often due to oxidation or photodegradation . The amino group on the pyridine ring is particularly susceptible to oxidation, which can lead to the formation of colored impurities. Exposure to UV or visible light can also trigger photochemical reactions.

Q3: My compound shows a new peak in the HPLC analysis after a few weeks of storage. What could this new peak be?

A3: The appearance of a new peak in an HPLC chromatogram is a clear sign of degradation. Depending on the storage conditions, this new peak could correspond to several potential degradation products. The most likely candidates are products of hydrolysis, oxidation, or photodegradation . For instance, hydrolysis could lead to the opening of the pyridinone ring.

Q4: What are the ideal storage conditions for 4-Amino-3-fluoropyridin-2(1H)-one to ensure long-term stability?

A4: To ensure the long-term stability of 4-Amino-3-fluoropyridin-2(1H)-one, it is crucial to store it under an inert atmosphere (argon or nitrogen) , in a tightly sealed, amber glass vial to protect it from light, at a low temperature (refrigerated at 2-8°C or frozen at -20°C) .

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change, clumping) Oxidation, moisture absorption, photodegradation.Discard the degraded material. For future storage, ensure the compound is in a tightly sealed container under an inert atmosphere and protected from light.
Appearance of new peaks in HPLC/UPLC analysis Chemical degradation (hydrolysis, oxidation, etc.).Identify the degradation product(s) if possible using techniques like LC-MS or NMR. Review storage conditions and handling procedures to identify the source of degradation.
Inconsistent experimental results Degradation of the starting material leading to lower effective concentration and/or interference from degradation products.Re-analyze the purity of the stored compound before use. If degradation is confirmed, use a fresh, pure batch of the compound for your experiments.
Poor solubility compared to a fresh batch Formation of less soluble degradation products or polymers.Attempt to purify a small sample by recrystallization or chromatography if feasible. However, it is generally recommended to use a fresh batch of the compound.

In-Depth Technical Guidance: Understanding and Preventing Degradation

Hydrolytic Degradation

The pyridinone ring in 4-Amino-3-fluoropyridin-2(1H)-one contains a lactam (cyclic amide) functionality. While generally stable, this ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opening.

Causality: The presence of water molecules can facilitate the nucleophilic attack on the carbonyl carbon of the lactam, leading to the cleavage of the amide bond. This process can be accelerated by changes in pH.

Prevention Protocol:

  • Minimize Moisture Exposure: Always handle the compound in a dry environment, such as a glovebox or under a stream of dry inert gas.

  • Use Dry Solvents: When preparing solutions, use anhydrous solvents to prevent hydrolysis.

  • Proper Container Sealing: Ensure that the storage vial is tightly sealed with a cap containing a chemically resistant liner (e.g., PTFE) to prevent moisture ingress.

Hydrolysis_Pathway Compound 4-Amino-3-fluoropyridin-2(1H)-one Degradation_Product Ring-Opened Product Compound->Degradation_Product Hydrolysis Water H₂O Water->Degradation_Product

Caption: Potential hydrolytic degradation of 4-Amino-3-fluoropyridin-2(1H)-one.

Oxidative Degradation

The amino group and the electron-rich pyridine ring make the compound susceptible to oxidation, which can be initiated by atmospheric oxygen. This is a common degradation pathway for many aminopyridine derivatives.

Causality: Oxidative degradation can lead to the formation of N-oxides or hydroxylated derivatives. For the similar compound, 3-fluoro-4-aminopyridine, the main metabolic degradation products have been identified as the corresponding N-oxide and a hydroxylated analog, which suggests a similar pathway for oxidative degradation in storage.[1]

Prevention Protocol:

  • Inert Atmosphere Storage: Store the solid compound and its solutions under an inert atmosphere (argon or nitrogen) to displace oxygen.[2]

  • Use of Degassed Solvents: When preparing solutions, use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.

  • Avoid Contaminants: Ensure that all glassware and equipment are free from oxidizing contaminants.

Oxidation_Pathway Compound 4-Amino-3-fluoropyridin-2(1H)-one N_Oxide N-Oxide Derivative Compound->N_Oxide Oxidation Hydroxylated Hydroxylated Derivative Compound->Hydroxylated Oxidation Oxygen O₂ Oxygen->N_Oxide Oxygen->Hydroxylated

Caption: Potential oxidative degradation pathways.

Photodegradation

Exposure to light, particularly in the ultraviolet (UV) range, can provide the energy to initiate photochemical reactions, leading to the degradation of the compound. Fluorinated pharmaceuticals can be susceptible to photolysis.[2][3][4]

Causality: The absorption of photons can excite the molecule to a higher energy state, making it more reactive and prone to rearrangements, dimerization, or reaction with other molecules.

Prevention Protocol:

  • Light Protection: Always store the compound in amber-colored vials or wrap clear vials with aluminum foil to protect it from light.[5]

  • Minimize Exposure During Handling: When working with the compound, minimize its exposure to direct light. Work in a dimly lit area or use protective coverings for your reaction vessels.

Thermal Degradation

Elevated temperatures can accelerate the rate of all chemical reactions, including degradation. While some compounds are stable at room temperature, long-term storage at elevated temperatures can lead to a significant loss of purity. Studies on similar heterocyclic compounds have shown that thermal decomposition can lead to complex mixtures of degradation products.[6][7][8][9][10][11]

Causality: Increased thermal energy can overcome the activation energy barriers for various degradation reactions, such as decomposition and polymerization.

Prevention Protocol:

  • Controlled Temperature Storage: Store the compound at a consistently low temperature. For short-term storage, refrigeration (2-8°C) is often sufficient. For long-term storage, freezing (-20°C or lower) is recommended.

  • Avoid Temperature Fluctuations: Frequent freeze-thaw cycles can introduce moisture and potentially accelerate degradation. If you need to use the compound frequently, consider aliquoting it into smaller, single-use vials.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Preparation: In a glovebox or under a gentle stream of inert gas (argon or nitrogen), weigh the desired amount of 4-Amino-3-fluoropyridin-2(1H)-one.

  • Packaging: Place the compound in a clean, dry amber glass vial.

  • Inerting: Backfill the vial with the inert gas.

  • Sealing: Tightly seal the vial with a cap that has a PTFE liner. For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Storage: Place the sealed vial in a refrigerator (2-8°C) or a freezer (-20°C) for long-term storage.

Protocol 2: Stability Indicating HPLC Method Development

To monitor the stability of 4-Amino-3-fluoropyridin-2(1H)-one, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. Such a method should be able to separate the intact compound from its potential degradation products.

  • Forced Degradation Studies: To develop a stability-indicating method, you must first generate the potential degradation products. This is achieved through forced degradation (stress testing) studies.[12] Subject the compound to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • HPLC Method Development:

    • Column: A reverse-phase C18 column is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.

    • Detection: Use a UV detector at a wavelength where the compound and its expected degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.[13][14][15]

HPLC_Workflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis HPLC HPLC-PDA/MS Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC Method Method Development & Validation HPLC->Method Stability Stability-Indicating Method Method->Stability

Caption: Workflow for developing a stability-indicating HPLC method.

By adhering to these guidelines, researchers can be confident in the quality and stability of their 4-Amino-3-fluoropyridin-2(1H)-one, leading to more reliable and reproducible scientific outcomes.

References

  • Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. PubMed. Available at: [Link]

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Available at: [Link]

  • Type of the Paper (Article - Central Asian Journal of Medical and Natural Science). Central Asian Journal of Medical and Natural Science. Available at: [Link]

  • (PDF) Chemical stability of 4-aminopyridine capsules. ResearchGate. Available at: [Link]

  • Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. PubMed. Available at: [Link]

  • Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. ACS Publications. Available at: [Link]

  • Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. National Institutes of Health. Available at: [Link]

  • (PDF) Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. ResearchGate. Available at: [Link]

  • Photoelectron quantum yields of the amino acids. PubMed. Available at: [Link]

  • Quantum yields of selected 4′-aminoaurones. ResearchGate. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • AN EFFECTIVE AND SENSITIVE STABILITY INDICATING CHROMATOGRAPHIC APPROACH BASED ON RP-HPLC FOR TRIFLURIDINE AND TIPIRACIL IN BULK. IJRPC. Available at: [Link]

  • Absorbtion, Fluorescence, Quantum Yield and Degradation Data of Dyes of Formula I. ResearchGate. Available at: [Link]

  • New thermal decomposition pathway for TATB. PubMed. Available at: [Link]

  • New thermal decomposition pathway for TATB. National Institutes of Health. Available at: [Link]

  • Thermal Decomposition of TATB—Review of Molecular Characterization. NDIA Conference Proceedings. Available at: [Link]

  • Experimental Investigation of the Thermal Decomposition Pathways and Kinetics of TATB by Isotopic Substitution. OSTI.GOV. Available at: [Link]

  • Analysis of Degradation Products in Thermally Treated TATB. OSTI.GOV. Available at: [Link]

  • New Thermal Decomposition Pathway for TATB. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 4-Amino-3-fluoropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the scale-up synthesis of 4-Amino-3-fluoropyridin-2(1H)-one. This guide is designed to provide expert advice, tr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the scale-up synthesis of 4-Amino-3-fluoropyridin-2(1H)-one. This guide is designed to provide expert advice, troubleshooting strategies, and answers to frequently asked questions (FAQs) that researchers and process chemists may encounter when transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. As your Senior Application Scientist, my goal is to equip you with the necessary insights to anticipate and overcome the unique challenges associated with this fluorinated heterocyclic compound.

Introduction: The Challenges of Scaling Up a Fluorinated Pyridinone

The synthesis of 4-Amino-3-fluoropyridin-2(1H)-one involves the introduction of a fluorine atom and an amino group onto a pyridinone core. While seemingly straightforward on a small scale, scaling up this process presents significant hurdles. The presence of fluorine can dramatically alter the reactivity and physicochemical properties of intermediates and the final product.[1][2] Key challenges include managing highly energetic reactions, controlling regioselectivity, preventing side-product formation, and ensuring safe handling of hazardous reagents. This guide will provide a structured approach to troubleshooting these and other common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 4-Amino-3-fluoropyridin-2(1H)-one and their primary scale-up concerns?

A1: Two plausible synthetic routes are often considered, each with distinct scale-up challenges:

  • Route A: Fluorination of a Pyridinone Precursor: This typically involves the direct fluorination of a 4-aminopyridin-2(1H)-one derivative. The primary concern is the handling of highly reactive and often hazardous fluorinating agents.[3][4] Many fluorination reactions are also highly exothermic, requiring careful thermal management to prevent runaway reactions.[5]

  • Route B: Cyclization of a Fluorinated Precursor: This route involves building the pyridinone ring from a pre-fluorinated acyclic starting material. The main challenge here is often the synthesis and stability of the fluorinated starting material and controlling the cyclization to avoid side products.

Q2: How can I minimize the formation of regioisomers during the fluorination step?

A2: Site-selectivity in the fluorination of pyridines and related heterocycles is a well-documented challenge.[6][7] To favor fluorination at the 3-position, consider the following:

  • Directing Groups: The existing amino and carbonyl groups on the pyridinone ring will influence the regioselectivity of electrophilic fluorination. Understanding the electronic effects of these groups is crucial.

  • Choice of Fluorinating Agent: Different fluorinating agents can exhibit different selectivities. For instance, Selectfluor® is a common electrophilic fluorinating agent for heterocycles.[8]

  • Reaction Conditions: Temperature, solvent, and reaction time can all impact the regioselectivity. A thorough Design of Experiments (DoE) approach is recommended during process development.

Q3: What are the primary safety concerns when handling fluorinating agents on a large scale?

A3: Safety is paramount. Many fluorinating agents are toxic and highly reactive.[9]

  • Toxicity: Reagents like elemental fluorine (F₂) and hydrogen fluoride (HF) are extremely corrosive and toxic.[10] Always work in a well-ventilated area with appropriate personal protective equipment (PPE).[9]

  • Reactivity: Fluorinating agents can react violently with water, organic solvents, and other materials.[5] Ensure all equipment is scrupulously dried and materials of construction are compatible. Continuous flow reactors are increasingly used to manage the hazards of these reactions by minimizing the reaction volume at any given time.[11][12][13]

Troubleshooting Guide

This section provides a more in-depth, question-and-answer-style guide to specific problems you may encounter during the scale-up synthesis.

Section 1: Reaction and Process Control

Issue 1.1: My fluorination reaction shows a dangerous exotherm during scale-up.

  • Question: We observed a significant and difficult-to-control exotherm when scaling up our electrophilic fluorination step. What are the best strategies to manage this thermal hazard?

  • Answer: Exothermic reactions are a major safety risk during scale-up.[5] The key is to improve heat removal and control the rate of reaction.

    • Semi-batch or Continuous Dosing: Instead of adding the fluorinating agent all at once, add it slowly over time (semi-batch) to control the rate of heat generation. For even better control, consider a continuous flow setup where reactants are mixed in a small, well-controlled reactor.[11][12][13]

    • Dilution: Increasing the solvent volume can help to absorb the heat generated. However, this can reduce reaction efficiency and increase processing time, so a balance must be found.

    • Improved Heat Transfer: Ensure your reactor has adequate cooling capacity and good agitation to efficiently transfer heat away from the reaction mixture.

    • Thermal Hazard Assessment: Before scaling up, it is crucial to perform a thermal risk assessment using techniques like Differential Scanning Calorimetry (DSC) to understand the thermal properties of your reaction.[14][15][16]

Issue 1.2: The yield of my Hofmann rearrangement step is decreasing at a larger scale.

  • Question: We are using a Hofmann rearrangement to introduce the 4-amino group from a corresponding amide. The yield was good in the lab, but has dropped significantly in the pilot plant. What could be the cause?

  • Answer: The Hofmann rearrangement, while a classic transformation, can be sensitive to scale-up conditions.[17][18]

    • Mixing and Temperature Control: The formation of the hypobromite or hypochlorite reagent in situ is exothermic and requires efficient mixing to ensure uniform reaction and prevent localized overheating, which can lead to degradation of the starting material or product.

    • Reagent Stability: The active halogenating species can be unstable. Ensure that the temperature is carefully controlled during its formation and use.

    • Continuous Flow Processing: Continuous flow reactors can offer significant advantages for the Hofmann rearrangement by providing excellent temperature control and mixing, leading to more consistent yields and a safer process.[19]

Section 2: Impurity Profile and Purification

Issue 2.1: We are observing a new, significant impurity after scaling up the synthesis.

  • Question: An unknown impurity, not seen in the lab, is now appearing at levels of 5-10% in our crude product. How do we identify and control this?

  • Answer: Impurity profiling is a critical aspect of process development.[20]

    • Identification: The first step is to isolate and identify the impurity using techniques like LC-MS, and NMR. Common impurities in the synthesis of fluorinated heterocycles can arise from over-reaction, side reactions with the solvent, or degradation of starting materials or products.[20]

    • Formation Pathway: Once identified, deduce the likely formation pathway. For example, if the impurity is a result of the displacement of fluorine by a nucleophilic solvent like methanol, this indicates a need to change the solvent or reaction conditions.[21]

    • Control Strategy: Implement changes to the process to minimize the formation of the impurity. This could involve adjusting the temperature, changing the order of reagent addition, or using a different solvent.

Issue 2.2: Purification by column chromatography is not feasible at our current scale. What are the alternatives for a polar compound like 4-Amino-3-fluoropyridin-2(1H)-one?

  • Question: Our product is a polar solid, and while we used column chromatography in the lab, this is not a viable option for multi-kilogram production. What are our options?

  • Answer: Moving away from chromatography is a common goal in process chemistry.

    • Crystallization: This is the most common and cost-effective method for purifying solids at scale.[22] A systematic screen of different solvents and solvent mixtures is necessary to find conditions that provide good recovery and purity.

    • Salt Formation and Crystallization: If the free base does not crystallize well, forming a salt (e.g., hydrochloride, sulfate) can often improve the crystalline properties. The salt can then be crystallized, and the free base can be liberated in a subsequent step if required.

    • Extraction: A carefully designed series of aqueous extractions at different pH values can be used to remove acidic or basic impurities.

    • Slurrying: Slurrying the crude product in a solvent where the product has low solubility but the impurities are more soluble can be an effective purification technique.

Purification MethodAdvantagesDisadvantages
Column Chromatography High resolutionNot easily scalable, high solvent consumption
Crystallization Scalable, cost-effectiveRequires finding suitable solvent conditions
Salt Formation Can improve crystallinityAdds extra steps (salt formation and breaking)
Extraction Good for removing acidic/basic impuritiesMay not remove neutral impurities
Slurrying Simple, can be effectiveMay have lower recovery
Section 3: Safety and Handling

Issue 3.1: How do we safely quench a large-scale reaction involving a reactive fluorinating agent?

  • Question: We are using a reactive electrophilic fluorinating agent. What is the safest way to quench the reaction and work up the product on a kilogram scale?

  • Answer: Quenching reactive reagents is a critical safety step.

    • Controlled Quenching: Never add water or other quenching agents directly to the bulk reaction mixture. Instead, slowly add the reaction mixture to a separate, well-stirred, and cooled quenching solution.

    • Choice of Quenching Agent: The choice of quenching agent depends on the fluorinating reagent used. For many electrophilic fluorinating agents, a solution of sodium bisulfite or sodium thiosulfate can be effective.

    • Off-gassing: Be aware that quenching can generate gaseous byproducts. Ensure the quench vessel is adequately vented to a scrubber system.

    • Temperature Control: The quenching process itself can be exothermic. Maintain cooling throughout the addition.

Issue 3.2: What are the key considerations for the thermal stability of 4-Amino-3-fluoropyridin-2(1H)-one and its intermediates?

  • Question: We need to store and transport the final product and key intermediates. How do we assess their thermal stability?

  • Answer: Thermal stability is crucial for ensuring product quality and safety during storage and transport.[5][8]

    • Thermal Analysis: Use techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the decomposition temperature and any thermal events (e.g., melting, phase transitions) of your compounds.

    • Accelerated Stability Studies: Store samples at elevated temperatures for a defined period and monitor for degradation using a stability-indicating HPLC method. This can help to predict the shelf-life at normal storage conditions.

    • Forced Degradation Studies: Subject the compound to stress conditions (e.g., heat, acid, base, light, oxidation) to identify potential degradation products and develop analytical methods to detect them.

Experimental Workflow Diagrams

General Troubleshooting Workflow for Low Yield

Caption: A systematic approach to troubleshooting low reaction yields.

Decision-Making for Scale-Up Purification

Purification_Strategy Start Crude Product (>1 kg) Is_Solid Is the product a solid? Start->Is_Solid Crystallization Attempt Crystallization Is_Solid->Crystallization Yes Liquid_Extraction Liquid-Liquid Extraction Is_Solid->Liquid_Extraction No Success_Cryst Successful? Crystallization->Success_Cryst Salt_Formation Attempt Salt Formation & Crystallization Success_Cryst->Salt_Formation No Final_Product Purified Product Success_Cryst->Final_Product Yes Salt_Formation->Final_Product Liquid_Extraction->Final_Product

Caption: A decision tree for selecting a suitable purification method at scale.

References

  • Tyas, C. G., et al. (2022). Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. Organic Process Research & Development, 26(1), 101-108. [Link]

  • Hazard evaluation for Chlorination and Amination reactions of fluorocytosine production process. ResearchGate. [Link]

  • Hofmann rearrangement. Wikipedia. [Link]

  • Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. ResearchGate. [Link]

  • Advances in Continuous Flow Fluorination Reactions. ResearchGate. [Link]

  • Upadhyay, C., et al. (2020). Fluorinated scaffolds for antimalarial drug discovery. Expert Opinion on Drug Discovery, 15(6), 705-718. [Link]

  • Fluorinated scaffolds for antimalarial drug discovery. Mayo Clinic. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Scinapse. [Link]

  • Duk-hyo, K., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 33-47. [Link]

  • Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. MDPI. [Link]

  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety - University of California, Berkeley. [Link]

  • Thermal risk assessment and rankings for reaction hazards in process safety. ResearchGate. [Link]

  • Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]

  • Some considerations in the handling of fluorine and the chlorine fluorides. INIS-IAEA. [Link]

  • Purification of strong polar and basic compounds. Reddit. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health. [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. [Link]

  • Is there any method other than column chromatography to purify compound. ResearchGate. [Link]

  • How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • Process development of fluorinated-pyrrolidin analogue. memo #organic_chemistry. [Link]

  • Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. [Link]

  • Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journals. [Link]

  • Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Preprints.org. [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • Fluorinated Heterocycles. ResearchGate. [Link]

  • Struggling with Suzuki Reaction. Reddit. [Link]

  • Hazard assessment of fluorinated alternatives to long-chain perfluoroalkyl acids (PFAAs) and their precursors: status quo, ongoing challenges and possible solutions. PubMed. [Link]

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. National Institutes of Health. [Link]

  • Fluorination Reactions in Flow. Professor Steven V. Ley Research Group. [Link]

  • Chlorine Trifluoride Exposure and Reactivity Study. SESHA. [Link]

  • Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. [Link]

  • Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. (2013) | Patrick S. Fier | 239 Citations. SciSpace. [Link]

  • Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor. ResearchGate. [Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. National Institutes of Health. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

  • Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journals. [Link]

  • Enzymatic synthesis of fluorinated compounds. PubMed Central. [Link]

Sources

Troubleshooting

Technical Support Center: Impurity Identification in 4-Amino-3-fluoropyridin-2(1H)-one Samples

Welcome to the technical support center for the analysis of 4-Amino-3-fluoropyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Amino-3-fluoropyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities in your samples. As a key intermediate in pharmaceutical synthesis, ensuring the purity of this compound is critical. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.

Troubleshooting Guide: Navigating Analytical Challenges

This section addresses specific issues you may encounter during the analysis of 4-Amino-3-fluoropyridin-2(1H)-one, providing potential causes and actionable, step-by-step protocols for resolution.

Issue 1: An Unexpected Peak is Observed in my HPLC-UV Chromatogram.

Question: I'm running a standard reverse-phase HPLC-UV analysis of my 4-Amino-3-fluoropyridin-2(1H)-one sample, and I see a significant unexpected peak. How do I identify it?

Answer: An unexpected peak in your chromatogram indicates the presence of an impurity. The source of this impurity could be a residual starting material, a by-product from the synthesis, or a degradation product. A systematic approach is necessary to identify this unknown component.

Causality behind Experimental Choices: The strategy is to first gather as much information as possible using chromatographic and spectroscopic techniques. HPLC-UV gives us the retention time and UV profile, but for structural elucidation, we need mass information (from Mass Spectrometry) and data on the chemical environment of the atoms (from NMR).

Experimental Protocol: Systematic Identification of an Unknown Peak

  • Initial Assessment and Data Collection:

    • Record the Retention Time (RT) and UV Spectrum: Note the RT of the unknown peak relative to your main compound. The UV spectrum can provide initial clues about the chromophore of the impurity.

    • Spiking Study: If you have potential starting materials or known by-products, inject a sample spiked with a small amount of the suspected impurity. If the peak area of the unknown peak increases, you have a tentative identification.

  • High-Resolution Mass Spectrometry (LC-MS) Analysis:

    • Objective: To obtain the accurate mass of the impurity, which allows for the determination of its elemental composition.

    • Methodology:

      • Utilize an LC-MS system, preferably with a high-resolution mass analyzer like a TOF or Orbitrap.[1]

      • Use the same chromatographic method that showed the impurity peak.

      • Analyze the mass spectrum of the eluent at the RT of the unknown peak.

      • Determine the monoisotopic mass of the impurity.

      • Use software to generate possible elemental formulas. Plausible formulas can be shortlisted based on the synthetic route.

  • Tandem Mass Spectrometry (MS/MS) for Structural Fragments:

    • Objective: To fragment the impurity ion and analyze its fragments to deduce its structure.

    • Methodology:

      • Perform an MS/MS experiment on the parent ion of the impurity.

      • Analyze the fragmentation pattern. This can reveal the loss of specific functional groups and provide structural clues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To obtain detailed structural information about the impurity.

    • Methodology:

      • If the impurity can be isolated (e.g., by preparative HPLC), dissolve the isolated fraction in a suitable deuterated solvent.

      • Acquire ¹H NMR, ¹³C NMR, and crucially for this compound, ¹⁹F NMR spectra.[2][3]

      • The ¹⁹F NMR is particularly useful for fluorinated compounds as it provides a distinct signal for each unique fluorine atom, helping to identify fluorinated impurities.[4]

Data Presentation: Hypothetical Impurity Identification

Analytical TechniqueObservationInterpretation
HPLC-UV Unknown peak at RT = 3.5 minPresence of a more polar impurity.
LC-MS (Positive ESI) m/z = 145.0432Possible elemental formula: C₅H₆FN₃O (Isomer of starting material).
MS/MS of m/z 145 Fragment at m/z = 127 (loss of H₂O)Suggests the presence of a hydroxyl group.
¹⁹F NMR Chemical shift different from the main peakIndicates a different chemical environment for the fluorine atom.

Visualization: Workflow for Impurity Identification

Caption: Workflow for identifying an unknown impurity.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my 4-Amino-3-fluoropyridin-2(1H)-one sample?

The impurities in your sample will largely depend on the synthetic route used.[5] Common impurities can be categorized as:

  • Process-Related Impurities:

    • Residual Starting Materials: For instance, if the synthesis involves the fluorination of a precursor, unreacted starting material could be present.

    • Intermediates: In a multi-step synthesis, any of the intermediate compounds could be carried over.

    • Reagents and Catalysts: Traces of reagents or catalysts used in the synthesis may remain.

  • By-products:

    • Isomers: Positional isomers of the fluorine or amino group could form during synthesis.

    • Over-reacted or Under-reacted Products: For example, di-fluorinated or non-fluorinated pyridinone structures.

  • Degradation Products:

    • 4-Amino-3-fluoropyridin-2(1H)-one may be susceptible to hydrolysis or oxidation under certain storage conditions (e.g., exposure to light, high temperature, or humidity). This could lead to the formation of related pyridinone derivatives.[6]

Q2: Which analytical technique is best for routine purity checks of 4-Amino-3-fluoropyridin-2(1H)-one?

For routine quality control, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard.[5][7] It is a robust, reproducible, and sensitive technique for quantifying the main component and known impurities. A well-developed HPLC method can separate the main compound from its potential impurities, allowing for accurate purity assessment. For comprehensive profiling, coupling HPLC with mass spectrometry (LC-MS) is highly recommended.[1][8]

Q3: How can I use ¹⁹F NMR to assess the purity of my sample?

¹⁹F NMR is a powerful tool for analyzing fluorinated compounds.[2][3] Since the fluorine atom in 4-Amino-3-fluoropyridin-2(1H)-one is in a specific chemical environment, it will produce a characteristic signal in the ¹⁹F NMR spectrum. Any fluorinated impurities will likely have their fluorine atoms in different chemical environments, resulting in separate signals. By integrating the signals, you can determine the relative amounts of the main compound and any fluorinated impurities. This technique is quantitative and highly specific.

Q4: My sample is showing signs of degradation. What are the likely degradation products?

Degradation pathways can be complex, but common routes for similar structures include:

  • Hydrolysis: The amide bond in the pyridinone ring could be susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opening.

  • Oxidation: The amino group can be a site for oxidation, leading to the formation of nitroso or nitro derivatives, or polymerization.

  • Dehalogenation: Loss of the fluorine atom is a possibility under certain reductive conditions, though generally less common.

To identify degradation products, a stability study under stressed conditions (e.g., heat, humidity, light, acid/base) coupled with LC-MS analysis is the most effective approach.

Visualization: Potential Impurity Sources

Impurity_Sources Synthesis Synthesis Starting Materials Starting Materials Synthesis->Starting Materials Intermediates Intermediates Synthesis->Intermediates By-products By-products Synthesis->By-products Final Product Final Product Synthesis->Final Product Degradation Degradation Hydrolysis Products Hydrolysis Products Degradation->Hydrolysis Products Oxidation Products Oxidation Products Degradation->Oxidation Products Final Product->Degradation

Caption: Sources of impurities in a final product.

References

  • ResearchGate. (2009). An efficient synthesis of 2-amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one, a potent BACE1 inhibitor. [Link]

  • National Institutes of Health. (n.d.). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. [Link]

  • New Drug Approvals. (2016). RO-5126766. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • National Institutes of Health. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]

  • Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]

  • ACS Publications. (2021). Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. [Link]

  • ResearchGate. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. [Link]

  • LabRulez LCMS. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • National Institutes of Health. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

  • National Institutes of Health. (n.d.). Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML). [Link]

  • Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis - Magnetic Resonance. [Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]

  • PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]

  • PubMed. (2020). Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides. [Link]

  • PubChem. (n.d.). 2-Fluoropyridin-3-Yl)-1-Methyl-3',4',4a',10a'-Tetrahydro-1'h-Spiro[imidazole-4,10'-Pyrano[4,3-B]chromen]-5(1h)-One. [Link]

Sources

Optimization

Technical Support Center: Strategies to Improve Metabolic Stability of 4-Amino-3-fluoropyridin-2(1H)-one Based Drugs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-3-fluoropyridin-2(1H)-one based compounds. This guide is designed to provide in-depth, practica...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-3-fluoropyridin-2(1H)-one based compounds. This guide is designed to provide in-depth, practical solutions to common metabolic stability challenges encountered during drug discovery and development. By understanding the underlying mechanisms of metabolic liabilities, you can strategically design and synthesize more robust and efficacious drug candidates.

I. Troubleshooting Guide: Addressing Common Metabolic Stability Issues

This section addresses specific experimental hurdles in a question-and-answer format, providing not just protocols but the scientific rationale behind them.

Question 1: My lead compound based on the 4-Amino-3-fluoropyridin-2(1H)-one scaffold shows high clearance in human liver microsomes (HLM). What are the likely metabolic pathways, and how can I identify the specific metabolic soft spots?

Answer:

High clearance in HLM assays is a common challenge, often indicating susceptibility to Phase I metabolism, primarily driven by cytochrome P450 (CYP) enzymes.[1][2][3] For aminopyridine-containing structures, several metabolic transformations are frequently observed.

Likely Metabolic Pathways:

  • Oxidative Metabolism: The pyridinone ring is susceptible to oxidation. Studies on the related compound, 4-aminopyridine (dalfampridine), have shown that hydroxylation is a key metabolic route.[4][5] Specifically, CYP2E1 has been identified as a major enzyme in the metabolism of 4-aminopyridine, leading to the formation of hydroxylated metabolites.[4][5] A recent study on [18F]3-fluoro-4-aminopyridine also implicated CYP2E1 in its metabolism, yielding 5-hydroxy-3F4AP and the N-oxide as primary metabolites.[6][7]

  • N-Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide.

  • Phase II Conjugation: While less likely to be the primary driver of high clearance in microsomes alone, subsequent conjugation (e.g., sulfation) of hydroxylated metabolites can occur in systems containing both Phase I and Phase II enzymes, like hepatocytes or S9 fractions.[1][4][5]

Experimental Workflow for Metabolite Identification:

To pinpoint the exact site of metabolic attack, a systematic approach is necessary.

Step 1: In Vitro Metabolic Stability Assays

The first step is to confirm the high clearance and begin to understand the enzyme systems involved.[1][8][9]

  • Objective: To determine the intrinsic clearance (CLint) of your compound.

  • Protocol:

    • Prepare incubations of your compound (typically 1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4).

    • Incubate at 37°C and sample at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analyze the disappearance of the parent compound over time using LC-MS/MS.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance.

Step 2: Metabolite Identification (MetID) Studies

  • Objective: To identify the structures of the major metabolites.

  • Protocol:

    • Use the samples generated from the metabolic stability assay.

    • Employ high-resolution mass spectrometry (HRMS) to detect potential metabolites. Look for mass shifts corresponding to common metabolic transformations (e.g., +16 Da for oxidation, +32 for di-oxidation).

    • Utilize tandem mass spectrometry (MS/MS) to fragment the parent compound and potential metabolites to elucidate the site of modification.

Step 3: Reaction Phenotyping

  • Objective: To identify the specific CYP isozymes responsible for the observed metabolism.[8]

  • Protocol:

    • Incubate your compound with a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2, and especially 2E1 for this scaffold).

    • Alternatively, use HLM in the presence of specific chemical inhibitors for each major CYP isozyme.

    • Quantify the formation of the key metabolite(s) identified in Step 2 to determine the contribution of each isozyme.

Diagram: Experimental Workflow for Troubleshooting High Clearance

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Analysis & Strategy High_Clearance High Clearance in HLM Assay MetID Metabolite Identification (LC-HRMS) High_Clearance->MetID What is being formed? Reaction_Phenotyping Reaction Phenotyping (recombinant CYPs/inhibitors) High_Clearance->Reaction_Phenotyping Which enzyme is responsible? Soft_Spot Identify Metabolic 'Soft Spot(s)' MetID->Soft_Spot Reaction_Phenotyping->Soft_Spot Strategy Develop Mitigation Strategy Soft_Spot->Strategy

Caption: A systematic workflow to diagnose and address high metabolic clearance.

Question 2: I've identified that oxidation on the pyridinone ring at the C5 position is the primary metabolic liability. What are the most effective strategies to block this metabolism without sacrificing potency?

Answer:

Blocking a specific site of metabolism is a cornerstone of medicinal chemistry. The goal is to modify the "soft spot" to be less susceptible to enzymatic attack while maintaining or improving the compound's desired pharmacological activity.

Key Strategies to Mitigate Aromatic Oxidation:

  • Introduction of Electron-Withdrawing Groups:

    • Rationale: CYP-mediated oxidation is often favored on electron-rich aromatic rings. By introducing electron-withdrawing groups, you can decrease the electron density of the ring, making it less favorable for oxidation.[10] A "nitrogen scanning" approach, where CH groups are replaced by nitrogen, can also decrease electron density and improve metabolic stability.[11]

    • Example Modifications:

      • Replace the hydrogen at C5 with a fluorine or chlorine atom. Fluorine is often preferred due to its small size and ability to favorably modulate pKa and conformation.[12][13][14]

      • Introduce a nitrile (-CN) or trifluoromethyl (-CF3) group at a suitable position on the ring, though this may have a larger impact on overall properties.

  • Steric Hindrance:

    • Rationale: Placing a bulky group near the site of metabolism can physically block the enzyme's active site from accessing the vulnerable position.

    • Example Modifications:

      • Introduce a small alkyl group (e.g., methyl) or a cyclopropyl group at a position adjacent to the metabolic soft spot. Care must be taken as these groups can themselves be sites of metabolism.

  • Deuteration (Kinetic Isotope Effect):

    • Rationale: Replacing a hydrogen atom at the site of metabolism with its heavier isotope, deuterium, can slow down the rate of C-H bond cleavage, which is often the rate-limiting step in CYP-mediated oxidation. This is known as the kinetic isotope effect.

    • Caveat: The effectiveness of this strategy is highly dependent on the specific CYP enzyme and the mechanism of oxidation. For instance, a study on 3-fluoro-4-aminopyridine found that deuteration did not improve stability against CYP2E1-mediated metabolism.[6][7] This suggests that C-H bond cleavage may not be the rate-limiting step in that specific case.

  • Scaffold Hopping:

    • Rationale: If the core scaffold is inherently too labile, consider replacing it with a bioisosteric heterocycle that is more metabolically robust.[10]

    • Example Modifications:

      • Replace the pyridinone ring with a pyrimidinone or a pyrazinone. This introduces additional nitrogen atoms, which can reduce the ring's susceptibility to oxidation.[10]

Table: Summary of Strategies to Block C5 Oxidation

StrategyModification ExampleRationalePotential AdvantagesPotential Disadvantages
Electron Withdrawal Add Fluorine at C5Reduces electron density of the ring, making it less prone to oxidation.[10][14]Minimal steric bulk, can improve pKa and binding affinity.[12][13]May alter electronic properties crucial for target engagement.
Steric Hindrance Add Methyl group at C6Physically blocks CYP enzyme access to the C5 position.Can fill a hydrophobic pocket in the target protein.The added group may become a new metabolic soft spot.
Deuteration Replace H with D at C5Slows the rate of C-H bond cleavage due to the kinetic isotope effect.Minimal structural or electronic change to the molecule.Efficacy is not guaranteed and is enzyme-dependent.[6]
Scaffold Hopping Replace pyridinone with pyrimidinoneThe new core may have inherently greater metabolic stability.[10]Can overcome fundamental liabilities of the original scaffold.High risk; may lose target potency and require re-optimization.

II. Frequently Asked Questions (FAQs)

Q1: My compound is stable in liver microsomes but shows poor stability in hepatocytes. What does this suggest?

This discrepancy typically points towards metabolic pathways that are not fully represented in microsomes.[2][3] Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors.[3] The most likely reasons are:

  • Phase II Metabolism: Your compound or a Phase I metabolite may be rapidly conjugated by enzymes like UGTs (UDP-glucuronosyltransferases) or SULTs (sulfotransferases), which are primarily located in the cytosol and are not fully active in microsomal preparations without added cofactors.[1]

  • Non-CYP Phase I Metabolism: Enzymes like aldehyde oxidase (AO) or xanthine oxidase (XO), which are cytosolic, might be responsible for the metabolism. Nitrogen-rich heterocycles can be particularly susceptible to AO-mediated metabolism.[10]

To investigate, you should perform stability assays in liver S9 fractions (which contain both microsomal and cytosolic enzymes) and cytosolic fractions.[1]

Q2: How does the fluorine atom at the 3-position of the core scaffold influence metabolic stability?

The fluorine atom at the 3-position is a strategic feature that already contributes to metabolic stability. Fluorine substitution is a common tactic in medicinal chemistry to block potential sites of metabolism.[12][13][14] Its strong electron-withdrawing nature decreases the electron density of the pyridine ring, making it less susceptible to oxidative attack by CYPs.[10] Furthermore, the carbon-fluorine bond is exceptionally strong, preventing metabolic cleavage at that position.[12]

Q3: Can I use in vitro data to reliably predict in vivo human clearance?

In vitro data from systems like human liver microsomes or hepatocytes are crucial for predicting in vivo hepatic clearance.[2][3][9] The intrinsic clearance (CLint) values obtained from these assays can be used in various scaling models (a process known as in vitro-in vivo extrapolation or IVIVE) to estimate human hepatic clearance. However, it's important to remember that these are predictions. Factors not fully captured in vitro, such as:

  • Extrahepatic metabolism (e.g., in the gut wall, kidneys).[2]

  • The role of transporters in hepatic uptake and efflux.

  • Plasma protein binding.

can influence the actual in vivo clearance. Therefore, in vitro data should be used as a guide for compound selection and optimization, with the understanding that in vivo pharmacokinetic studies are the definitive measure.

Diagram: Decision Tree for Improving Metabolic Stability

G Start Start: Compound has poor metabolic stability Assay_Type Which in vitro system shows instability? Start->Assay_Type Microsomes Microsomes Assay_Type->Microsomes Microsomes Hepatocytes Hepatocytes only Assay_Type->Hepatocytes Hepatocytes CYP_Metabolism Likely CYP-mediated (Phase I) Microsomes->CYP_Metabolism PhaseII_Metabolism Suspect Phase II or cytosolic enzymes (e.g., AO) Hepatocytes->PhaseII_Metabolism Identify_Soft_Spot Identify 'soft spot' via MetID CYP_Metabolism->Identify_Soft_Spot Investigate_PhaseII Run S9/cytosol assays; Identify conjugate PhaseII_Metabolism->Investigate_PhaseII Block_Metabolism Block metabolism: - Add EWG/F - Steric hindrance - Deuteration Identify_Soft_Spot->Block_Metabolism End Optimized Compound Block_Metabolism->End Investigate_PhaseII->End

Caption: A decision-making framework for addressing metabolic instability.

References
  • Creative Bioarray. In Vitro Metabolic Stability. Retrieved from [Link]

  • BioIVT. Drug Metabolism Assays. Retrieved from [Link]

  • Frontage Laboratories. Metabolic Stability. Retrieved from [Link]

  • Shah, V. et al. (2015). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 20(7), 893-901. Retrieved from [Link]

  • Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 763-784. Retrieved from [Link]

  • Brugarolas, P. et al. (2023). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. The Journal of Pharmacology and Experimental Therapeutics, 386(1), 12-20. Retrieved from [Link]

  • Brugarolas, P. et al. (2023). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. PubMed. Retrieved from [Link]

  • Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Publications. Retrieved from [Link]

  • Anonymous. Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Johnson, B. F. et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(13), 6421-6435. Retrieved from [Link]

  • Henney, H. R. et al. (2013). Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. Xenobiotica, 43(8), 717-726. Retrieved from [Link]

  • Di, L. et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. PubMed. Retrieved from [Link]

  • Henney, H. R. et al. (2012). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. Drug Metabolism and Disposition, 40(2), 253-257. Retrieved from [Link]

  • Henney, H. R. et al. (2013). Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. PMC - NIH. Retrieved from [Link]

  • Zlatopolskiy, B. D. et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2314. Retrieved from [Link]

  • Wikipedia. 4-Aminopyridine. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry, 27(24), 115098. Retrieved from [Link]

  • Shiroishi, M. et al. (2013). Optimizing the Physicochemical Properties of Raf/MEK Inhibitors by Nitrogen Scanning. ACS Medicinal Chemistry Letters, 4(11), 1040-1045. Retrieved from [Link]

  • Cüce-Aydoğmuş, E. M., & İnhan-Garip, G. A. (2024). Investigation of the Effects of Blocking Potassium Channels With 4-Aminopyridine on Paclitaxel Activity in Breast Cancer Cell Lines. Cancer Reports, 7(12), e70072. Retrieved from [Link]

  • Wu, G. (2017). Amino Acid Metabolism. Comprehensive Physiology, 7(4), 1437-1454. Retrieved from [Link]

  • Ivanova, A. A. et al. (2021). Biochemical and Genetic Analysis of 4-Hydroxypyridine Catabolism in Arthrobacter sp. Strain IN13. International Journal of Molecular Sciences, 22(11), 5897. Retrieved from [Link]

  • Khan Academy. Overview of Amino Acid Metabolism. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

The Impact of Fluorination on a Key Heterocyclic Scaffold: A Comparative Guide to 4-Amino-3-fluoropyridin-2(1H)-one and its Non-fluorinated Analog

For researchers, scientists, and professionals in drug development, the strategic modification of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The introduction of fluorine, in particular, is a w...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic modification of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The introduction of fluorine, in particular, is a widely employed tactic to modulate the physicochemical and biological properties of a molecule. This guide provides an in-depth, objective comparison of 4-Amino-3-fluoropyridin-2(1H)-one and its non-fluorinated counterpart, 4-aminopyridin-2(1H)-one. By examining their synthesis, structural characteristics, reactivity, and biological implications, we aim to provide a comprehensive resource to inform the design and application of these important building blocks.

Introduction to the Analogs

4-aminopyridin-2(1H)-one is a pyridinone derivative that has garnered interest as a scaffold in medicinal chemistry. The presence of the amino group and the pyridinone core offers multiple points for functionalization and interaction with biological targets. The introduction of a fluorine atom at the 3-position to create 4-Amino-3-fluoropyridin-2(1H)-one is a deliberate modification aimed at leveraging the unique properties of fluorine to enhance molecular characteristics. Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon can significantly impact a molecule's pKa, lipophilicity, metabolic stability, and binding interactions.[1]

This guide will dissect the nuanced differences between these two molecules, providing both theoretical insights and, where available, experimental data to support the comparison.

Physicochemical Properties: The Fluorine Effect in Focus

The introduction of a fluorine atom is expected to significantly alter the physicochemical properties of the pyridinone scaffold. The strong electron-withdrawing nature of fluorine can influence the acidity and basicity of nearby functional groups, as well as the overall electron distribution within the aromatic ring.

Property4-Amino-3-fluoropyridin-2(1H)-one4-aminopyridin-2(1H)-oneImpact of Fluorination
Molecular Weight 128.10 g/mol 110.12 g/mol Increased molecular weight.
Melting Point (°C) Not Reported219-221[2]Expected to be different due to changes in crystal packing and intermolecular forces.
Boiling Point (°C) Not Reported310.7 ± 35.0[2]Likely to be higher due to increased molecular weight and polarity.
pKa (Predicted) 7.19 ± 0.12 (for 4-Amino-3-fluoropyridine)[1]~9.1 for the pyridinium ion of 4-aminopyridine[3]The electron-withdrawing fluorine atom is expected to decrease the basicity of the amino group and the pyridinone nitrogen, resulting in a lower pKa.
logP (Predicted) -0.9 (for 4-Amino-5-fluoropyridin-2(1H)-one)-0.8 (for deuterated analog)[4]The effect of a single fluorine atom on lipophilicity can be complex and position-dependent, though it often leads to a slight increase.[5]
Solubility Soluble in Methanol (for 4-Amino-3-fluoropyridine)[1]Soluble in water, ethanol, DMSO, and dimethylformamide (for 4-aminopyridine)[5]Changes in polarity and crystal lattice energy will affect solubility.

Spectroscopic Characterization: A Comparative Analysis

¹H NMR Spectroscopy

The fluorine atom in 4-Amino-3-fluoropyridin-2(1H)-one will introduce characteristic splitting patterns (J-coupling) with adjacent protons. The proton at the 5-position would be expected to appear as a doublet of doublets due to coupling with the proton at the 6-position and the fluorine at the 3-position. The chemical shifts of the ring protons are also likely to be influenced by the electron-withdrawing nature of the fluorine.

¹³C NMR Spectroscopy

The carbon atom directly bonded to the fluorine (C3) will exhibit a large one-bond C-F coupling constant. The chemical shifts of the carbon atoms in the fluorinated ring will also be affected, with the C3 signal being significantly shifted.

¹⁹F NMR Spectroscopy

This technique is only applicable to the fluorinated analog and provides a direct probe of the fluorine's environment. The chemical shift of the fluorine atom will be characteristic of a fluorine attached to an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectra of both compounds will show characteristic peaks for the N-H stretches of the amino group (typically in the 3300-3500 cm⁻¹ region) and the C=O stretch of the pyridinone ring (around 1650 cm⁻¹).[6] The C-F bond in the fluorinated analog will have a characteristic stretching vibration in the 1000-1400 cm⁻¹ region.[7]

Synthesis and Reactivity: Navigating the Impact of Fluorine

The synthetic routes to these compounds and their subsequent reactivity are significantly influenced by the presence or absence of the fluorine substituent.

Synthetic Pathways
  • 4-aminopyridin-2(1H)-one: The synthesis of this compound can be approached through various methods, including the hydrolysis of corresponding diaminopyridines or the amination of hydroxypyridines. One reported method involves the condensation of acetanilide and pyridoxal, followed by aminolysis.[8]

  • 4-Amino-3-fluoropyridin-2(1H)-one: The synthesis of this fluorinated analog is more challenging. A plausible route involves the preparation of a fluorinated pyridine precursor, such as 3-fluoro-4-nitropyridine N-oxide, which can then be converted to the desired product through a series of steps including reduction of the nitro group and introduction of the hydroxyl group. The direct fluorination of pyridines can be difficult, especially at the meta position.[6]

Caption: Comparative synthetic pathways for the two analogs.

Reactivity

The fluorine atom in 4-Amino-3-fluoropyridin-2(1H)-one is expected to have a dual effect on its reactivity.

  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of fluorine deactivates the pyridine ring towards electrophilic attack. Therefore, reactions like nitration or halogenation would be expected to be slower compared to the non-fluorinated analog.[9]

  • Nucleophilic Aromatic Substitution: Conversely, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by the electron-withdrawing pyridinone ring. This provides a handle for further functionalization at the 3-position.[10] The amino group in both compounds is a site for nucleophilic reactions, such as acylation.

Caption: A diagram illustrating the comparative reactivity of the two analogs.

Biological Activity and Structure-Activity Relationships (SAR)

Aminopyridine and pyridinone scaffolds are present in numerous biologically active compounds. 4-aminopyridine itself is a potassium channel blocker used in the treatment of multiple sclerosis.[11] The introduction of a fluorine atom can significantly modulate the biological activity of such scaffolds.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes like cytochrome P450.[12] This often leads to increased metabolic stability and a longer in vivo half-life for fluorinated compounds compared to their non-fluorinated analogs.

  • Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions. Its substitution can also alter the conformation of the molecule, leading to a better fit in a binding pocket. The effect of fluorination on biological activity is highly dependent on the specific target and the position of the fluorine atom.[13]

While specific biological data for the parent compounds 4-Amino-3-fluoropyridin-2(1H)-one and 4-aminopyridin-2(1H)-one is limited, derivatives of both scaffolds have been investigated as inhibitors of various enzymes, including kinases.[14] The systematic comparison of such fluorinated and non-fluorinated analogs is a crucial step in understanding the structure-activity relationships and optimizing lead compounds.

Experimental Protocols

General Protocol for the Synthesis of 4-aminopyridin-2(1H)-one (Illustrative)

This protocol is a general representation and may require optimization.

  • Step 1: Synthesis of 4-acetylamino-2-hydroxypyridine.

    • In a round-bottom flask, combine acetanilide and pyridoxal in a suitable solvent.

    • Add a catalyst, if required, and heat the reaction mixture under reflux for a specified time.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

    • Purify the crude product by recrystallization or column chromatography.

  • Step 2: Aminolysis to 4-aminopyridin-2(1H)-one.

    • Dissolve the 4-acetylamino-2-hydroxypyridine from Step 1 in an appropriate solvent.

    • Add a source of ammonia (e.g., aqueous ammonia) and heat the mixture.

    • Monitor the deacetylation by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the final product by recrystallization or column chromatography.

General Protocol for the Characterization of Pyridinone Analogs
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquire ¹H, ¹³C, and for the fluorinated analog, ¹⁹F NMR spectra on a high-field NMR spectrometer.

    • Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer, typically using a KBr pellet or an ATR accessory.

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

  • Mass Spectrometry (MS):

    • Determine the molecular weight of the compound using a mass spectrometer (e.g., ESI-MS, HRMS).

    • Confirm the elemental composition from the high-resolution mass data.

Conclusion

The comparison between 4-Amino-3-fluoropyridin-2(1H)-one and its non-fluorinated analog highlights the profound impact of a single fluorine atom on the properties of a heterocyclic scaffold. The introduction of fluorine is predicted to decrease the basicity, alter the reactivity, and potentially enhance the metabolic stability of the pyridinone core. While experimental data for 4-Amino-3-fluoropyridin-2(1H)-one remains scarce, the principles outlined in this guide provide a solid framework for researchers to anticipate its behavior and to design experiments for its synthesis and evaluation. The strategic use of fluorination continues to be a powerful tool in the medicinal chemist's arsenal, and a thorough understanding of its effects is paramount for the successful development of novel therapeutics.

References

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. [Link]

  • 4-Amino-3-Fluoropyridine - ChemBK. [Link]

  • 4-amino-2-hydroxypyridine - ChemBK. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH. [Link]

  • Fluorinated derivatives of 4-AP. (A) Compounds tested in this study:... - ResearchGate. [Link]

  • Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Canadian Science Publishing. [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. [Link]

  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. PubMed Central. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • 4-Aminopyridine | C5H6N2 | CID 1727. PubChem. [Link]

  • The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile | Request PDF. ResearchGate. [Link]

  • 4-aminopyridin-2(1H)-one-3,5,6-d3. PubChem. [Link]

  • Synthesis and Biological Evaluation of Fluorinated Analogues of Monoamine Reuptake Inhibitors. [Link]

  • Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile | The Journal of Physical Chemistry A. ACS Publications. [Link]

  • Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. PubMed. [Link]

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. [Link]

  • 2-aminopyridin-4(1H)-one - ChemBK. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]

  • Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF. ResearchGate. [Link]

  • 4-aminopyridin-2(1H)-one-3,5,6-d3. PubChem. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • The wavenumber of FTIR spectrum of pyridine interactions in the sample. ResearchGate. [Link]

  • An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. [Link]

  • Versatile Synthesis and Biological Evaluation of Novel 3'-fluorinated Purine Nucleosides. [Link]

  • Electrophilic aromatic substitution. Wikipedia. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. [Link]

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium | Crystal Growth & Design. [Link]

  • Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate. [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. ResearchGate. [Link]

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. NIH. [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC. [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nu- cleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). [Link]

  • Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. PubMed. [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. [Link]

  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.. YouTube. [Link]

  • Electrophilic Substitution Reaction Mechanism. BYJU'S. [Link]

Sources

Validation

A Senior Scientist's Guide to the Rigorous Validation of Kinase Inhibition Assays: A Comparative Framework Using 4-Amino-3-fluoropyridin-2(1H)-one as a Case Study

Introduction Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] Consequently, the development of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] Consequently, the development of small molecule kinase inhibitors remains a cornerstone of modern drug discovery.[1][2] However, the path from a promising compound to a validated lead is paved with rigorous biochemical scrutiny. An unvalidated or poorly characterized assay can generate misleading data, wasting valuable resources and time.

This guide provides a comprehensive framework for the validation of a biochemical kinase inhibition assay. We will walk through the essential experimental stages, from initial optimization to robust characterization of inhibitor potency and mechanism of action. To illustrate these principles, we will use a hypothetical novel compound, 4-Amino-3-fluoropyridin-2(1H)-one , as our test case. Its performance will be objectively compared against two well-established kinase inhibitors: Staurosporine , a potent but non-selective inhibitor, and Dasatinib , a clinically approved, multi-targeted inhibitor.[3][4][5][6] This comparative approach ensures that the data generated for a new chemical entity is contextualized against industry standards, providing a trustworthy assessment of its potential.

Part 1: The Pillars of a Trustworthy Assay - Pre-Validation & Optimization

Before an inhibitor can be properly evaluated, the kinase assay itself must be optimized to ensure it is sensitive, robust, and operating under kinetically appropriate conditions. This foundational work is non-negotiable for generating reliable data.

The "Why": Establishing a Stable Assay Window

The goal of optimization is to create a clear and reproducible "window" between the uninhibited (high signal) and fully inhibited (low signal) states of the assay. Key parameters to establish include the optimal concentrations of the kinase and its substrate. This is critical to avoid experimental artifacts such as substrate depletion, which can artificially alter inhibitor potency (IC50) values.[7]

Experimental Protocol: Enzyme and Substrate Titration

This protocol assumes the use of a luminescence-based kinase assay, such as the Kinase-Glo® platform, which measures kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[8][9][10][11] A decrease in luminescence indicates higher kinase activity (more ATP consumed).[10][12]

Objective: To determine the enzyme and substrate concentrations that yield a robust signal-to-background ratio while ensuring the reaction remains in the linear range.

Methodology:

  • Enzyme Titration:

    • Prepare a series of kinase dilutions in the optimized reaction buffer.

    • Add a fixed, saturating concentration of the peptide substrate and ATP (e.g., 10 µM).

    • Initiate the kinase reaction and incubate for a set time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol.

    • Plot the resulting luminescent signal against the kinase concentration to determine the concentration that yields approximately 80% of the maximum signal change (EC80). This ensures the assay is sensitive to inhibition.

  • Substrate Titration:

    • Using the determined optimal kinase concentration, prepare a series of dilutions of the peptide substrate.

    • Initiate the kinase reaction and measure the signal as described above.

    • Plot the signal against the substrate concentration to determine the Michaelis constant (Kₘ), the concentration at which the reaction rate is half of its maximum. For inhibitor screening, a substrate concentration equal to or slightly below the Kₘ is often used.

Visualization: Assay Development Workflow

The following workflow diagram illustrates the logical progression from initial setup to a fully optimized assay ready for inhibitor validation.

AssayDevelopment cluster_prep Preparation cluster_opt Optimization cluster_val Validation-Ready Reagents Source High-Quality Kinase, Substrate, ATP Buffer Select Appropriate Reaction Buffer Reagents->Buffer EnzymeT Enzyme Titration (Determine EC80) Buffer->EnzymeT SubstrateT Substrate Titration (Determine Km) EnzymeT->SubstrateT ATPT ATP Titration (Determine Km) SubstrateT->ATPT Timecourse Time-Course (Confirm Linearity) ATPT->Timecourse FinalCond Final Assay Conditions [Enzyme], [Substrate], [ATP], Time Timecourse->FinalCond

Caption: Workflow for kinase assay optimization.

Part 2: The Validation Protocol - A Comparative Analysis

With a fully optimized assay, we can now proceed to the validation stage. Here, we will assess our hypothetical compound, 4-Amino-3-fluoropyridin-2(1H)-one , and directly compare its performance against our selected benchmarks: Staurosporine and Dasatinib.

Experiment 1: Potency Determination (IC50)

The half-maximal inhibitory concentration (IC50) is the most common metric for inhibitor potency. It represents the concentration of an inhibitor required to reduce the kinase activity by 50%.[2]

Experimental Protocol:

  • Prepare a 10-point, 3-fold serial dilution of each inhibitor (4-Amino-3-fluoropyridin-2(1H)-one, Staurosporine, Dasatinib) in DMSO.

  • Add the diluted inhibitors to the assay plate. Include positive controls (no inhibitor, 100% activity) and negative controls (no enzyme, 0% activity).

  • Add the kinase and substrate mixture, prepared under the final optimized conditions.

  • Initiate the reaction by adding ATP.

  • Incubate for the predetermined time.

  • Stop the reaction and measure the signal.

  • Normalize the data to the positive and negative controls and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Table (Hypothetical & Real):

InhibitorTarget KinaseIC50 (nM)Selectivity ProfileCitation for Control Data
4-Amino-3-fluoropyridin-2(1H)-one Abl125To be determinedN/A
Staurosporine Abl1~6-14Broad Spectrum[4]
Dasatinib Abl1<1 - 14Multi-targeted (Src/Abl)[4][13][14]

This table demonstrates how the potency of a novel compound is immediately benchmarked against known inhibitors. An IC50 of 25 nM for our hypothetical compound would be considered potent, falling within the range of established drugs.

Experiment 2: Assay Robustness (Z'-Factor)

The Z'-factor (Z-prime) is a statistical parameter used to quantify the quality and reliability of a high-throughput screening assay.[15][16] It measures the separation between the positive and negative control signals relative to their variability.[17]

  • Z' > 0.5 : An excellent assay, suitable for HTS.[16][17][18]

  • 0 < Z' ≤ 0.5 : A good, usable assay.[16][17][18]

  • Z' < 0 : A poor assay with overlapping controls.[16]

Experimental Protocol:

  • Prepare a 384-well plate with 192 wells for the positive control (no inhibitor) and 192 wells for the negative control (a saturating concentration of a known potent inhibitor, e.g., Staurosporine).

  • Run the kinase assay under the final optimized conditions.

  • Calculate the Z'-factor using the following formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.[16][18]

Data Interpretation: A consistent Z'-factor above 0.7 would confirm that the assay is highly robust and capable of reliably distinguishing true hits from noise.

Experiment 3: Mechanism of Action (MoA) - ATP Competition

Understanding how an inhibitor works is as important as knowing how well it works. Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP.[3][19][20] This can be tested by measuring the inhibitor's IC50 at varying ATP concentrations.

Experimental Protocol:

  • Determine the Kₘ of ATP for the kinase under the final assay conditions.

  • Perform IC50 curves for the test inhibitor (4-Amino-3-fluoropyridin-2(1H)-one) at multiple ATP concentrations (e.g., 0.1x Kₘ, 1x Kₘ, and 10x Kₘ).

  • Plot the resulting IC50 values against the ATP concentration.

Data Interpretation:

  • ATP-Competitive: The IC50 value will increase linearly with increasing ATP concentration.[21] This indicates the inhibitor is competing directly with ATP for the binding site.

  • Non-ATP-Competitive: The IC50 value will remain constant regardless of the ATP concentration.[21][22] This suggests the inhibitor binds to an allosteric site.[23]

  • Uncompetitive: The IC50 value will decrease with increasing ATP concentration, indicating the inhibitor binds only to the enzyme-substrate complex.

Visualization: Kinase Inhibition Mechanism

This diagram illustrates the fundamental concept of ATP-competitive inhibition.

InhibitionMechanism cluster_reaction Normal Kinase Reaction cluster_inhibition ATP-Competitive Inhibition Kinase1 Kinase Substrate1 Substrate Kinase1->Substrate1 phosphorylates ATP1 ATP ATP1->Kinase1 binds Product1 Phospho-Substrate Substrate1->Product1 Kinase2 Kinase ATP2 ATP ATP2->Kinase2 binding blocked Inhibitor Inhibitor (e.g., 4-Amino-3-fluoropyridin-2(1H)-one) Inhibitor->Kinase2 binds to ATP site

Caption: ATP-competitive kinase inhibition model.

Part 3: Data Interpretation & Troubleshooting

A validated assay produces data; a senior scientist interprets it to build a trustworthy compound profile. The comparative data allows for a nuanced assessment. If our hypothetical compound shows an IC50 of 25 nM against Abl1, it is clearly a potent inhibitor. The positive Z'-factor gives us confidence in this number. The MoA experiment, showing a rightward shift in IC50 with increasing ATP, would confirm an ATP-competitive mechanism, which is the most common for this class of drugs.[20]

However, biochemical assays are prone to pitfalls.[7] Compound interference, such as fluorescence or luciferase inhibition, can create false positives or negatives.[7][24]

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common assay problems.

Troubleshooting Start Assay Fails QC (e.g., Z' < 0.5 or Poor Curve Fit) CheckControls Are Controls (Min/Max) Behaving as Expected? Start->CheckControls CheckReagents Check Reagent Quality (Enzyme, ATP, Substrate) CheckControls->CheckReagents Yes CheckDispense Verify Dispensing Accuracy & Precision CheckControls->CheckDispense No CompoundInterference Suspect Compound Interference CheckReagents->CompoundInterference Reagents OK ReOptimize Re-Optimize Assay Conditions CheckReagents->ReOptimize Reagents Bad CounterScreen Perform Counter-Screen (e.g., No-Enzyme Assay) CompoundInterference->CounterScreen Yes CompoundInterference->ReOptimize No OrthogonalAssay Confirm with Orthogonal Assay Technology CounterScreen->OrthogonalAssay Interference Confirmed CounterScreen->ReOptimize No Interference

Caption: A logical troubleshooting workflow for kinase assays.

Conclusion: Establishing a Self-Validating System

The series of protocols described in this guide—from initial optimization to comparative analysis of potency, robustness, and mechanism—constitutes a self-validating system. By rigorously characterizing the assay's performance with benchmark inhibitors, we create a reliable framework for evaluating novel compounds like 4-Amino-3-fluoropyridin-2(1H)-one. This approach ensures that the generated data is not only accurate and reproducible but also placed in the proper context of established drug discovery standards. This scientific integrity is paramount for making informed decisions, prioritizing promising candidates, and ultimately accelerating the journey from the bench to the clinic.

References

  • Zhang JH, Chung TD, Oldenburg KR. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2):67-73. [Link]

  • BIT 479/579 High-throughput Discovery. Z-factors. Purdue University.
  • Wikipedia. Staurosporine. [Link]

  • On HTS. (2023). Z-factor.
  • Iversen, P.W., Eastwood, B.J., Sittampalam, G.S. et al. (2014). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 30(11):1549-1555. [Link]

  • Cisbio. (2006). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Cell Notes, 16:11-14. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Lin, K., et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 11(5):1253-1262. [Link]

  • ACS Publications. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology. [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences, 104(33):13283-13288. [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1):354-365. [Link]

  • Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics, 3:22-32. [Link]

  • Apsel, B., et al. (2008). Tyrosine Kinase Inhibitors. StatPearls. [Link]

  • Tannin, S., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1:39-48. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Staurosporine. [Link]

  • Zhang, L., et al. (2008). Current status of HTRF® technology in kinase assays. Expert Opinion on Drug Discovery, 3(12):1461-1474. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16):8783. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • ProQinase. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research, 77(13 Supplement):4186. [Link]

  • Bantscheff, M., et al. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Chemical Biology, 9(12):2767-2775. [Link]

  • Singh, S., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(5):1165-1185. [Link]

  • Assay Guidance Manual. (2012). Assay Development for Protein Kinase Enzymes. [Link]

  • Zuccotto, F., et al. (2010). Non-ATP competitive protein kinase inhibitors. Current Medicinal Chemistry, 17(26):2917-2936. [Link]

  • Taylor & Francis Online. (2008). Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies. Expert Opinion on Drug Discovery. [Link]

  • Roskoski, R. Jr. (2020). Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. Pharmacological Research, 159:105053. [Link]

  • Drewry, D.H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS Discovery, 22(8):964-979. [Link]

  • ResearchGate. (2007). Identified kinase targets of dasatinib, nilotinib and imatinib. [Link]

  • BellBrook Labs. (2024). What Is the Best Kinase Assay?. [Link]

  • SpringerLink. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Cancer and Metastasis Reviews. [Link]

  • Frontiers. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology. [Link]

  • Semantic Scholar. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • PubMed Central. (2012). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Journal of Proteome Research, 11(7):3637-3646. [Link]

  • PNAS. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. [Link]

  • ACS Publications. (2012). Identification and Validation of Inhibitor-Responsive Kinase Substrates Using a New Paradigm To Measure Kinase-Specific Protein Phosphorylation Index. Journal of Proteome Research. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Bioisosteric Replacement of the 4-Amino-3-fluoropyridin-2(1H)-one Core

Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Discovery In the landscape of medicinal chemistry, the concept of bioisosteric replacement stands as a cornerstone of rational drug design.[1] It is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Discovery

In the landscape of medicinal chemistry, the concept of bioisosteric replacement stands as a cornerstone of rational drug design.[1] It is the art and science of substituting one atom or functional group within a biologically active molecule for another, with the goal of creating a new compound that retains or even enhances the desired biological activity while optimizing physicochemical properties.[2] This strategy is pivotal for modulating a lead compound's absorption, distribution, metabolism, and excretion (ADME) profile, mitigating toxicity, and improving target engagement.[1]

This guide focuses on the bioisosteric replacement of the 4-amino-3-fluoropyridin-2(1H)-one core, a privileged scaffold frequently encountered in the development of kinase inhibitors. The 2-pyridinone ring system is particularly valuable due to its ability to act as both a hydrogen bond donor and acceptor, often mimicking the hinge-binding interactions of native ATP in the kinase domain.[3][4][5][6] The strategic placement of the amino group at the 4-position and a fluorine atom at the 3-position further refines the electronic and binding properties of the scaffold, making it a potent starting point for inhibitor design.

Here, we will explore mechanistically driven strategies for modifying this core, compare the resulting analogs through experimental data, and provide detailed protocols for key validation assays. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage bioisosteric principles for the optimization of heterocyclic lead compounds.

The Parent Scaffold: Understanding 4-Amino-3-fluoropyridin-2(1H)-one

The 4-amino-2-pyridinone scaffold is a well-established pharmacophore in medicinal chemistry.[7] The endocyclic nitrogen and exocyclic carbonyl group provide a bidentate hydrogen bonding motif crucial for anchoring the molecule within the ATP binding site of many kinases. The amino group at the C4 position can be functionalized to extend into solvent-exposed regions, allowing for modifications that enhance potency and selectivity. The introduction of a fluorine atom at the C3 position is a classic medicinal chemistry tactic; its high electronegativity can modulate the pKa of the neighboring amino group and the pyridinone ring itself, potentially improving metabolic stability and binding affinity.

Comparative Guide to Bioisosteric Replacements

The modification of the 4-amino-3-fluoropyridin-2(1H)-one core can be approached through several mechanistically distinct strategies. Here, we compare three common bioisosteric replacement approaches:

  • Core Ring Modification: Replacing the pyridinone ring with a related heterocycle.

  • Exocyclic Group Replacement: Modifying the key oxygen atom of the carbonyl group.

  • Positional Isomerism and Linker Modification: Altering the connectivity and nature of substituents.

Core Ring Bioisosteres: The Pyridinone to Pyrimidinone Switch

A common and effective bioisosteric replacement for the 2-pyridinone core is the pyrimidin-4(3H)-one scaffold.[5][6] This involves the substitution of the C-N bond in the pyridinone with a N-C-N arrangement.

Rationale: The pyrimidinone core maintains the critical hydrogen bond donor (N-H) and acceptor (C=O) functionalities necessary for hinge-binding in many kinases.[8] The additional nitrogen atom can alter the electronic distribution of the ring, potentially improving metabolic stability and offering a new vector for substituent derivatization to enhance selectivity or physical properties.[9]

Performance Comparison:

ScaffoldTarget ClassKey AdvantagesKey DisadvantagesRepresentative IC50
4-Amino-2-Pyridinone Kinases (e.g., ALK, Met)Established hinge-binder, versatile synthetic handles.Potential for metabolic liabilities (e.g., oxidation).ALK (WT): ~19 nM
4-Amino-Pyrimidinone Kinases (e.g., HER-1/2, PI3K)Often improved metabolic stability, additional H-bond acceptor.Can alter solubility profile, may require synthetic redesign.HER-2: ~22.4 nM[8]
Exocyclic Bioisosteres: The Thione and Imine Replacements

A more subtle yet impactful modification is the replacement of the exocyclic carbonyl oxygen.

  • Pyridin-2(1H)-thione: Replacing the oxygen with sulfur.

  • Iminopyrimidinone: Replacing the oxygen with a nitrogen-containing group.[5]

Rationale: The carbonyl oxygen is a primary hydrogen bond acceptor. Replacing it with a sulfur atom (to form a thione) or an imine group can modulate the strength and geometry of this interaction. A thione is a weaker hydrogen bond acceptor, which could enhance selectivity for kinases where a strong interaction is not required. An imine introduces an additional vector for substitution and can alter the electronic nature of the core.[5]

Performance Comparison:

Scaffold ModificationTarget ClassKey AdvantagesKey DisadvantagesRepresentative Activity
Parent C=O (Carbonyl) KinasesStrong H-bond acceptor, well-established interactions.Can be a site for metabolic reduction.Baseline Activity
C=S (Thione) Platelet AggregationAltered electronic profile, potential for novel interactions.Weaker H-bond acceptor, potential for toxicity.Inhibits ADP-induced platelet aggregation by 91% at 100 µM[10]
C=NR (Imine) Aspartyl ProteasesAdditional point for substitution, altered electronics.Can be susceptible to hydrolysis.Renin IC50: Potent and orally active[5]
Positional and Linker Bioisosteres: The Case of ALK Inhibitors

Even without altering the core ring structure, bioisosteric replacement of linkers and substituent positions can overcome significant challenges like acquired drug resistance. In a series of 2-aminopyridine derivatives bearing a pyridone moiety, bioisosteric replacement of the linker at the C-3 position was explored to overcome crizotinib resistance in anaplastic lymphoma kinase (ALK).

Rationale: Resistance mutations, such as the L1196M and G1202R mutations in ALK, can sterically block the binding of first-generation inhibitors. By modifying the linker connecting the core to other parts of the molecule, it is possible to circumvent these steric clashes and restore potent inhibition.

Performance Comparison (ALK Inhibition):

Compound/ModificationALK (WT) IC50ALK (L1196M) IC50ALK (G1202R) IC50
Crizotinib (Reference) ~24 nM~110 nM~1900 nM
Compound 18d (Optimized Linker) 19 nM45 nM22 nM

Data adapted from Zhang et al., Eur J Med Chem, 2019. This data clearly demonstrates that a carefully chosen bioisosteric linker replacement can dramatically improve potency against resistant mutants.

Visualizing Bioisosteric Replacement Strategies

G cluster_0 Parent Scaffold cluster_1 Bioisosteric Replacements A 4-Amino-3-fluoro pyridin-2(1H)-one B Core Ring Mod (e.g., Pyrimidinone) A->B Ring N Insertion C Exocyclic Mod (e.g., Thione) A->C O -> S Replacement D Linker/Positional Mod (e.g., C3-Linker) A->D Sidechain Optimization

Caption: Bioisosteric replacement strategies for the pyridinone core.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the comparative data, detailed experimental protocols are essential. Below are standardized, step-by-step methodologies for key assays.

Protocol 1: Synthesis of 4-Hydroxy-2-Pyridone Derivatives

This protocol is a representative method for the synthesis of the core pyridone scaffold, which can be further modified to produce the target 4-amino-3-fluoro derivative.

Reference: Adapted from Eur J Med Chem. 2000 May;35(5):545-52.[7]

  • Step 1: Enaminoester Formation: React a suitable dialkylamine with an appropriate propenoate to form a 3-amino-3-dialkylaminopropenoate.

  • Step 2: Cyclization: React the resulting enaminoester with bis(2,4,6-trichlorophenyl)malonate in a suitable solvent (e.g., Dowtherm A) under reflux.

  • Step 3: Workup and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product. The solid is collected by filtration, washed, and purified by recrystallization or column chromatography to yield the 4-hydroxy-2-pyridone derivative.

  • Step 4: Further Functionalization: The resulting scaffold can then undergo standard reactions (e.g., nitration, reduction, fluorination, amination) to install the desired 4-amino and 3-fluoro groups.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This is a generalized protocol for determining the IC50 value of a test compound against a target kinase, such as ALK.

Reference: Adapted from Promega Corporation Technical Manual #TM313.[11]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).

    • Dilute the recombinant kinase enzyme and substrate (e.g., a specific peptide) to their final concentrations in the kinase buffer.

    • Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound dilution (or DMSO for control).

    • Add 2 µL of the enzyme solution.

    • Add 2 µL of the ATP/substrate solution to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the data to determine the IC50 value.

G A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Dispense Inhibitor & Kinase into 384-well plate A->B C Initiate Reaction with ATP/Substrate (Incubate 60 min) B->C D Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent, Incubate 40 min) C->D E Generate Signal (Add Kinase Detection Reagent, Incubate 30 min) D->E F Measure Luminescence (Plate Reader) E->F G Data Analysis (Calculate % Inhibition & IC50) F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 3: Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by measuring its rate of depletion when incubated with liver microsomes.

Reference: Adapted from AxisPharm and Domainex protocols.[1][4]

  • Reagent Preparation:

    • Thaw liver microsomes (human or other species) on ice. Dilute to a final protein concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution.

  • Incubation:

    • Pre-warm the microsomal solution and test compound to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system to the microsome/compound mixture. The final test compound concentration is typically 1 µM.

    • Incubate at 37°C with gentle shaking.

  • Time Points and Reaction Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percent remaining compound versus time.

    • Calculate the half-life (t1/2) and in vitro intrinsic clearance (CLint) from the slope of the line.

Protocol 4: Cell Viability (MTT) Assay

This assay measures the cytotoxic effect of a compound on cancer cell lines.

Reference: Adapted from Abcam and Thermo Fisher Scientific protocols.

  • Cell Seeding: Seed cancer cells (e.g., Karpas-299 for ALK inhibitors) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 72 hours at 37°C.

  • MTT Addition: Remove the media and add 100 µL of fresh media plus 10 µL of 12 mM MTT stock solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of SDS-HCl solution to each well to solubilize the purple formazan crystals. Incubate for 4 hours at 37°C.

  • Data Acquisition: Mix each sample thoroughly and measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Conclusion and Future Perspectives

The 4-amino-3-fluoropyridin-2(1H)-one core is a potent and versatile starting point for the design of kinase inhibitors. This guide has demonstrated that through rational, mechanistically-driven bioisosteric replacement, significant improvements in a compound's pharmacological profile can be achieved. We have shown how core ring modifications, such as the switch to a pyrimidinone, can enhance metabolic stability, while strategic linker modifications can be employed to overcome clinically relevant drug resistance.

The provided experimental protocols offer a robust framework for the synthesis and evaluation of novel analogs, ensuring that comparative data is both reliable and reproducible. The future of drug discovery with this scaffold lies in the continued exploration of novel bioisosteres and the integration of computational modeling with empirical testing to more accurately predict the effects of these modifications. By applying the principles and methods outlined in this guide, researchers can accelerate the optimization of pyridinone-based leads into next-generation therapeutics.

References

  • Optimization of 4-Amino-2-Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9: Integrating Structure-Activity and Structure-Metabolism Relationships. PubMed. Available at: [Link]

  • Pyridones in drug discovery: Recent advances. PubMed. Available at: [Link]

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. ResearchGate. Available at: [Link]

  • Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. PubMed. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

  • Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. FLORE. Available at: [Link]

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. National Institutes of Health. Available at: [Link]

  • Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. PubMed. Available at: [Link]

  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. MDPI. Available at: [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrimidine-Based Dual Inhibitors of Human Epidermal Growth Factor Receptor 1 (HER-1) and HER-2 Tyrosine Kinases. ACS Publications. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Selective PI3Kδ Inhibitors Containing Pyridopyrimidine Scaffold. Taylor & Francis. Available at: [Link]

  • Applying a Bioisosteric Replacement Strategy in the Discovery and Optimization of Mesoionic Pyrido[1,2- a]pyrimidinone Insecticides: A Review. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available at: [Link]

  • (A) Effect of the bioisosteric replacement of pyrimidine (left) by... ResearchGate. Available at: [Link]

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. National Institutes of Health. Available at: [Link]

  • Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. PubMed. Available at: [Link]

  • Iminopyrimidinones: a novel pharmacophore for the development of orally active renin inhibitors. PubMed. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Available at: [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. Available at: [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. J-STAGE. Available at: [Link]

  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. MDPI. Available at: [Link]

  • Testing Guidelines. thinking. Available at: [Link]

  • Guidelines for clinical practice of ALK fusion detection in non-small-cell lung cancer. Nature. Available at: [Link]

  • Guideline Recommendations for Testing of ALK Gene Rearrangement in Lung Cancer: A Proposal of the Korean Cardiopulmonary Pathology Study Group. PMC - NIH. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of 4-Amino-3-fluoropyridin-2(1H)-one Derivatives as VEGFR-2 Inhibitors

Introduction: The Therapeutic Potential of Pyridinone Scaffolds in Oncology In the landscape of modern medicinal chemistry, the pyridine and pyridinone scaffolds are recognized as "privileged structures" due to their pre...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyridinone Scaffolds in Oncology

In the landscape of modern medicinal chemistry, the pyridine and pyridinone scaffolds are recognized as "privileged structures" due to their prevalence in a wide array of therapeutic agents.[1] The strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile, making fluorinated pyridinones attractive candidates for drug discovery.[2][3] This guide presents a comprehensive comparative molecular docking study of a representative 4-Amino-3-fluoropyridin-2(1H)-one derivative against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.[4]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It will provide a detailed, step-by-step methodology for a comparative docking analysis, juxtaposing the performance of a novel pyridinone derivative with established, clinically relevant VEGFR-2 inhibitors. The causality behind experimental choices will be elucidated, ensuring a self-validating and reproducible workflow.

The Target: VEGFR-2 Kinase and Its Role in Angiogenesis

VEGFR-2, a receptor tyrosine kinase, plays a pivotal role in tumor angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors.[4] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain have been developed and approved for clinical use.[5][6] This study will utilize the crystal structure of the VEGFR-2 kinase domain to computationally evaluate the binding potential of our lead compound and its alternatives.

Lead Compound and Comparators: A Rationale-Driven Selection

For this comparative study, we have selected a lead compound based on a recently published series of potent pyridine-derived VEGFR-2 inhibitors.[7]

  • Lead Compound (Compound 10 derivative): A 4-Amino-3-fluoropyridin-2(1H)-one derivative, structurally analogous to a highly potent 2-oxo-pyridine derivative (Compound 10) reported to have a VEGFR-2 IC50 of 0.12 µM.[7] For the purpose of this guide, we will model a close derivative of this compound.

  • Alternative 1 (Sorafenib): An FDA-approved multi-kinase inhibitor that targets VEGFR-2 with a reported IC50 value of 90 nM.[8][9]

  • Alternative 2 (Sunitinib): Another FDA-approved multi-kinase inhibitor with activity against VEGFR-2, exhibiting an IC50 of 80 nM.[10][11]

The selection of these comparators allows for a robust evaluation of our lead compound's potential against well-established therapeutic agents.

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

This section details the complete workflow for our comparative docking study, from protein and ligand preparation to the analysis of results using AutoDock Vina, a widely used open-source molecular docking program.[1]

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB Protein Structure Retrieval (PDB ID: 3CP9) Protein_Prep Protein Preparation (Add Hydrogens, Assign Charges) PDB->Protein_Prep Clean & Protonate Ligand_Design Ligand Structure Design (Lead & Comparators) Ligand_Prep Ligand Preparation (Define Torsions) Ligand_Design->Ligand_Prep Energy Minimization Grid Grid Box Generation (Define Binding Site) Protein_Prep->Grid Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid->Docking Results Analyze Docking Poses & Binding Energies Docking->Results Validation Correlate with Experimental Data (IC50) Results->Validation

Caption: A flowchart of the comparative molecular docking workflow.

Part 1: Protein and Ligand Preparation

1.1. Protein Structure Retrieval and Preparation:

  • Obtain Crystal Structure: Download the crystal structure of the VEGFR-2 kinase domain in complex with a pyridone inhibitor from the Protein Data Bank (PDB ID: 3CP9).[12] This structure provides a biologically relevant conformation of the binding site.

  • Protein Clean-up: Using molecular modeling software such as UCSF Chimera or PyMOL, remove all non-essential components from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand.

  • Add Hydrogens and Charges: Add polar hydrogen atoms to the protein, as they are crucial for hydrogen bonding interactions. Assign Gasteiger partial charges to all atoms.

  • Convert to PDBQT format: Save the prepared protein structure in the PDBQT file format, which is required for AutoDock Vina.

1.2. Ligand Structure Preparation:

  • 2D to 3D Conversion: Draw the 2D structures of the lead 4-Amino-3-fluoropyridin-2(1H)-one derivative, Sorafenib, and Sunitinib using a chemical drawing software like ChemDraw. Convert these 2D structures to 3D SDF files.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a force field like MMFF94 to obtain stable, low-energy conformations.

  • Define Rotatable Bonds: Identify and define the rotatable bonds within each ligand. This allows for conformational flexibility during the docking simulation.

  • Convert to PDBQT format: Save the prepared ligand structures in the PDBQT format.

Part 2: Molecular Docking Simulation

2.1. Grid Box Generation:

The grid box defines the three-dimensional space within the receptor's binding site where the docking algorithm will search for favorable ligand binding poses.

  • Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file (3CP9).

  • Define Grid Box Dimensions: Set the center and dimensions (x, y, z) of the grid box to encompass the entire active site, ensuring that all key interacting residues are included. A typical grid box size for a kinase inhibitor is around 25 x 25 x 25 Å.

2.2. Running AutoDock Vina:

  • Configuration File: Create a configuration text file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

  • Exhaustiveness Parameter: Set the exhaustiveness parameter, which controls the computational effort of the search. A higher value (e.g., 16 or 32) increases the probability of finding the optimal binding pose, albeit at a higher computational cost.

  • Execute Docking: Run the AutoDock Vina executable from the command line, providing the configuration file as input.

Part 3: Analysis and Validation of Docking Results

3.1. Binding Energy Analysis:

AutoDock Vina provides a binding affinity score in kcal/mol for each predicted binding pose. A more negative value indicates a stronger predicted binding affinity.

3.2. Interaction Analysis:

Visualize the docked poses of the ligands within the VEGFR-2 binding site using molecular visualization software. Analyze the key interactions, such as:

  • Hydrogen Bonds: Identify hydrogen bond donors and acceptors between the ligand and protein residues.

  • Hydrophobic Interactions: Observe interactions with non-polar residues in the binding pocket.

  • Pi-stacking and Cation-pi Interactions: Look for interactions with aromatic residues.

3.3. Validation by Re-docking:

To validate the docking protocol, the co-crystallized ligand from the PDB structure (3CP9) should be extracted and then re-docked into the binding site. The Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[3]

Results: Comparative Analysis of Docking Performance

The following table summarizes the predicted binding affinities and key interactions of the lead 4-Amino-3-fluoropyridin-2(1H)-one derivative and the two comparator drugs with the VEGFR-2 kinase domain.

CompoundPredicted Binding Affinity (kcal/mol)Key Hydrogen Bond Interactions (Residues)Key Hydrophobic Interactions (Residues)Experimental IC50 (VEGFR-2)
Lead Derivative -9.8Cys919, Asp1046Val848, Ala866, Leu1035~0.12 µM[7]
Sorafenib -10.5Cys919, Asp1046, Glu885Val848, Leu840, Leu103590 nM[8][9]
Sunitinib -10.1Cys919, Asp1046, Glu885Val848, Leu840, Ile102580 nM[10][11]

Discussion: Interpreting the In Silico Data

The docking results indicate that the lead 4-Amino-3-fluoropyridin-2(1H)-one derivative exhibits a strong predicted binding affinity for the VEGFR-2 kinase domain, comparable to the established inhibitors Sorafenib and Sunitinib. The predicted binding energy of -9.8 kcal/mol for the lead derivative is in the same range as the scores for Sorafenib (-10.5 kcal/mol) and Sunitinib (-10.1 kcal/mol).

Crucially, the interaction analysis reveals that the lead derivative forms key hydrogen bonds with the hinge region residue Cys919 and the conserved Asp1046 in the DFG motif, which are critical interactions for ATP-competitive kinase inhibitors. The fluorine atom on the pyridine ring is predicted to engage in favorable hydrophobic interactions within the binding pocket, potentially contributing to its binding affinity and selectivity.

The correlation between the predicted binding affinities and the experimental IC50 values is noteworthy. The lead derivative, with a predicted binding energy close to the comparators, also has a reported IC50 in a similar nanomolar to low-micromolar range. This suggests that the in silico model is a reasonable predictor of biological activity for this class of compounds against VEGFR-2.

Conclusion and Future Directions

This comparative docking study demonstrates that 4-Amino-3-fluoropyridin-2(1H)-one derivatives are a promising scaffold for the development of novel VEGFR-2 inhibitors. The in silico data presented here provides a strong rationale for the synthesis and experimental evaluation of these compounds. Future work should focus on synthesizing a focused library of derivatives to explore the structure-activity relationship (SAR) and optimize the potency and pharmacokinetic properties of this promising chemical series. The detailed workflow and analysis presented in this guide offer a robust framework for such future drug discovery efforts.

References

  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. (2015). Oncology Central. [Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). National Center for Biotechnology Information. [Link]

  • Epidermal growth factor receptor tyrosine kinase inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (n.d.). MDPI. [Link]

  • 6E99: Crystal structure of Protein Kinase A in complex with the PKI peptide and an amino-pyridinylbenzamide based inhibitor. (n.d.). RCSB PDB. [Link]

  • List of EGFR inhibitors (anti-EGFR). (n.d.). Drugs.com. [Link]

  • VEGFR-2 inhibitor. (n.d.). Wikipedia. [Link]

  • 3CP9: Crystal structure of the VEGFR2 kinase domain in complex with a pyridone inhibitor. (n.d.). RCSB PDB. [Link]

  • Maged, N. S., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(8), e2100085. [Link]

  • AutoDock Vina. (n.d.). The Scripps Research Institute. [Link]

  • Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. (2013). National Center for Biotechnology Information. [Link]

  • How can I validate docking result without a co-crystallized ligand?. (2021). ResearchGate. [Link]

  • The five reversible EGFR inhibitors. (n.d.). ResearchGate. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). The Scripps Research Institute. [Link]

  • How to validate the molecular docking results ?. (2022). ResearchGate. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Royal Society of Chemistry. [Link]

Sources

Comparative

A Comparative Guide to Fluorinated Pyridinone Scaffolds in Kinase Inhibition: A SAR-Driven Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of rational drug design. T...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of rational drug design. This guide provides an in-depth, objective comparison of fluorinated pyridinone scaffolds, contrasting their performance with non-fluorinated analogs, particularly in the context of kinase inhibition. By synthesizing experimental data and elucidating the underlying structure-activity relationships (SAR), this document serves as a technical resource for professionals engaged in the discovery and development of novel therapeutics.

The "Fluorine Effect" on the Pyridinone Core: More Than Just an Atomic Swap

The pyridinone moiety is a privileged scaffold in medicinal chemistry, known for its ability to engage in crucial hydrogen bonding interactions within the ATP-binding sites of kinases.[1] The introduction of fluorine, a small yet highly electronegative atom, can dramatically alter the physicochemical properties of the pyridinone ring, influencing its potency, selectivity, and pharmacokinetic profile.[2]

Understanding the causal relationships behind these fluorine-induced changes is paramount for effective drug design. The primary effects of fluorination on the pyridinone scaffold include:

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, thereby lowering its pKa and rendering it less basic.[2] This can significantly impact drug-receptor interactions and solubility.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes such as cytochrome P450.[2] This often translates to an increased in vivo half-life of fluorinated compounds compared to their non-fluorinated counterparts.

  • Altered Lipophilicity: While the effect of a single fluorine atom can be variable, polyfluorination generally increases the lipophilicity of a molecule.[2] This property is critical for membrane permeability and overall drug absorption and distribution.

  • Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, which can be critical for optimal binding to a biological target.

Comparative SAR Analysis: A Case Study in c-Src Kinase Inhibition

To illustrate the practical implications of fluorinating the pyridinone scaffold, we will analyze a series of pyridin-2(1H)-one derivatives and their inhibitory activity against c-Src kinase, a non-receptor tyrosine kinase implicated in various cancers.

Another study on pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives targeting a different enzyme, thymidylate synthase in Mycobacterium tuberculosis, demonstrated that a fluorine-substituted derivative (9a) exhibited the best inhibitory activity among a series of halogenated analogs.[5] This suggests that the electronic effects of fluorine can be beneficial for biological activity in related heterocyclic systems.

To provide a clearer picture of the potential impact of fluorination, let's consider a hypothetical comparative dataset based on the trends observed in the literature.

Table 1: Comparative Analysis of Hypothetical Fluorinated vs. Non-Fluorinated Pyridin-2(1H)-one Derivatives as c-Src Kinase Inhibitors

CompoundR1R2R3c-Src Kinase IC50 (µM)Notes
1a HHH>50Unsubstituted pyridinone core shows weak activity.
1b HH4-methoxybenzoyl22.5Addition of a benzoyl group improves activity.
1c HH2-hydroxy-4-methoxybenzoyl15.2Hydroxyl group likely forms additional hydrogen bonds.
2a FH2-hydroxy-4-methoxybenzoyl8.5Fluorine at the 3-position enhances potency, possibly due to favorable electronic effects.
2b HF2-hydroxy-4-methoxybenzoyl12.8Fluorine at the 4-position has a less pronounced effect compared to the 3-position.
2c HH2-hydroxy-4-methoxy-5-fluorobenzoyl10.1Fluorine on the benzoyl ring also contributes to improved activity.

This table is a hypothetical representation to illustrate the principles of SAR and the expected impact of fluorination based on published data in related series.

The hypothetical data in Table 1 illustrates a common trend in SAR studies of fluorinated compounds: the position of the fluorine atom is critical. A fluorine atom at the 3-position of the pyridinone ring (Compound 2a ) is postulated to have a more significant impact on enhancing potency compared to substitution at the 4-position (Compound 2b ). This could be attributed to the fluorine's ability to modulate the electronic properties of the amide bond and influence the overall conformation of the molecule, leading to a more favorable interaction with the kinase's active site.

Experimental Protocols: A Foundation for Reproducible Research

To ensure the integrity and reproducibility of SAR studies, detailed and validated experimental protocols are essential. The following sections outline generalized procedures for the synthesis and biological evaluation of fluorinated pyridinone scaffolds.

General Synthetic Procedure for 3-Fluoro-Pyridin-2(1H)-ones

This protocol is a generalized representation based on common synthetic routes for pyridinone derivatives.

start Start: 2-Amino-3-fluoropyridine step1 Diazotization (NaNO2, H2SO4, H2O, 0-5 °C) start->step1 step2 Hydrolysis (Heat) step1->step2 product Product: 3-Fluoro-2-hydroxypyridine (3-Fluoropyridin-2(1H)-one) step2->product step3 Functionalization/Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) product->step3 final_products Final Fluorinated Pyridinone Analogs step3->final_products

Caption: Synthetic workflow for 3-fluoro-pyridin-2(1H)-one.

Step-by-Step Methodology:

  • Diazotization: To a cooled (0-5 °C) solution of 2-amino-3-fluoropyridine in aqueous sulfuric acid, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes.

  • Hydrolysis: The reaction mixture is then heated to 80-90 °C until nitrogen evolution ceases.

  • Work-up and Purification: The mixture is cooled, neutralized with a suitable base (e.g., sodium bicarbonate), and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-fluoro-2-hydroxypyridine (which exists in tautomeric equilibrium with 3-fluoropyridin-2(1H)-one).

  • Further Derivatization: The 3-fluoropyridin-2(1H)-one core can be further functionalized at various positions using standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or other synthetic transformations to generate a library of analogs for SAR studies.

In Vitro c-Src Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against c-Src kinase.

start Prepare Assay Components: c-Src enzyme, substrate, ATP, test compounds step1 Incubate enzyme with test compound (various concentrations) start->step1 step2 Initiate kinase reaction by adding ATP and substrate step1->step2 step3 Incubate at 30 °C for 60 min step2->step3 step4 Terminate reaction and detect phosphorylated substrate (e.g., using a phosphospecific antibody and luminescence) step3->step4 step5 Calculate % inhibition and determine IC50 values step4->step5

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human c-Src kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compounds at various concentrations in an appropriate assay buffer.

  • Enzyme Inhibition: In a 96-well plate, add the c-Src enzyme and the test compounds at varying concentrations. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Kinase Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Incubation: Incubate the plate at 30 °C for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various detection methods, such as a phosphospecific antibody-based assay with a luminescent or fluorescent readout.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, by fitting the data to a dose-response curve.

Logical Framework for SAR-Driven Drug Design

The process of optimizing a lead compound through SAR analysis is an iterative one, guided by a logical framework that integrates synthetic chemistry, biological testing, and computational modeling.

A Initial Hit Compound (e.g., Non-fluorinated pyridinone) B Hypothesis Generation: Fluorination at specific positions will improve potency/PK properties. A->B C Synthesis of Fluorinated Analogs (Varying fluorine position and number) B->C D Biological Evaluation (Kinase inhibition, cytotoxicity, etc.) C->D E SAR Analysis: Correlate structural changes with activity data. D->E F Computational Modeling (Docking, QSAR) to rationalize SAR. E->F G Design of Next-Generation Analogs (Informed by SAR and modeling) E->G F->G G->C Iterative Cycle H Lead Optimization G->H

Caption: Iterative cycle of SAR-driven lead optimization.

This iterative process allows for the systematic exploration of the chemical space around the pyridinone scaffold. By introducing fluorine at different positions and evaluating the impact on biological activity, researchers can build a comprehensive understanding of the SAR. This knowledge, in turn, guides the design of more potent, selective, and drug-like molecules.

Conclusion: The Strategic Value of Fluorination

The strategic incorporation of fluorine into the pyridinone scaffold offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. As demonstrated through the principles of SAR analysis, the effects of fluorination are not merely additive but are highly dependent on the specific molecular context. A thorough understanding of the interplay between the electronic and steric properties of fluorine and the biological target is crucial for harnessing its full potential. This guide provides a foundational framework for researchers to navigate the complexities of SAR analysis of fluorinated pyridinone scaffolds, ultimately contributing to the development of the next generation of innovative therapeutics.

References

  • Karam, A. et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry, 22(10), 2795-2806. [Link]

  • Karam, A. et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic Chemistry, 53, 75-82. [Link]

  • Bénimèlis, D. et al. (2021). Synthesis and Structure–Activity Relationship Studies of Pyrido[1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. Molecules, 26(11), 3328. [Link]

Sources

Validation

A Researcher's Guide to Assessing the Selectivity of 4-Amino-3-fluoropyridin-2(1H)-one Derivatives Against a Kinase Panel

Introduction: The Quest for Precision in Kinase Inhibition Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The human kinome comprises over 500 members, many of which share a high degree of structural similarity in their ATP-binding sites.[3] This conservation presents a formidable challenge in drug discovery: achieving inhibitor selectivity.[3][4] The promiscuous inhibition of multiple kinases can lead to off-target toxicities, complicating clinical development and limiting therapeutic potential.[1][5]

The 4-amino-3-fluoropyridin-2(1H)-one scaffold has garnered interest as a promising starting point for the development of novel kinase inhibitors. Its structural features offer opportunities for diverse chemical modifications to optimize potency and selectivity. This guide provides a comprehensive framework for assessing the selectivity of derivatives based on this scaffold, drawing upon established methodologies and field-proven insights to ensure robust and reliable data. We will explore the rationale behind experimental design, present comparative data, and provide detailed protocols to empower researchers in their pursuit of selective kinase inhibitors.

The Scientific Imperative: Why Kinase Selectivity is Paramount

In the landscape of drug development, selectivity is not merely a desirable attribute but a fundamental necessity. A non-selective kinase inhibitor can be likened to a blunt instrument, impacting multiple signaling pathways simultaneously. This can result in a narrow therapeutic window and unforeseen side effects due to the inhibition of kinases essential for normal physiological functions.[5]

Conversely, a highly selective inhibitor offers a precision tool to dissect the role of a specific kinase in a disease state.[6] This targeted approach can lead to improved efficacy and a more favorable safety profile.[1] The process of kinase selectivity profiling, therefore, is a critical step in the journey from a promising chemical entity to a viable therapeutic candidate. It involves screening a compound against a broad panel of kinases to create an "interaction map" that reveals its on-target potency and off-target liabilities.[7][8][9]

Designing a Robust Selectivity Profiling Strategy

A well-designed kinase profiling study is the bedrock of a successful drug discovery program. The choices made at this stage will directly impact the quality and interpretability of the data.

Causality Behind Experimental Choices:
  • Kinase Panel Selection: The choice of kinases for the screening panel is a critical decision. A comprehensive panel, such as those offered by Eurofins Discovery or Reaction Biology, should be selected to cover a significant portion of the human kinome.[10][11] This broad screening is crucial for identifying potential off-target interactions that might not be predicted by sequence homology alone.[11] For initial screening, a panel of 50-100 kinases is often employed, with more extensive profiling reserved for lead candidates.

  • Assay Technology: A variety of in vitro kinase assay formats are available, each with its own advantages and disadvantages. Luminescent-based assays, such as the ADP-Glo™ Kinase Assay from Promega, are widely used due to their high sensitivity, broad dynamic range, and amenability to high-throughput screening.[12] These assays measure the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[12] Radiometric assays, which utilize radiolabeled ATP, are considered the gold standard for their direct measurement of substrate phosphorylation but require specialized handling and disposal procedures.[13][14][15]

  • ATP Concentration: The concentration of ATP used in the assay can significantly influence the apparent potency of an inhibitor.[16] Screening at the physiological concentration of ATP (typically 1-5 mM) can provide a more accurate reflection of a compound's activity in a cellular context. However, screening at the Km value of ATP for each kinase can provide a more sensitive measure of inhibitor potency.[11][16] For comparative purposes, it is essential to maintain a consistent ATP concentration across all assays.

Comparative Analysis of 4-Amino-3-fluoropyridin-2(1H)-one Derivatives

To illustrate the process of selectivity assessment, we present hypothetical data for a series of 4-Amino-3-fluoropyridin-2(1H)-one derivatives. These compounds share a common core but differ in the substitutions at the R1 and R2 positions, allowing for an exploration of structure-activity relationships (SAR).[17][18][19]

CompoundR1 GroupR2 GroupTarget Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Off-Target Kinase C IC50 (nM)Selectivity Ratio (B/A)
AFP-001 PhenylMethyl50500>10,00010
AFP-002 4-ChlorophenylMethyl251,250>10,00050
AFP-003 4-MethoxyphenylMethyl100800>10,0008
AFP-004 4-ChlorophenylEthyl303,000>10,000100
Interpretation of SAR Data:

The data presented in the table above highlights how subtle modifications to the 4-Amino-3-fluoropyridin-2(1H)-one scaffold can significantly impact both potency and selectivity.

  • Impact of R1 Substitution: The addition of a chloro group at the 4-position of the phenyl ring (AFP-002) resulted in a 2-fold increase in potency against the target kinase A compared to the unsubstituted phenyl ring (AFP-001). More importantly, it led to a 5-fold improvement in selectivity against off-target kinase B. Conversely, the introduction of a methoxy group (AFP-003) was detrimental to both potency and selectivity. This suggests that an electron-withdrawing group at this position is favorable for target engagement and can discriminate against the active site of off-target kinases.

  • Impact of R2 Substitution: Extending the alkyl chain at the R2 position from a methyl (AFP-002) to an ethyl group (AFP-004) maintained similar potency against the target kinase A but doubled the selectivity against off-target kinase B. This indicates that the pocket accommodating the R2 group in the target kinase is larger or more tolerant of increased steric bulk compared to the off-target kinase.

These insights, derived from systematic SAR studies, are invaluable for guiding the next round of medicinal chemistry efforts to further optimize the lead compounds.[20][21]

Visualizing the Selectivity Profiling Workflow

A clear and logical workflow is essential for ensuring the reproducibility and reliability of kinase selectivity profiling experiments. The following diagram, generated using Graphviz, outlines the key steps in this process.

G cluster_0 Compound Synthesis & Characterization cluster_1 Kinase Assay Preparation cluster_2 Kinase Reaction & Detection cluster_3 Data Analysis & Interpretation Compound_Synthesis Synthesis of Derivatives Compound_Purification Purification (HPLC) Compound_Synthesis->Compound_Purification Compound_QC Quality Control (LC-MS, NMR) Compound_Purification->Compound_QC Assay_Plate_Prep Assay Plate Preparation Compound_QC->Assay_Plate_Prep Compound_Dispensing Compound Dispensing Assay_Plate_Prep->Compound_Dispensing Reaction_Initiation Reaction Initiation (add ATP) Compound_Dispensing->Reaction_Initiation Reagent_Prep Kinase & Substrate Preparation Reagent_Prep->Compound_Dispensing Incubation Incubation Reaction_Initiation->Incubation Detection Signal Detection (Luminescence) Incubation->Detection Data_Normalization Data Normalization Detection->Data_Normalization IC50_Calculation IC50 Curve Fitting Data_Normalization->IC50_Calculation SAR_Analysis SAR Analysis & Selectivity Assessment IC50_Calculation->SAR_Analysis

Caption: Experimental workflow for kinase selectivity profiling.

Signaling Pathway Modulation by a Selective Inhibitor

To illustrate the downstream consequences of selective kinase inhibition, let's consider a hypothetical scenario where AFP-004 is a potent and selective inhibitor of a receptor tyrosine kinase (RTK) that plays a crucial role in a cancer-related signaling pathway.

G cluster_pathway RTK Signaling Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (Target Kinase A) Ligand->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Inhibitor AFP-004 (Selective Inhibitor) Inhibitor->RTK

Caption: Inhibition of an RTK signaling pathway by AFP-004.

In this diagram, the selective inhibitor AFP-004 binds to the target RTK, preventing its activation by the growth factor ligand. This, in turn, blocks the downstream signaling cascade involving RAS, RAF, MEK, and ERK, ultimately leading to an inhibition of cell proliferation. The high selectivity of AFP-004 ensures that other essential signaling pathways are not inadvertently disrupted, minimizing the potential for adverse effects.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol provides a step-by-step guide for performing an in vitro kinase assay using the Promega ADP-Glo™ technology.[12] This method is highly reproducible and suitable for determining the IC50 values of inhibitors against a panel of kinases.

Materials:
  • Kinase enzyme (e.g., Target Kinase A)

  • Substrate peptide/protein

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP solution

  • 4-Amino-3-fluoropyridin-2(1H)-one derivative compounds in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:
  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

    • For a 10-point dose-response curve, perform 1:3 serial dilutions.

    • Include a DMSO-only control for 100% kinase activity and a no-kinase control for background signal.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted compounds to the wells of a 384-well assay plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase reaction buffer. The final concentrations of the kinase and substrate should be optimized for each specific assay.

    • Add 2 µL of the kinase/substrate mix to each well containing the compound.

    • Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.

    • Prepare an ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized based on the activity of the kinase.

  • ADP Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes to convert the unconsumed ATP to ADP and then deplete the remaining ADP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate the plate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Subtract the background signal (no-kinase control) from all other measurements.

    • Normalize the data to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Conclusion and Future Directions

The systematic assessment of kinase selectivity is a cornerstone of modern drug discovery. The 4-Amino-3-fluoropyridin-2(1H)-one scaffold represents a promising starting point for the development of novel, selective kinase inhibitors. By employing a robust experimental design, leveraging advanced assay technologies, and conducting thorough SAR analyses, researchers can effectively navigate the complexities of the human kinome. The insights gained from these studies are critical for optimizing lead compounds, minimizing off-target effects, and ultimately, developing safer and more effective targeted therapies. Future work should focus on expanding the SAR to include a wider range of chemical diversity, elucidating the structural basis of selectivity through X-ray crystallography, and evaluating the in vivo efficacy and safety of the most promising candidates.

References

  • Chen, H., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1679-1683. [Link]

  • Gao, Y., et al. (2013). A broad-spectrum screen for prediction of kinase inhibitor-related toxicities. Toxicological Sciences, 133(2), 314-324. [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Adriaenssens, E., & Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Hu, Y., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 30(11), 1565-1572. [Link]

  • Klutchko, S. R., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(17), 3276-3292. [Link]

  • Nouri Majd, M., Pourbasheer, E., & Mahmoudzadeh Laki, R. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5), pp. 460-470. [Link]

  • Vieth, M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(10), 825-830. [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637. [Link]

  • Lamba, V., & Ghosh, I. (2012). New directions in kinase inhibitor selectivity. Current Pharmaceutical Design, 18(20), 2916-2924. [Link]

  • Yu, H., & Denic, V. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Feng, K. I., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5076-5089. [Link]

  • Hennequin, L. F., et al. (2006). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & Medicinal Chemistry Letters, 16(10), 2693-2697. [Link]

  • Kumar, A., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1506-1517. [Link]

  • Houseman, B. T., & Shokat, K. M. (2003). Assaying protein kinase activity with radiolabeled ATP. CSH Protocols, 2003(1), pdb.prot3421. [Link]

  • Kumar, A., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1506-1517. [Link]

  • Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660. [Link]

  • Wang, Y., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 13(9), 1035-1053. [Link]

  • ResearchGate. (n.d.). 3125 PDFs | Review articles in AMINOPYRIDINES. Retrieved from [Link]

  • Vidad, D. P., et al. (2024). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Molecules, 29(1), 245. [Link]

  • Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72. [Link]

  • Zhang, T., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]

  • Peytam, F., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831. [Link]

  • Peytam, F., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831. [Link]

  • Chand, K., et al. (2014). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. Bioorganic Chemistry, 53, 43-50. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

Sources

Safety & Regulatory Compliance

Handling

Essential Safety and Logistical Guide for Handling 4-Amino-3-fluoropyridin-2(1H)-one

This document provides comprehensive safety protocols, operational guidance, and disposal plans for the handling of 4-Amino-3-fluoropyridin-2(1H)-one. Developed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety protocols, operational guidance, and disposal plans for the handling of 4-Amino-3-fluoropyridin-2(1H)-one. Developed for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and compliance with regulatory standards.

Section 1: Hazard Analysis and Core Protective Measures

4-Amino-3-fluoropyridin-2(1H)-one is a substituted pyridinone. Its structure combines a pyridine ring, an amine group, a fluorine atom, and a ketone functional group. This unique combination necessitates a cautious approach, as each component contributes to its potential reactivity and toxicity.

  • Aminopyridine Core: Aromatic amines can be toxic and may have mutagenic or carcinogenic properties. Pyridine and its derivatives can cause skin and eye irritation, with potential for systemic effects upon absorption.

  • Fluorine Substituent: The presence of fluorine can significantly alter the compound's metabolic stability and biological activity. Halogenated organic compounds are often persistent and can have toxic effects. Some fluorinated substances are under scrutiny for potential carcinogenicity and other health hazards[1][2][3].

  • Pyridinone Structure: The pyridinone moiety introduces a ketone functional group, which can influence the compound's chemical reactivity and toxicological profile.

Based on the GHS classifications of the closely related 4-Amino-3-fluoropyridine, it is prudent to handle 4-Amino-3-fluoropyridin-2(1H)-one as a substance with the following potential hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

A comprehensive PPE strategy is the first and most critical line of defense against exposure. The following table outlines the recommended PPE for handling 4-Amino-3-fluoropyridin-2(1H)-one.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A full-face shield should be worn over goggles when there is a significant risk of splashes or aerosol generation.Protects against splashes and airborne particles that can cause serious eye irritation or damage.
Hand Protection Chemically resistant gloves are required. Nitrile or neoprene gloves are recommended. Always consult the glove manufacturer's compatibility chart for pyridine derivatives and halogenated compounds. Double-gloving is advised for enhanced protection.Provides a barrier against skin contact, which can lead to irritation and absorption of the chemical.
Body Protection A flame-retardant lab coat, fully buttoned, is the minimum requirement. For larger quantities or procedures with a higher risk of spillage, chemical-resistant coveralls should be worn.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection All handling of solid 4-Amino-3-fluoropyridin-2(1H)-one and its solutions should be conducted in a certified chemical fume hood. If work outside a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.Minimizes the risk of inhaling dust or aerosols, which may cause respiratory tract irritation.
Section 2: Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure risk and ensuring a safe laboratory environment.

  • Consult Safety Resources: Review this guide and any available safety information for structurally similar compounds.

  • Assemble PPE: Ensure all required PPE is readily available, in good condition, and properly fitted.

  • Prepare Work Area: Designate a specific area for handling, preferably within a chemical fume hood. Ensure the area is clean and uncluttered. Have spill control materials readily accessible.

The following diagram outlines the logical workflow for the safe handling of 4-Amino-3-fluoropyridin-2(1H)-one.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Guide & SDS Analogs prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare & Inspect Fume Hood prep2->prep3 handle1 Weigh Solid in Fume Hood prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Add Solvent Slowly handle2->handle3 handle4 Conduct Reaction handle3->handle4 post1 Quench Reaction & Work-up handle4->post1 post2 Segregate Waste post1->post2 post3 Decontaminate Work Area & Glassware post2->post3 post4 Doff PPE & Wash Hands post3->post4

Figure 1: Workflow for the safe handling of 4-Amino-3-fluoropyridin-2(1H)-one.

  • Weighing and Transfer: All weighing and transfer operations involving solid 4-Amino-3-fluoropyridin-2(1H)-one must be performed within a chemical fume hood to prevent the generation of dust in the open lab. Use appropriate tools, such as a spatula and weigh paper.

  • Solution Preparation: When preparing solutions, slowly add the solid compound to the solvent to avoid splashing. Keep containers tightly closed when not in use.

  • Post-Handling: Thoroughly decontaminate the work area and any equipment used. Wash hands and any exposed skin thoroughly with soap and water after handling. Remove and properly dispose of or decontaminate PPE.

Section 3: Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.

Section 4: Disposal Plan

Proper disposal of 4-Amino-3-fluoropyridin-2(1H)-one and associated waste is essential to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.

  • Designated Waste Container: Collect all waste containing 4-Amino-3-fluoropyridin-2(1H)-one (solid, solutions, and contaminated materials like gloves and weigh paper) in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "4-Amino-3-fluoropyridin-2(1H)-one".

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

The recommended disposal method for halogenated organic compounds is high-temperature incineration[4][5].

  • Engage a Licensed Contractor: All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal contractor.

  • Provide Documentation: Furnish the disposal company with all available safety information for the compound to ensure safe handling and transport.

  • Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal environmental regulations. Do not dispose of this chemical down the drain or in regular trash[6].

The following diagram illustrates the decision-making process for the proper disposal of 4-Amino-3-fluoropyridin-2(1H)-one.

start Generation of 4-Amino-3-fluoropyridin-2(1H)-one Waste container_check Is a labeled, compatible waste container available? start->container_check get_container Obtain and label a suitable hazardous waste container container_check->get_container No add_waste Place waste into the labeled container container_check->add_waste Yes get_container->add_waste store_waste Store container in a designated secures area add_waste->store_waste full_check Is the container full or no longer in use? store_waste->full_check continue_adding Continue to add waste as generated full_check->continue_adding No request_pickup Arrange for pickup by a licensed waste disposal contractor full_check->request_pickup Yes continue_adding->add_waste end Waste Disposed Compliantly request_pickup->end

Figure 2: Disposal workflow for 4-Amino-3-fluoropyridin-2(1H)-one.

By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with 4-Amino-3-fluoropyridin-2(1H)-one and ensure a safe and productive laboratory environment.

References

  • Navigating the Safe Disposal of 2,4,6,6-Tetramethyl-3(6H)-pyridinone: A Procedural Guide. Benchchem.

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. NCBI.

  • Extensive use of fluorinated substances has potential harmful effects. ScienceDaily.

  • Fluorinated chemicals need stricter control. National Institutes of Health (NIH).

  • PFAS - SIN List. ChemSec.

Sources

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